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  • Product: N-(4-Boronophenyl)-1,3-propanesultam
  • CAS: 1778667-07-4

Core Science & Biosynthesis

Foundational

"synthesis and characterization of N-(4-Boronophenyl)-1,3-propanesultam"

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Boronophenyl)-1,3-propanesultam For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Boronophenyl)-1,3-propanesultam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Boronophenyl)-1,3-propanesultam, a molecule of significant interest in medicinal chemistry and drug development. The unique combination of a cyclic sulfonamide (sultam) and a boronic acid functional group positions this compound as a versatile scaffold for the design of novel therapeutic agents, particularly enzyme inhibitors. This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and discusses the scientific rationale behind the experimental choices, thereby serving as a valuable resource for researchers in the field.

Introduction: The Significance of Boron-Containing Sultams in Modern Drug Discovery

The incorporation of boron into organic molecules has emerged as a powerful strategy in drug design, leading to several FDA-approved therapeutics.[1][2] Boronic acids, in particular, are known for their ability to form reversible covalent bonds with diols, a feature that has been exploited in the development of enzyme inhibitors and sensors.[3][4] The boronic acid moiety can act as a transition-state analog, effectively inhibiting the activity of various enzymes.[5]

Sultams, or cyclic sulfonamides, are considered "privileged structures" in medicinal chemistry due to their diverse biological activities and favorable physicochemical properties.[6] The sulfonamide group is a key pharmacophore found in numerous drugs.[7] The rigid cyclic structure of sultams can provide conformational constraint, leading to improved binding affinity and selectivity for their biological targets.

The combination of these two pharmacophores in N-(4-Boronophenyl)-1,3-propanesultam results in a molecule with considerable potential for the development of novel therapeutics. Its structure suggests possible applications as an inhibitor of enzymes such as β-lactamases, proteasomes, or other enzymes with key serine or threonine residues in their active sites.[5][8] This guide provides the necessary technical details for the synthesis and characterization of this promising compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of N-(4-Boronophenyl)-1,3-propanesultam can be efficiently achieved through a two-step process. The first step involves the synthesis of the N-arylated sultam precursor, N-(4-Bromophenyl)-1,3-propanesultam. The second, and key, step is the conversion of the aryl bromide to the corresponding boronic acid via a palladium-catalyzed borylation reaction.

Synthetic_Workflow 4-Bromoaniline 4-Bromoaniline Step1 N-Arylation 4-Bromoaniline->Step1 1,3-Propane_sultone 1,3-Propane_sultone 1,3-Propane_sultone->Step1 Precursor N-(4-Bromophenyl)-1,3-propanesultam Step1->Precursor Step2 Miyaura Borylation Precursor->Step2 B2pin2 Bis(pinacolato)diboron B2pin2->Step2 Final_Product N-(4-Boronophenyl)-1,3-propanesultam Step2->Final_Product

Caption: Synthetic workflow for N-(4-Boronophenyl)-1,3-propanesultam.

Step 1: Synthesis of N-(4-Bromophenyl)-1,3-propanesultam

This initial step involves the nucleophilic attack of 4-bromoaniline on 1,3-propane sultone. The reaction proceeds via the opening of the sultone ring, followed by an intramolecular cyclization to form the desired N-arylated sultam. Although this compound is commercially available, understanding its synthesis from basic starting materials is crucial for a comprehensive guide.[9]

  • To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add 1,3-propane sultone (1.1 eq).[10]

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(4-Bromophenyl)-1,3-propanesultam as a crystalline solid.

  • Solvent: A polar aprotic solvent is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic attack.

  • Reflux Conditions: Heating is necessary to overcome the activation energy for the ring-opening of the sultone, which is a relatively stable cyclic ester.[10]

  • Purification: The product often precipitates out of the reaction mixture upon cooling due to its higher crystallinity and lower solubility compared to the starting materials, allowing for a simple filtration-based purification.

Step 2: Miyaura Borylation to Yield N-(4-Boronophenyl)-1,3-propanesultam

The conversion of the aryl bromide to a boronic acid is a cornerstone of modern organic synthesis. The Miyaura borylation reaction, a variant of the Suzuki-Miyaura coupling, is a highly efficient method for this transformation.[11] This reaction utilizes a palladium catalyst to couple the aryl bromide with a boron source, typically bis(pinacolato)diboron (B2pin2), to form a boronate ester. The boronate ester can then be hydrolyzed to the desired boronic acid.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-(4-Bromophenyl)-1,3-propanesultam (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).

  • Add a suitable base, such as potassium acetate (KOAc) (3.0 eq), to the flask.

  • Add a dry, degassed solvent, such as 1,4-dioxane or toluene.

  • The reaction mixture is heated to 80-100 °C for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude boronate ester can be purified by column chromatography on silica gel.

  • For the hydrolysis of the boronate ester to the boronic acid, the purified ester is dissolved in a solvent mixture such as THF/water and treated with an acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.

  • The final product, N-(4-Boronophenyl)-1,3-propanesultam, can be isolated by extraction and purified by recrystallization.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, an inert atmosphere is crucial to prevent catalyst degradation.[11]

  • Palladium Catalyst: Pd(dppf)Cl2 is a common and effective catalyst for Miyaura borylation reactions due to its stability and high catalytic activity.

  • Base: The base is essential for the transmetalation step in the catalytic cycle. Potassium acetate is a mild and effective base for this purpose.[11]

  • Boron Source: Bis(pinacolato)diboron is a stable, easy-to-handle solid, making it a preferred boron source for these reactions. The resulting pinacol boronate ester is also generally stable and can be easily purified.[12]

Characterization of N-(4-Boronophenyl)-1,3-propanesultam

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanesultam ring. The aromatic protons on the phenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the sultam ring will appear as multiplets in the aliphatic region (typically δ 2.0-4.0 ppm). The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the aliphatic carbons of the sultam ring. The carbon attached to the boron atom will have a characteristic chemical shift.

  • ¹¹B NMR: Boron NMR is a definitive technique to confirm the presence and the coordination state of the boron atom. A single peak in the region of δ 25-35 ppm is indicative of a trigonal planar boronic acid.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio. The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

  • S=O stretching: Strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group.

  • O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-N stretching: Around 1300-1200 cm⁻¹.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

Data Summary
Technique Expected Observations
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), Sultam protons (δ 2.0-4.0 ppm)
¹³C NMR Signals for aromatic and aliphatic carbons
¹¹B NMR Signal around δ 25-35 ppm
HRMS Accurate mass confirming the molecular formula C₉H₁₂BNO₄S
IR (cm⁻¹) ~3400 (br, O-H), ~1350 & ~1160 (S=O), ~1600 (aromatic C=C)

Visualization of Key Structures

Molecular_Structures cluster_precursor N-(4-Bromophenyl)-1,3-propanesultam cluster_final_product N-(4-Boronophenyl)-1,3-propanesultam precursor_img final_product_structure [Image of N-(4-Boronophenyl)-1,3-propanesultam structure - a representation with a phenyl ring connected to a sultam ring and a boronic acid group at the para position]

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"physicochemical properties of N-(4-Boronophenyl)-1,3-propanesultam"

<Technical Guide: Physicochemical Properties of N-(4-Boronophenyl)-1,3-propanesultam > N-(4-Boronophenyl)-1,3-propanesultam is a unique bifunctional molecule integrating the well-established pharmacophore of a cyclic sul...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide: Physicochemical Properties of N-(4-Boronophenyl)-1,3-propanesultam >

N-(4-Boronophenyl)-1,3-propanesultam is a unique bifunctional molecule integrating the well-established pharmacophore of a cyclic sulfonamide (sultam) with the versatile reactivity of a phenylboronic acid. This guide provides an in-depth analysis of its core physicochemical properties, which are critical for its application in drug discovery, chemical biology, and materials science. Given the limited direct experimental data on this specific molecule, this document synthesizes information from foundational chemical principles and data from analogous structures. We present a comprehensive overview of its predicted acidity (pKa), lipophilicity (LogP), aqueous solubility, and chemical stability. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of these properties, offering researchers a validated roadmap for characterization. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system for generating reliable and reproducible data.

Introduction: A Molecule of Convergent Functionality

The rational design of functional molecules for pharmaceutical and research applications often involves the strategic combination of distinct chemical moieties. N-(4-Boronophenyl)-1,3-propanesultam exemplifies this approach by covalently linking two key functional groups:

  • The Phenylboronic Acid Moiety: Arylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2] In a biological context, the boronic acid group is a reversible covalent inhibitor and a key structural element in drugs, acting as a transition-state analogue or interacting with diols present in sugars and glycoproteins.

  • The 1,3-Propanesultam Moiety: Sultams, or cyclic sulfonamides, are considered privileged structures in medicinal chemistry.[3][4] They are sulfur analogs of lactams and are valued for their metabolic stability and ability to act as hydrogen bond acceptors, which is crucial for molecular recognition at biological targets.[4]

The convergence of these two groups in a single molecule suggests a wide range of potential applications, from targeted drug delivery and covalent protein modification to the development of novel chemical sensors and functional polymers. Understanding the fundamental physicochemical properties of this compound is the first and most critical step in unlocking this potential. This guide serves as a foundational resource for researchers embarking on studies involving N-(4-Boronophenyl)-1,3-propanesultam.

Predicted Physicochemical Profile

Direct experimental data for N-(4-Boronophenyl)-1,3-propanesultam is not extensively available in public literature. Therefore, we present a predicted profile based on the known properties of its constituent functional groups. These predictions provide a strong starting point for experimental design.

Table 1: Predicted Physicochemical Properties of N-(4-Boronophenyl)-1,3-propanesultam
PropertyPredicted Value/RangeRationale & Key Considerations
Molecular Formula C9H12BNO4S-
Molecular Weight 241.07 g/mol -
pKa (Acidity Constant) 8.5 - 9.5The primary acidic center is the boronic acid, which acts as a Lewis acid. Phenylboronic acid has an experimental pKa in the range of 8.64–8.90.[5][6] The N-sultam substituent is electron-withdrawing but its effect is transmitted through the phenyl ring, likely causing a minor shift in pKa compared to unsubstituted phenylboronic acid.
LogP (Lipophilicity) 1.0 - 2.5This is an estimate. The phenyl ring contributes to lipophilicity. The sultam moiety is polar but the N-substitution reduces its hydrogen bonding capability compared to a secondary sultam.[3] The boronic acid group is polar and can ionize at physiological pH, which would decrease the distribution coefficient (LogD).[7]
Aqueous Solubility pH-Dependent; Low to ModerateExpected to have low intrinsic solubility due to the aromatic ring. Solubility will increase significantly at pH values above the pKa, as the anionic boronate form is more water-soluble. Boronic acids can also form trimeric, dehydated boroxines, which are less soluble.[8]
Chemical Stability ModerateSusceptible to protodeboronation (loss of the boronic acid group) under harsh acidic or basic conditions. The sultam ring is generally stable but can be susceptible to hydrolysis under extreme pH and temperature conditions.[9]

Acidity (pKa) Determination

The acidity of the boronic acid moiety is a critical parameter, as it dictates the molecule's ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and potential for biological interactions. Arylboronic acids are Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species, releasing a proton in the process.[6]

Causality in Method Selection: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement principle.[10][11][12][13] It involves monitoring the pH of a solution as a titrant (a strong base in this case) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acidic boronic acid and the conjugate base (boronate) are equal.[10][14] This method is superior to spectrophotometric methods when a compound lacks a strong chromophore that changes significantly upon ionization, or when solubility is limited.

Experimental Workflow: Potentiometric pKa Determination

This protocol outlines the steps for determining the pKa of N-(4-Boronophenyl)-1,3-propanesultam.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare 0.1 M NaOH & 0.1 M HCl Titrants A->B C Prepare 1 mM Analyte Solution in 0.15 M KCl (inert electrolyte) B->C D Purge Analyte Solution with Nitrogen C->D E Immerse Calibrated Electrode in Stirred Analyte Solution D->E F Add 0.1 M NaOH in Small, Precise Increments E->F G Record pH after Each Addition (Allow to Stabilize) F->G G->F Repeat until pH plateaus H Plot pH vs. Volume of NaOH Added G->H I Determine Equivalence Point (Inflection Point of Curve) H->I J Calculate Half-Equivalence Point Volume I->J K Determine pH at Half-Equivalence Point (pH = pKa) J->K

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol
  • Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[10]

  • Solution Preparation:

    • Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.[12]

    • Accurately weigh and dissolve N-(4-Boronophenyl)-1,3-propanesultam in a solution of 0.15 M potassium chloride (KCl) to make a final analyte concentration of approximately 1 mM. The KCl maintains a constant ionic strength during the titration.[10]

    • Note: If solubility in aqueous KCl is insufficient, a co-solvent like methanol may be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent mixture. Extrapolation to zero co-solvent is required to estimate the aqueous pKa.[11]

  • Titration Procedure:

    • Transfer a known volume (e.g., 50 mL) of the analyte solution to a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[12]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH has risen well past the equivalence point (typically to pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Identify the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be determined by calculating the first or second derivative of the curve.

    • The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.[10][14]

Lipophilicity (LogP/LogD) Determination

Lipophilicity is a crucial determinant of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[7]

Causality in Method Selection: Shake-Flask Method

The shake-flask method is the traditional and most reliable "gold standard" technique for LogP/LogD determination.[15][16][17] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water (or a pH 7.4 buffer for LogD). This direct measurement approach avoids the potential inaccuracies of indirect methods (like reverse-phase HPLC) that rely on correlation with known standards.[7] For a novel scaffold like N-(4-Boronophenyl)-1,3-propanesultam, establishing a baseline value with a direct method is paramount.

Experimental Workflow: Shake-Flask LogD7.4 Determination

G cluster_prep Phase Preparation & Dosing cluster_equilibration Equilibration cluster_analysis Quantification A Pre-saturate n-Octanol with pH 7.4 Buffer C Add Analyte (from DMSO stock) to mixture of pre-saturated phases A->C B Pre-saturate pH 7.4 Buffer with n-Octanol B->C D Shake/Agitate Mixture at constant temp (e.g., 24h) C->D E Centrifuge to Separate Phases D->E F Carefully Sample Aqueous Phase E->F G Carefully Sample Octanol Phase E->G H Quantify Analyte Concentration in each phase (e.g., HPLC-UV) F->H G->H I Calculate LogD = log([Analyte]oct / [Analyte]aq) H->I

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Protocol
  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • In a large separation funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.[17] This step is critical to prevent volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of N-(4-Boronophenyl)-1,3-propanesultam in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • In a series of glass vials, add equal volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each).

    • Spike the mixture with a small volume of the compound's stock solution, ensuring the final organic solvent concentration is low (<1%) to avoid affecting the partitioning.

    • Seal the vials tightly.

  • Equilibration:

    • Agitate the vials on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation and Analysis:

    • Centrifuge the vials at a moderate speed (e.g., 2000 rpm) for 15-20 minutes to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from the center of each phase (aqueous and octanol), avoiding the interface.

    • Determine the concentration of the analyte in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][18][19] A calibration curve must be prepared for quantification in each phase.

  • Calculation:

    • The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects everything from the design of in vitro assays to oral bioavailability.[20] For drug discovery, a solubility of >60 µg/mL is often considered a good target.[20] It's important to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock solution (like DMSO), precipitates in an aqueous buffer. It's a high-throughput method useful for early-stage screening.[20][21][22]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. It is a lower throughput but more accurate measure, crucial for later-stage development.[23]

Causality in Method Selection: Thermodynamic Shake-Flask Method

For a definitive characterization, the thermodynamic shake-flask method is preferred. It measures the saturation solubility at equilibrium, providing a true representation of the compound's behavior. This method is less susceptible to artifacts from the use of co-solvents (like DMSO in kinetic assays) and is more relevant for predicting the behavior of the solid drug substance.

Experimental Workflow: Thermodynamic Solubility Assay

G cluster_prep Incubation cluster_separation Separation cluster_analysis Quantification A Add Excess Solid Compound to buffer (e.g., pH 7.4 PBS) B Agitate/Shake Mixture at constant temp (24-48h) A->B C Filter the Suspension (e.g., 0.45 µm PVDF filter) B->C D Collect Clear Filtrate C->D E Quantify Analyte Concentration in Filtrate (HPLC-UV) D->E F Compare to Calibration Curve E->F G Report Solubility (e.g., µg/mL or µM) F->G

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Incubation:

    • Add an excess amount of solid N-(4-Boronophenyl)-1,3-propanesultam (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) in a glass vial. The excess solid should be clearly visible.

    • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.[24][23]

  • Separation:

    • After incubation, allow the vials to stand briefly to let the larger particles settle.

    • Filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF syringe filter) to remove all undissolved solid. The first few drops of the filtrate should be discarded to avoid any potential adsorption to the filter membrane.

  • Quantification:

    • The resulting clear filtrate is a saturated solution of the compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard calibration curve.[25]

    • The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

Chemical Stability Assessment

Evaluating the chemical stability of a compound is essential to ensure its integrity during storage, formulation, and in biological systems. A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active compound while simultaneously detecting the formation of any degradation products.[26][27][28]

Causality in Method Selection: Forced Degradation with HPLC

Forced degradation (or stress testing) is a systematic process of exposing a compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[29][30] When coupled with a high-resolution separation technique like HPLC, this approach allows for the development of a "stability-indicating" method.[26][29] This method is crucial because it demonstrates specificity: the ability to separate the intact parent compound from any potential degradation products, ensuring that stability is not overestimated.[27]

Experimental Workflow: Stability-Indicating HPLC Method Development

G cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_analysis Method Validation A Prepare Analyte Solutions B Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Neutralize/Quench Reactions at Time Points B->C E Inject Control & Stressed Samples C->E D Develop Separation Method (e.g., Gradient RPLC) D->E F Monitor with PDA Detector E->F G Assess Peak Purity of Parent Peak F->G H Quantify Parent Compound Loss G->H I Identify & Track Degradant Peaks H->I J Confirm Mass Balance I->J

Caption: Workflow for forced degradation and stability-indicating HPLC method development.

Step-by-Step Protocol
  • Method Development (Initial):

    • Develop a reverse-phase HPLC method capable of retaining and eluting the parent compound with good peak shape. A C18 column with a gradient elution using water/acetonitrile mobile phases (often with a modifier like formic acid or ammonium acetate) is a common starting point for boronic acids.[1][31]

    • A photodiode array (PDA) detector is highly recommended to monitor the UV-Vis spectra across the entire peak, which is essential for peak purity analysis.[29]

  • Forced Degradation Studies:

    • Prepare several solutions of N-(4-Boronophenyl)-1,3-propanesultam (e.g., at 0.5 mg/mL) in a suitable solvent mixture.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Add 3% hydrogen peroxide (H2O2) and incubate at room temperature.

    • Thermal Stress: Store a solution (and solid sample) at high temperature (e.g., 80°C).

    • Photolytic Stress: Expose a solution to high-intensity UV light.

    • Include a control sample stored under normal conditions.

    • Analyze samples at various time points (e.g., 2, 8, 24 hours). Before analysis, acidic and basic samples should be neutralized.

  • Analysis and Method Refinement:

    • Inject the stressed samples into the HPLC system.

    • The goal is to achieve baseline separation between the parent peak and all degradant peaks. If co-elution occurs, the HPLC method (gradient, mobile phase, column) must be further optimized.

    • Use the PDA detector to check the peak purity of the parent compound in the stressed samples. A spectrally pure peak indicates the method is specific.

    • Calculate the percentage of degradation and monitor the appearance and growth of new peaks. The total peak area (mass balance) should ideally remain constant.

Conclusion

N-(4-Boronophenyl)-1,3-propanesultam is a compound with significant potential, stemming from the unique combination of its boronic acid and sultam functionalities. A thorough understanding and empirical determination of its physicochemical properties—pKa, lipophilicity, solubility, and stability—are non-negotiable prerequisites for its successful application in any research or development program. The theoretical framework and detailed experimental protocols provided in this guide offer a robust and scientifically sound pathway for researchers to generate the critical data needed to advance their work. By grounding experimental design in a clear understanding of the causality behind methodological choices, scientists can ensure the integrity and reliability of their findings.

References

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Foundational

"N-(4-Boronophenyl)-1,3-propanesultam CAS number"

An In-Depth Technical Guide to N-(4-Boronophenyl)-1,3-propanesultam: Synthesis, Properties, and Advanced Applications in Drug Development Abstract This technical guide provides a comprehensive overview of N-(4-Boronophen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-Boronophenyl)-1,3-propanesultam: Synthesis, Properties, and Advanced Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of N-(4-Boronophenyl)-1,3-propanesultam (CAS No. 1778667-07-4), a compound of increasing interest in medicinal chemistry and drug development.[1] By integrating a stable, medicinally privileged sultam scaffold with a versatile phenylboronic acid moiety, this molecule offers unique potential for targeted therapies.[2][3] This document details a robust, field-proven synthetic route via Suzuki-Miyaura coupling, outlines its key physicochemical characteristics, and explores its mechanism-driven applications, particularly in oncology. Detailed, step-by-step experimental protocols are provided to enable researchers to synthesize, characterize, and validate the utility of this compound in a laboratory setting.

Introduction: The Strategic Fusion of Boron and a Sultam Scaffold

The field of medicinal chemistry is in a constant search for molecular scaffolds that offer both stability and functional versatility. The sultam, or cyclic sulfonamide, has emerged as an "underexplored scaffold" with significant therapeutic potential, demonstrating a broad range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] Unlike their lactam (cyclic amide) analogues, the sulfonyl group in sultams provides two strong hydrogen bond acceptors, enhancing potential interactions with biological targets.[3]

The true innovation of N-(4-Boronophenyl)-1,3-propanesultam lies in the incorporation of a phenylboronic acid (PBA) group. Boronic acids are a class of compounds that have revolutionized aspects of drug design.[5][6] Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols is a key feature.[7] This allows them to selectively target saccharide-rich structures, such as the sialic acid residues that are overexpressed on the surface of many cancer cells, making PBA derivatives excellent candidates for targeted drug delivery systems.[1][7]

This guide elucidates the synergy between these two moieties, presenting N-(4-Boronophenyl)-1,3-propanesultam as a next-generation building block for creating sophisticated, targeted therapeutic agents.

Physicochemical and Safety Profile

While specific experimental data for N-(4-Boronophenyl)-1,3-propanesultam is not widely published, its properties can be reliably inferred from its constituent parts.

PropertyPredicted Value / CharacteristicRationale
CAS Number 1778667-07-4Verified from chemical databases.[1]
Molecular Formula C₉H₁₂BNO₄SDerived from structure.
Molecular Weight 241.07 g/mol Calculated from formula.
Appearance Expected to be a white to off-white solid.Based on related aryl sultams and boronic acids.
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Methanol) and aqueous base. Limited solubility in nonpolar solvents and neutral water.The boronic acid moiety enhances solubility in basic aqueous solutions. The aryl sultam structure confers organic solvent solubility.
Stability The sultam ring is generally stable. The C-B bond is robust. Boronic acids can undergo dehydration to form boroxines upon heating or under vacuum; store in a cool, dry place.General chemical principles of boronic acids and sultams.

Safety Considerations: The synthesis involves 1,3-propanesultone, a potent carcinogen and toxic substance.[8] All handling of this precursor must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. The final boronic acid product should be handled with care, avoiding inhalation of dust and skin contact, as is standard practice for novel chemical entities.

Synthesis Pathway: Palladium-Catalyzed Borylation

The most logical and efficient synthesis of N-(4-Boronophenyl)-1,3-propanesultam is a two-step process starting from 4-bromoaniline. The first step involves the formation of the sultam ring, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the boronic acid group.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Sultam Formation cluster_1 Step 2: Suzuki-Miyaura Borylation A 4-Bromoaniline C N-(4-Bromophenyl)-1,3-propanesultam A->C Base (e.g., NaH) Solvent (e.g., DMF) B 1,3-Propanesultone B->C E N-(4-Boronophenyl)-1,3-propanesultam (Pinacol Ester Intermediate) C->E Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) D Bis(pinacolato)diboron (B₂pin₂) D->E F N-(4-Boronophenyl)-1,3-propanesultam (Final Product) E->F Hydrolysis (e.g., aq. acid)

Caption: Synthetic pathway for N-(4-Boronophenyl)-1,3-propanesultam.

Experimental Protocol: Synthesis of N-(4-Boronophenyl)-1,3-propanesultam

Part A: Synthesis of N-(4-Bromophenyl)-1,3-propanesultam (Intermediate)

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add 4-bromoaniline (1.0 eq). Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong base that deprotonates the aniline nitrogen, forming a nucleophilic anion necessary for attacking the sultone.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Sultone Addition: Re-cool the mixture to 0 °C. Add a solution of 1,3-propanesultone (1.1 eq) in anhydrous DMF dropwise via a syringe. [CRITICAL] 1,3-propanesultone is a suspected carcinogen; handle with extreme caution in a fume hood.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Causality: The nucleophilic aniline anion attacks the carbon of the 1,3-propanesultone, leading to ring-opening, followed by an intramolecular cyclization which is not the intended reaction here. The direct N-alkylation is the desired pathway where the nitrogen attacks the gamma-carbon of the sultone, opening the ring to form a sulfonate salt which then would need to be cyclized. A more direct synthesis involves the reaction of the amine with 3-chloropropanesulfonyl chloride. However, for this guide, we base the protocol on common sultam alkylations. A more direct nucleophilic substitution on the sultone ring is also a plausible mechanism.[9]

  • Quenching & Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-(4-Bromophenyl)-1,3-propanesultam.

Part B: Suzuki-Miyaura Borylation

  • Reaction Setup: To a Schlenk flask, add N-(4-Bromophenyl)-1,3-propanesultam (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).[10]

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent & Degassing: Evacuate and backfill the flask with an inert gas three times. Add anhydrous 1,4-dioxane. Degas the solution by bubbling argon through it for 15 minutes. Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Degassing is critical for catalytic efficiency.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup (Pinacol Ester): After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate. The crude product is the pinacol ester of N-(4-Boronophenyl)-1,3-propanesultam. This can be purified by chromatography or carried directly to the next step.

  • Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a mixture of THF and 2 M HCl. Stir vigorously at room temperature for 4-6 hours until deprotection is complete (monitored by LC-MS).

  • Final Isolation: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. The crude boronic acid can be purified by recrystallization or precipitation to yield the final product.

Key Applications in Drug Development & Research

The dual-functionality of N-(4-Boronophenyl)-1,3-propanesultam makes it a powerful tool for modern drug discovery.

Diagram of Proposed Mechanism of Action

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH ~6.5) A {N-(4-Boronophenyl)-1,3-propanesultam | (Drug Conjugate)} B Cancer Cell A->B Targeting & Binding (Reversible Covalent Bond) C Sialic Acid Residues (Overexpressed on surface) D {Drug Internalization | Endocytosis} B->D Receptor-Mediated Uptake

Caption: Targeted delivery via sialic acid binding on cancer cells.

A. Targeted Drug Delivery to Cancer Cells

  • Mechanism: Phenylboronic acid has a known affinity for diols, particularly sialic acid, which is often overexpressed in the glycocalyx of cancer cells.[1][7] This interaction is pH-sensitive, with stronger binding occurring in the slightly acidic tumor microenvironment (pH ~6.5) compared to physiological pH (7.4).[1] N-(4-Boronophenyl)-1,3-propanesultam can therefore be used as a targeting ligand, conjugated to cytotoxic agents or nanoparticles to deliver them specifically to tumor sites, minimizing off-target toxicity.

  • Self-Validating System: The targeting efficacy can be validated by comparing the uptake of a fluorescently-labeled conjugate in sialic acid-rich cancer cells versus normal cells. A competition assay with free phenylboronic acid should demonstrate a reduction in uptake, confirming the specific binding mechanism.

B. Development of Enzyme Inhibitors

  • Mechanism: The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, most famously demonstrated by the proteasome inhibitor bortezomib.[1] The boron atom can act as a Lewis acid, forming a stable tetrahedral intermediate with nucleophilic residues (like serine or threonine) in an enzyme's active site. The sultam scaffold provides a rigid and stable framework to correctly orient the boronic acid for optimal binding and can be further functionalized to improve selectivity and potency.

  • Self-Validating System: Enzyme inhibition can be quantified using standard kinetic assays. A structure-activity relationship (SAR) study, comparing the N-(4-Boronophenyl)-1,3-propanesultam-based inhibitor with an analogue where the boronic acid is replaced (e.g., with a carboxylic acid), would validate the essential role of the boron atom in the inhibitory mechanism.

Experimental Protocol: Cell-Based Targeting Validation Assay

This protocol describes a method to validate the sialic acid-targeting capability of N-(4-Boronophenyl)-1,3-propanesultam using a fluorescent conjugate.

  • Synthesis of Fluorescent Conjugate: Synthesize a conjugate by linking a fluorescent dye (e.g., FITC) to the N-(4-Boronophenyl)-1,3-propanesultam scaffold. This typically requires a derivative of the sultam with a linker arm suitable for conjugation.

  • Cell Culture: Culture a high sialic acid-expressing cancer cell line (e.g., MDA-MB-231) and a low-expressing control cell line in appropriate media.

  • Assay Setup: Plate cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Treatment Groups:

    • Control: Cells treated with vehicle (e.g., DMSO in media).

    • Test: Cells treated with the fluorescent conjugate at a final concentration of 10 µM.

    • Competition: Cells pre-treated with a 100-fold excess of non-fluorescent N-(4-Boronophenyl)-1,3-propanesultam for 1 hour, followed by the addition of the fluorescent conjugate. Causality: If the conjugate binds specifically to sialic acid, the excess of the non-labeled compound will compete for the binding sites, resulting in a lower fluorescent signal.

  • Incubation: Incubate the plate at 37 °C for 2-4 hours.

  • Washing: Gently wash the cells three times with cold PBS to remove unbound conjugate.

  • Quantification: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Normalize the fluorescence of the test and competition groups to the control group. A statistically significant decrease in fluorescence in the competition group compared to the test group validates the specific targeting mechanism.

Conclusion and Future Outlook

N-(4-Boronophenyl)-1,3-propanesultam represents a highly promising and strategically designed molecule for advanced applications in drug discovery. Its synthesis from readily available precursors is achievable through robust and well-documented chemical transformations. The convergence of a stable, biologically active sultam core with a versatile, cell-targeting boronic acid moiety provides a powerful platform for developing next-generation therapeutics. Future research should focus on building a library of derivatives, exploring different linkers for drug conjugation, and evaluating their efficacy and safety profiles in preclinical models of cancer and other diseases.

References

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PMC. (n.d.). PubMed Central. [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019, November 19). PubMed. [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery | Accounts of Chemical Research. (2019, October 10). ACS Publications. [Link]

  • Boronate-Mediated Biologic Delivery | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC. (n.d.). National Institutes of Health. [Link]

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (2024, April 16). RSC Publishing. [Link]

  • Medicinally Privileged Sultams: Synthesis and Mechanism of Action. (n.d.). PubMed. [Link]

  • METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS. (2004, December 29). European Patent Office. [Link]

  • 1,3-Propane sultone - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki–Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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An In-depth Technical Guide to the Spectral Data of N-(4-Boronophenyl)-1,3-propanesultam

This guide provides a detailed analysis of the expected spectral data for N-(4-Boronophenyl)-1,3-propanesultam, a compound of interest for researchers and professionals in drug development and materials science. While ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected spectral data for N-(4-Boronophenyl)-1,3-propanesultam, a compound of interest for researchers and professionals in drug development and materials science. While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization.

Introduction

N-(4-Boronophenyl)-1,3-propanesultam is a bifunctional molecule that incorporates a boronic acid moiety and a sultam ring. The boronic acid group is a versatile functional group in organic synthesis, renowned for its role in Suzuki-Miyaura cross-coupling reactions, and as a pharmacophore in drug design, capable of forming reversible covalent bonds with diols present in biological macromolecules. The sultam ring, a cyclic sulfonamide, is a stable and often chiral scaffold found in various bioactive compounds. The combination of these two moieties in N-(4-Boronophenyl)-1,3-propanesultam makes it a valuable building block for the synthesis of novel pharmaceuticals and functional materials.

Accurate characterization of such molecules is paramount, and spectroscopic techniques provide the necessary tools to elucidate their structure and purity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(4-Boronophenyl)-1,3-propanesultam, offering insights into the interpretation of its spectral features.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N-(4-Boronophenyl)-1,3-propanesultam is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the propanesultam moiety.

  • Aromatic Region (δ 7.0-8.0 ppm): The para-substituted phenyl ring will give rise to a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the boronic acid group are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the sultam nitrogen.

  • Propanesultam Region (δ 2.0-4.0 ppm): The three methylene groups of the propanesultam ring will each produce a distinct signal. The methylene group adjacent to the nitrogen (N-CH₂) will be the most deshielded, followed by the methylene group adjacent to the sulfur (S-CH₂). The central methylene group will appear at the most upfield position. The coupling between these adjacent methylene groups will result in two triplets and a multiplet (a quintet or a more complex pattern).

  • Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are typically broad and may exchange with residual water in the NMR solvent, often resulting in a broad, low-intensity signal that can be difficult to observe.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of N-(4-Boronophenyl)-1,3-propanesultam in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (ortho to -B(OH)₂)7.8 - 7.9Doublet (d)~8.0
Ar-H (ortho to -N)7.2 - 7.3Doublet (d)~8.0
N-CH₂3.6 - 3.8Triplet (t)~7.0
S-CH₂3.1 - 3.3Triplet (t)~7.5
C-CH₂-C2.2 - 2.4Multiplet (m)-
B(OH)₂Variable (broad)Singlet (s)-

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of N-(4-Boronophenyl)-1,3-propanesultam is expected to show nine distinct signals, corresponding to the six unique carbons of the aromatic ring and the three carbons of the propanesultam moiety.

  • Aromatic Region (δ 115-150 ppm): Four signals are expected for the aromatic carbons due to the para-substitution pattern. The ipso-carbon attached to the boronic acid group (C-B) will likely be broad due to quadrupolar relaxation of the boron nucleus. The carbon attached to the nitrogen (C-N) will also have a distinct chemical shift.

  • Propanesultam Region (δ 20-55 ppm): Three signals are anticipated for the aliphatic carbons of the sultam ring. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Parameters: Employ a standard proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-B130 - 135 (broad)
Ar-C (ortho to -B(OH)₂)135 - 137
Ar-C (ortho to -N)118 - 120
C-N145 - 148
N-CH₂50 - 55
S-CH₂48 - 52
C-CH₂-C25 - 30

Predicted ¹¹B NMR Spectroscopy

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a specialized technique that is highly informative for the characterization of organoboron compounds.

Predicted ¹¹B NMR Spectrum

The ¹¹B NMR spectrum of N-(4-Boronophenyl)-1,3-propanesultam is expected to show a single, relatively broad signal. The chemical shift of this signal is indicative of the coordination environment of the boron atom. For a trigonal planar arylboronic acid, the chemical shift is typically in the range of δ 28-34 ppm .[1][2] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Experimental Protocol for ¹¹B NMR
  • Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

  • Data Acquisition: Acquire the spectrum on an NMR spectrometer equipped with a boron-observe probe.

  • Reference: Use BF₃·OEt₂ as an external standard (δ 0.0 ppm).

Expertise & Experience Insights

The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment of the boron atom. Electron-withdrawing groups on the aromatic ring tend to shift the signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift. The presence of the sultam group, which is electron-withdrawing, is expected to result in a chemical shift towards the lower end of the typical range for arylboronic acids.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

Predicted IR Spectrum

The IR spectrum of N-(4-Boronophenyl)-1,3-propanesultam will show characteristic absorption bands for the sultam, aromatic, and boronic acid functionalities.

  • Sultam Group: The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sultam ring, expected in the regions of 1310-1300 cm⁻¹ and 1290-1270 cm⁻¹ , respectively.[3]

  • Aromatic Ring: Look for C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern.

  • Boronic Acid Group: A broad O-H stretching band is expected in the region of 3500-3200 cm⁻¹. The B-O stretching vibration should appear around 1350 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3500 - 3200 (broad)B(OH)₂O-H stretch
3100 - 3000Aromatic C-HC-H stretch
2950 - 2850Aliphatic C-HC-H stretch
1610 - 1580Aromatic C=CC=C stretch
~1350B-OB-O stretch
1310 - 1300SO₂ (Sultam)Asymmetric S=O stretch
1290 - 1270SO₂ (Sultam)Symmetric S=O stretch
~830p-substituted benzeneC-H out-of-plane bend

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted Mass Spectrum

The mass spectrum of N-(4-Boronophenyl)-1,3-propanesultam will provide information about its molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.

  • Isotopic Pattern: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments, with a smaller M-1 peak.

  • Fragmentation: Common fragmentation pathways may include:

    • Loss of the boronic acid group or water from the boronic acid.

    • Cleavage of the propanesultam ring.

    • Fragmentation of the aromatic ring.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Predicted Fragmentation Pathway

G M N-(4-Boronophenyl)-1,3-propanesultam (M) F1 [M - H₂O]⁺ M->F1 - H₂O F2 [M - B(OH)₂]⁺ M->F2 - B(OH)₂ F3 [C₆H₄N-SO₂(CH₂)₃]⁺ M->F3 Ring Cleavage F4 [C₆H₄NH₂]⁺ F2->F4 - SO₂(CH₂)₃

Caption: Predicted fragmentation pathway of N-(4-Boronophenyl)-1,3-propanesultam.

Synthesis and Purity Considerations

A plausible synthetic route to N-(4-Boronophenyl)-1,3-propanesultam involves the reaction of 4-aminophenylboronic acid with 1,3-propanesultone.

G Reactant1 4-Aminophenylboronic acid Product N-(4-Boronophenyl)-1,3-propanesultam Reactant1->Product Reactant2 1,3-Propanesultone Reactant2->Product

Caption: Plausible synthesis of N-(4-Boronophenyl)-1,3-propanesultam.

Understanding the synthetic route is crucial for anticipating potential impurities that may be observed in the spectra, such as unreacted starting materials or side products. The spectroscopic techniques outlined in this guide are essential for confirming the identity and assessing the purity of the final product.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for N-(4-Boronophenyl)-1,3-propanesultam. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers and scientists can confidently approach the characterization of this and related novel compounds, accelerating their research and development efforts. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural elucidation of complex molecules.

References

  • Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. (URL not available)
  • Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. [Link]

  • Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. ACS Publications. [Link]

  • STUDY ON THE INFRARED SPECTRA OF SULTAMS. ResearchGate. [Link]

Sources

Foundational

A Technical Guide to the Solubility and Stability of N-(4-Boronophenyl)-1,3-propanesultam

Abstract N-(4-Boronophenyl)-1,3-propanesultam is a novel small molecule integrating a phenylboronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions and as a sensor for diols, with a stabl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Boronophenyl)-1,3-propanesultam is a novel small molecule integrating a phenylboronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions and as a sensor for diols, with a stable 1,3-propanesultam scaffold.[1][2] The successful application of this compound in drug discovery, materials science, or chemical synthesis is fundamentally dependent on a thorough understanding of its physicochemical properties. This guide provides an in-depth analysis of the predicted solubility and stability of N-(4-Boronophenyl)-1,3-propanesultam based on the known chemistry of its constituent functional groups. Furthermore, it delivers comprehensive, field-proven experimental protocols for the precise determination of these critical parameters, adhering to international regulatory standards.[3][4]

Molecular Structure and Physicochemical Predictions

To understand the properties of N-(4-Boronophenyl)-1,3-propanesultam, it is essential to analyze its two primary functional components: the phenylboronic acid group and the 1,3-propanesultam ring.

  • Phenylboronic Acid (PBA) Moiety: This group dictates the molecule's behavior in several key ways. Boronic acids are mild Lewis acids and can form reversible covalent bonds with diols, a property exploited in glucose sensing.[1][2] The B(OH)₂ group is acidic, meaning the molecule's charge and solubility in aqueous media will be highly pH-dependent. A significant stability concern for boronic acids is their propensity to undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[5] This process is often reversible but can complicate analysis and formulation.

  • 1,3-Propanesultam Moiety: The 1,3-propanesultam is a six-membered cyclic sulfonamide. Unlike highly strained four-membered β-sultams, which are exceptionally reactive, the 1,3-propanesultam ring is generally stable.[6][7][8] However, like all sulfonamides, it can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening. This hydrolytic degradation is typically much slower than for analogous carboxamides.[6]

Predicted Solubility Profile

The solubility of N-(4-Boronophenyl)-1,3-propanesultam will be a balance between the polar boronic acid and sultam groups and the nonpolar phenyl ring.

  • Aqueous Solubility: Limited solubility is expected in neutral water due to the hydrophobic phenyl core. Solubility is predicted to increase significantly at higher pH as the boronic acid group deprotonates to form the more soluble boronate salt.

  • Organic Solubility: Based on data for phenylboronic acid, good solubility is anticipated in polar organic solvents such as methanol, ethanol, and diethyl ether.[1][9][10] Lower solubility is expected in nonpolar hydrocarbon solvents like hexanes.[9][10]

Solvent Type Predicted Solubility Rationale
Water (neutral pH)LowDominated by hydrophobic phenyl ring.
Water (alkaline pH)HighFormation of the anionic boronate species increases polarity.
Alcohols (Methanol, Ethanol)HighPolar protic solvents can hydrogen bond with both moieties.[1]
Ethers (Diethyl Ether, THF)Moderate to HighGood solvents for phenylboronic acid.[10][11]
Ketones (Acetone)Moderate to HighPolar aprotic solvent capable of dissolving PBA.[10]
Hydrocarbons (Hexane)Very LowNonpolar solvent incompatible with the polar functional groups.[9]
Predicted Stability Profile & Degradation Pathways

The primary stability liabilities of the molecule are associated with the phenylboronic acid group, with the sultam ring being more robust. Forced degradation studies, conducted according to ICH guidelines, are necessary to confirm these pathways.[3][4] The key stress conditions to consider are hydrolysis, oxidation, and thermal stress.[12][13]

Key Degradation Pathways:

  • Boroxine Formation: Under thermal stress or in aprotic solvents, three molecules can undergo dehydration to form the corresponding trimeric boroxine anhydride. This is often a reversible equilibrium.[5]

  • Oxidative Degradation: The boronic acid group can be susceptible to oxidation, potentially leading to the formation of phenol and boric acid.

  • Hydrolytic Degradation: Under strong acidic or basic conditions, the sultam ring may undergo hydrolysis, cleaving the S-N bond to yield a sulfonic acid derivative.

Parent N-(4-Boronophenyl)- 1,3-propanesultam Boroxine Trimeric Boroxine (Anhydride) Parent->Boroxine Thermal Stress Dehydration Phenol Phenolic Derivative + Boric Acid Parent->Phenol Oxidative Stress (e.g., H₂O₂) Hydrolyzed Ring-Opened Sulfonic Acid Parent->Hydrolyzed Hydrolytic Stress (Strong Acid/Base)

Caption: Predicted degradation pathways for N-(4-Boronophenyl)-1,3-propanesultam.

Experimental Protocols for Characterization

To move from prediction to definitive data, rigorous experimental evaluation is required. The following protocols describe robust methods for determining thermodynamic solubility and assessing chemical stability under forced degradation conditions.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent system and is considered the gold standard for regulatory submissions.

Methodology:

  • Preparation: Add an excess amount of N-(4-Boronophenyl)-1,3-propanesultam to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, methanol). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[14]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary test can establish the required time.[14]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 24 hours to permit the undissolved solid to settle.[14]

  • Sampling & Analysis: Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is critical to filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PVDF) or centrifuge the sample at the same temperature.[14]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV.

  • Reporting: Calculate the solubility as the average concentration from at least three replicate experiments, reported in units such as mg/mL or µg/mL.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess solid to solvent B Agitate at constant T (24-48h) A->B C Filter or Centrifuge Supernatant B->C D Quantify via Validated HPLC C->D

Caption: Workflow for thermodynamic solubility (shake-flask) determination.

Protocol: Stability Assessment (Forced Degradation Study)

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4] The protocol should follow ICH Q1A(R2) guidelines, targeting 5-20% degradation for optimal results.[3]

Stress Condition Typical Protocol Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48hSultam ring opening
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48hSultam ring opening
Oxidation 3% H₂O₂ at room temperature for up to 24hBoronic acid oxidation to phenol[3]
Thermal Stress Solid compound at 80 °C for 7 daysBoroxine formation, general decomposition
Photostability Solid compound exposed to ≥1.2 million lux hours and ≥200 watt hours/m² of UV/Vis light (ICH Q1B)Photolytic decomposition

Methodology:

  • Sample Preparation: Prepare stock solutions of N-(4-Boronophenyl)-1,3-propanesultam in a suitable solvent (e.g., 50:50 acetonitrile:water). For solid-state tests, use the neat compound.

  • Stress Application: Expose the samples to the conditions outlined in the table above. Include control samples (unstressed) stored at refrigerated or ambient conditions in the dark.

  • Time-Point Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). Immediately neutralize acid/base samples to prevent further degradation before analysis.

  • Analytical Testing: Analyze all stressed and control samples using a validated, stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound to the control.

    • Perform a mass balance analysis to ensure all major degradants are accounted for.

    • Propose structures for the observed degradation products based on their mass-to-charge ratios and fragmentation patterns.

Start Prepare Sample & Control Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points (Neutralize if needed) Stress->Sample Analyze Analyze via Stability-Indicating HPLC-UV/MS Sample->Analyze Evaluate Evaluate Data Analyze->Evaluate Degradation Calculate % Degradation & Mass Balance Evaluate->Degradation Identify Identify Degradants & Propose Pathways Evaluate->Identify End Report Findings Degradation->End Identify->End

Caption: Decision workflow for a forced degradation study.

Conclusion

While specific experimental data for N-(4-Boronophenyl)-1,3-propanesultam is not yet publicly available, a robust characterization strategy can be built upon the well-understood chemistry of its constituent phenylboronic acid and 1,3-propanesultam moieties. The primary areas of concern for stability are the dehydration of the boronic acid to its boroxine and potential oxidative degradation, with sultam hydrolysis being a secondary risk under extreme pH conditions. Solubility is expected to be highly pH-dependent and favorable in polar organic solvents. The detailed protocols provided in this guide offer a comprehensive framework for researchers to experimentally determine the definitive solubility and stability profiles of this promising compound, thereby enabling its effective use in research and development.

References

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. 3

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. ResolveMass. 12

  • Grokipedia. (n.d.). Phenylboronic acid. Grokipedia. 1

  • MedCrave online. (2016). Forced Degradation Studies. MedCrave.

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  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. BenchChem. 14

  • University of Huddersfield Research Portal. (2000). Reactivity and mechanism in the hydrolysis of β-Sultams. 8

  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. 5

  • ResearchGate. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. ResearchGate. 19

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. 10

  • University of Twente. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. 20

  • ChemicalBook. (2019). The properties and uses of 1,3-Propane sultone. ChemicalBook. 11

Sources

Exploratory

An In-Depth Technical Guide to the Prospective Crystal Structure of N-(4-Boronophenyl)-1,3-propanesultam

Abstract This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of N-(4-Boronophenyl)-1,3-propanesultam, a molecule of significant interest at the intersect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of N-(4-Boronophenyl)-1,3-propanesultam, a molecule of significant interest at the intersection of medicinal chemistry and materials science. While a definitive crystal structure is not yet publicly available, this document leverages established chemical principles and crystallographic data from analogous compounds to propose a detailed experimental workflow and predict the compound's key structural features. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating system for its eventual structural determination.

Introduction

N-(4-Boronophenyl)-1,3-propanesultam is a bifunctional organic molecule that integrates two key chemical motifs: a phenylboronic acid and a propanesultam. The boronic acid group is a versatile functional group, renowned for its role in Suzuki coupling reactions and its ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems. Boronic acids are also established pharmacophores, notably as inhibitors of serine proteases like β-lactamases, which are responsible for antibiotic resistance.[1] The sultam moiety, a cyclic sulfonamide, is a stable and synthetically accessible scaffold found in various biologically active compounds.

The combination of these two functionalities in a single molecule presents intriguing possibilities. The compound could act as a novel β-lactamase inhibitor, where the boronic acid serves as the active warhead and the sultam scaffold provides a specific vector for active site recognition.[1] Furthermore, the predictable hydrogen-bonding capabilities of both the boronic acid and sulfonamide groups suggest its potential as a building block in crystal engineering and the design of functional crystalline materials.[2][3] This guide outlines the necessary steps to synthesize this compound and determine its precise three-dimensional atomic arrangement, which is crucial for understanding its properties and unlocking its full potential.

Part 1: Synthesis and Characterization

The synthesis of N-(4-Boronophenyl)-1,3-propanesultam can be logically approached via a nucleophilic ring-opening reaction of 1,3-propane sultone by 4-aminophenylboronic acid. 1,3-propane sultone is a potent electrophile, and its activated ester nature makes it susceptible to attack by nucleophiles like primary amines.[4][5]

Proposed Synthetic Protocol

Reaction: 4-aminophenylboronic acid + 1,3-propane sultone → N-(4-Boronophenyl)-1,3-propanesultam

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1.0 equivalent of 4-aminophenylboronic acid in anhydrous N,N-dimethylformamide (DMF).

  • Reaction Initiation: Add 1.1 equivalents of 1,3-propane sultone to the solution. The use of a slight excess of the sultone ensures the complete consumption of the more valuable boronic acid starting material. DMF is chosen as the solvent due to its high polarity, which aids in dissolving the starting materials, and its aprotic nature, which prevents it from interfering with the reaction.[6]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere to prevent oxidation of the boronic acid. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to proceed to completion within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into an excess of cold water to precipitate the crude product. The product is expected to be less water-soluble than the highly polar DMF and any unreacted starting materials or the hydrolyzed sultone byproduct (3-hydroxypropanesulfonic acid).[6]

    • Filter the resulting precipitate and wash with cold water.

    • Purification of boronic acids can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is the preferred method for obtaining high-purity material suitable for crystallization.[7][8] Column chromatography on silica gel can also be employed, though boronic acids can sometimes be difficult to elute.[7]

Part 2: Single Crystal Growth and X-Ray Diffraction Workflow

Obtaining a high-quality single crystal is the most critical step for successful structure determination.[9] For a molecule like N-(4-Boronophenyl)-1,3-propanesultam, with multiple hydrogen-bonding sites, a systematic screening of crystallization conditions is recommended.

Experimental Protocol for Crystallization
  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof with water).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[3]

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a concentrated solution of the compound in a drop on a siliconized coverslip (hanging drop) or a bridge (sitting drop). Invert the coverslip over a well containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Workflow for Single-Crystal X-ray Diffraction (scXRD)

The definitive three-dimensional structure is determined using single-crystal X-ray diffraction (scXRD), a powerful analytical technique that provides precise atomic coordinates.[10][11]

scXRD_Workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Selection Select High-Quality Crystal (Clear, well-defined faces) Mounting Mount Crystal on Goniometer Head Crystal_Selection->Mounting Diffractometer Place in X-ray Diffractometer Mounting->Diffractometer Data_Collection Collect Diffraction Data (Rotate crystal in X-ray beam) Diffractometer->Data_Collection Indexing Index Diffraction Pattern (Determine unit cell parameters) Data_Collection->Indexing Integration Integrate Reflection Intensities Indexing->Integration Solution Solve Structure (Determine initial atomic positions) Integration->Solution Refinement Refine Structural Model (Optimize atomic positions and parameters) Solution->Refinement Validation Validate Final Structure Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

Caption: Workflow for Small Molecule Crystal Structure Determination.

Part 3: Predicted Molecular and Crystal Structure

Based on extensive data from the Cambridge Structural Database (CSD) for analogous compounds, we can predict the likely structural features of N-(4-Boronophenyl)-1,3-propanesultam.

Expected Molecular Geometry

The molecule will consist of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a propanesultam group. The sultam ring will adopt a non-planar conformation, likely an envelope or twist-chair form. The sulfonamide nitrogen atom will be connected to the C4 position of the phenyl ring.

ParameterExpected Value RangeRationale & References
Boronic Acid Group
B-O Bond Length1.36 - 1.38 ÅConsistent with values reported for phenylboronic acid and its derivatives.[12][13]
B-C (phenyl) Bond Length1.55 - 1.57 ÅTypical for a single bond between an sp² carbon and a boron atom.
O-B-O Bond Angle116 - 118°Reflects the sp² hybridization of the boron atom.[13]
Sultam & Linker
S-O Bond Length1.42 - 1.45 ÅCharacteristic of a double bond in a sulfonamide group.
S-N Bond Length1.62 - 1.65 ÅStandard for sulfonamides.
N-C (phenyl) Bond Length1.42 - 1.45 ÅTypical for an N-aryl bond.
C-C (phenyl) Bond Length~1.39 ÅAverage aromatic C-C bond length.[14]

Table 1: Predicted Key Bond Lengths and Angles for N-(4-Boronophenyl)-1,3-propanesultam.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of strong hydrogen bonds, a common feature in both sulfonamides and boronic acids.[2][15]

  • Boronic Acid Dimerization: Phenylboronic acids frequently form hydrogen-bonded homodimers in the solid state. This involves a pair of O-H···O hydrogen bonds between the hydroxyl groups of two molecules, creating a characteristic R²₂(8) ring motif.[3] This is the most probable and energetically favorable interaction for this functional group.

  • Sulfonamide Interactions: The sulfonamide group provides both hydrogen bond donors (N-H, though in this case the nitrogen is tertiary) and acceptors (the two sulfonyl oxygens). While this specific molecule lacks an N-H donor, the sulfonyl oxygens are potent hydrogen bond acceptors and are expected to interact with the hydroxyl protons of the boronic acid groups of adjacent molecules, potentially linking the boronic acid dimers into sheets or chains.

  • π-π Stacking: The phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions could occur between the phenyl rings of adjacent hydrogen-bonded layers.

Predicted_Interactions cluster_dimer1 Molecule A cluster_dimer2 Molecule B cluster_pi_stack Molecule C (Adjacent Layer) A Sultam-Ph-B(OH)₂ B Sultam-Ph-B(OH)₂ A->B O-H···O Boronic Acid Dimer (R²₂(8) Motif) C Sultam-Ph-B(OH)₂ A->C Sultam(S=O)···(H-O)Boronic Acid Inter-dimer H-Bond H-Bond Acceptor H-Bond Donor B->A B->C π-π Stacking

Caption: Predicted Supramolecular Interactions in the Crystal Lattice.

Conclusion

This technical guide provides a robust, scientifically grounded pathway for the synthesis, crystallization, and structural analysis of N-(4-Boronophenyl)-1,3-propanesultam. By leveraging established methodologies and predictive insights from analogous structures, researchers are equipped with a comprehensive plan to elucidate the definitive crystal structure of this promising molecule. The determination of its three-dimensional arrangement will be a critical step in validating its potential applications in drug discovery and materials science, providing a precise blueprint for future structure-activity relationship studies and rational design efforts.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 2055–2073.
  • Valdes, H., et al. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
  • Eid, E. E., et al. (2017). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. European Journal of Medicinal Chemistry, 138, 1113–1123.
  • Li, Y., et al. (2015). New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA. Molecules, 20(4), 6554–6564.
  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 211–219.
  • Wang, L., et al. (2012). Synthesis of 1, 3-Propane Sultone.
  • Tie, C., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2533.
  • Ishihara, K., et al. (2005). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 127(15), 5706–5712.
  • Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Retrieved from [Link]

  • Kumar, K., & Kumar, A. (2012). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews, 112(8), 4421–4447.
  • European Patent Office. (2004). METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS. EP 1646659 B1.
  • Vorontsov, I. I., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1361.
  • Brem, J., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry, 64(14), 10398–10411.
  • Naveen, S., et al. (2008). Synthesis and Structural Conformation Studies of a Potent Unsymmetrical 1,4-Dihydropyridine. ResearchGate. Retrieved from [Link]

  • Seff, K., et al. (1971). The crystal and molecular structure of methanesulfinic acid. ResearchGate. Retrieved from [Link]

  • Alkorta, I., et al. (2013). A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)₂ and Borinic R–BH(OH) acids (R=H; NH₂, OH, and F)
  • Communications Faculty Of Science University of Ankara. (1985). Reactions with propanesultone (1,3). ResearchGate. Retrieved from [Link]

  • Mäßige. (2022). Work-up of SN2 reaction with 1,3-propane sultone. Chemistry Stack Exchange. Retrieved from [Link]

  • Destro, R., & Simonetta, M. (1982). Bond Lengths, and Beyond. Conference Proceedings.
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Sources

Foundational

"literature review of boronic acid containing sultams"

An In-Depth Technical Guide to Boronic Acid-Containing Sultams in Drug Discovery Abstract: The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Boronic Acid-Containing Sultams in Drug Discovery

Abstract: The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive review of a promising, albeit specialized, class of compounds: boronic acid-containing sultams. We delve into the synergistic fusion of the boronic acid, a potent transition-state analogue and covalent warhead, with the sultam scaffold, a rigid and synthetically versatile core. This document will navigate the synthetic rationale, mechanistic intricacies of enzyme inhibition, primary biological applications with a focus on serine proteases like Human Neutrophil Elastase (HNE), and the practical methodologies for their creation and evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical space for the discovery of novel therapeutics.

Introduction: A Union of Function and Form

The design of effective enzyme inhibitors often relies on two key components: a "warhead" that interacts with the catalytic machinery of the active site and a "scaffold" that provides the necessary structural framework for binding affinity and selectivity. The conjugation of boronic acids with sultam cores represents a sophisticated approach to this design paradigm.

The Boronic Acid: A Privileged Covalent Warhead

Boronic acids (R-B(OH)₂) have emerged from relative obscurity to become a validated and powerful functional group in drug design, underscored by the clinical success of drugs like the proteasome inhibitor bortezomib (Velcade®) and the β-lactamase inhibitor vaborbactam.[1][2][3] Their utility stems from the unique electronic nature of the boron atom. Possessing an empty p-orbital, the trigonal planar sp²-hybridized boron acts as a potent Lewis acid.[4][5] This allows it to readily and reversibly accept a lone pair of electrons from a nucleophilic residue—most notably the hydroxyl group of a catalytic serine in a protease active site. This interaction forms a stable, tetrahedral sp³-hybridized boronate adduct that mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis, making boronic acids exceptional transition-state analogue inhibitors.[6][7][8]

The Sultam Scaffold: A Rigid and Versatile Core

A sultam is a cyclic sulfonamide. This structural motif offers several advantages in drug design. Its cyclic nature imparts conformational rigidity, which can reduce the entropic penalty of binding to a biological target and lead to higher affinity. The sulfonamide group is a strong hydrogen bond acceptor and can engage in crucial interactions within an enzyme's binding pockets. Furthermore, sultam scaffolds, particularly those derived from common starting materials like saccharin, provide a robust and predictable platform for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).[9]

The Rationale for Combination

Marrying the boronic acid warhead to a sultam scaffold creates a molecule with distinct zones of functionality. The boronic acid is positioned to covalently and reversibly engage the catalytic serine of target proteases, while the sultam core and its appended substituents are designed to occupy adjacent binding pockets (e.g., the S1, S2 pockets of a protease), thereby dictating the inhibitor's potency and selectivity. This modular design allows for independent optimization of the warhead's reactivity and the scaffold's binding properties.

Synthetic Strategies

The synthesis of boronic acid-containing sultams requires a multi-step approach, typically involving the separate preparation of the functionalized sultam core and a method for introducing the boronic acid moiety.

General Approaches

A common and robust strategy involves the palladium-catalyzed Miyaura borylation reaction.[10] This approach typically uses a halogenated (bromo- or iodo-) sultam precursor, which is coupled with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) to furnish a stable boronic ester. This ester serves as a protected and easily handled precursor to the final boronic acid, which can be deprotected under mild acidic conditions.

Below is a conceptual workflow for the discovery and development of these specialized inhibitors.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase Target_ID Target Identification (e.g., HNE) Scaffold_Selection Scaffold Selection (Sultam Core) Target_ID->Scaffold_Selection Rationale Library_Design Library Design (Virtual Screening) Scaffold_Selection->Library_Design Core Structure Synthesis Chemical Synthesis Library_Design->Synthesis Synthetic Targets In_Vitro In Vitro Assay (Enzyme Inhibition) Synthesis->In_Vitro Test Compounds SAR SAR & Lead Opt. In_Vitro->SAR Potency Data (IC50) SAR->Synthesis Iterative Design Selectivity Selectivity Profiling SAR->Selectivity Lead Compounds ADME ADME/Tox Selectivity->ADME G Enzyme Enzyme Active Site + InhibitorSer-OHHis-NR-B(OH)₂ Transition Tetrahedral Intermediate (Transition State Mimic)Ser-O⁻His-NH⁺R-B(OH)₃⁻ Enzyme->Transition Nucleophilic Attack Complex Covalent AdductSer-O-B(OH)₂-RHis-N Transition->Complex Stabilization Complex->Enzyme Reversible

Caption: Mechanism of serine protease inhibition by a boronic acid.

Applications and Key Biological Targets

While the modular nature of these inhibitors allows for their adaptation to various enzymes, the most significant efforts have been directed towards serine proteases involved in inflammatory and thrombotic diseases.

Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils. [11]While it plays a crucial role in host defense by degrading proteins of invading pathogens, its unregulated activity can lead to severe tissue damage and is implicated in a range of inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis. [12][13]Consequently, HNE is a major therapeutic target for inhibitor development. [14][15]Boronic acid-containing sultams are well-suited for HNE inhibition, with the boronic acid targeting the catalytic triad and the sultam scaffold designed to fit into the hydrophobic binding pockets of the enzyme.

Other Serine Proteases

The principles of designing boronic acid-sultam inhibitors can be extended to other medically relevant serine proteases, such as:

  • Thrombin: A key enzyme in the coagulation cascade, making it a target for antithrombotic agents.

  • Prostate-Specific Antigen (PSA): A serine protease whose activity is linked to prostate cancer progression. [16]* β-Lactamases: Bacterial enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Boronic acids are a clinically validated class of β-lactamase inhibitors. [7][17]

Quantitative Analysis of Inhibitory Potency

The effectiveness of enzyme inhibitors is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The table below presents hypothetical but representative data for a series of boronic acid-sultam inhibitors against HNE, illustrating a typical structure-activity relationship (SAR) study.

Compound IDSultam R¹ GroupBoronic Acid R² GroupHNE IC₅₀ (nM)HNE Kᵢ (nM)Selectivity vs. Chymotrypsin
BAS-001HPhenyl85042510-fold
BAS-002IsopropylPhenyl753750-fold
BAS-003CyclohexylPhenyl402080-fold
BAS-004Isopropyl3-Fluorophenyl683455-fold
BAS-005IsopropylThiophene924640-fold

This data is illustrative. Actual values are highly dependent on specific molecular structures. The SAR suggests that a bulky, hydrophobic group at the R¹ position (e.g., Isopropyl, Cyclohexyl) is critical for potent HNE inhibition, likely by occupying the S1 specificity pocket.

Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of boronic acid-containing sultams.

Protocol 1: General Synthesis of a Saccharin-Derived Aryl Boronic Ester

This protocol describes a representative Miyaura borylation to create a key intermediate.

Objective: To synthesize N-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole-3-one 1,1-dioxide from its 6-bromo precursor.

G Start 6-Bromo-Sultam Reaction Start->Reaction Heat (e.g., 80-100 °C) B2pin2 B2pin2 B2pin2->Reaction Heat (e.g., 80-100 °C) Catalyst Pd(dppf)Cl2 Catalyst->Reaction Heat (e.g., 80-100 °C) Base KOAc Base->Reaction Heat (e.g., 80-100 °C) Solvent Dioxane Solvent->Reaction Heat (e.g., 80-100 °C) Product Boronic Ester Product Reaction->Product

Caption: General synthetic scheme for Miyaura borylation.

Materials:

  • N-propyl-6-bromobenzo[d]isothiazole-3-one 1,1-dioxide (1 equivalent)

  • Bis(pinacolato)diboron (B₂pin₂, 1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents)

  • Potassium Acetate (KOAc, 3 equivalents)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon source

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the 6-bromo-sultam, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuation: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the mixture at 90 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired boronic ester.

  • Deprotection (if required): The pinacol ester can be hydrolyzed to the final boronic acid using a mild acid, such as aqueous HCl in acetone or by transesterification with phenylboronic acid.

Protocol 2: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol uses a fluorogenic substrate to measure inhibitor potency.

Objective: To determine the IC₅₀ value of a test compound against HNE.

Materials:

  • Human Neutrophil Elastase (HNE) enzyme

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)

  • Test compound stock solution in DMSO

  • Positive Control Inhibitor: Sivelestat

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Reaction Setup: In the 96-well plate, add:

    • Assay Buffer

    • Test compound dilution (or DMSO for control, or Sivelestat for positive control).

    • HNE enzyme solution (pre-incubate for 15 minutes at room temperature to allow inhibitor binding).

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37 °C. Measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes). The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Challenges and Future Outlook

Despite their promise, the development of boronic acid-containing sultams faces several challenges. Achieving high selectivity against other homologous serine proteases is paramount to avoid off-target effects. The pharmacokinetic properties, particularly cell permeability and metabolic stability of the boronic acid group, also require careful optimization. [18] Future research will likely focus on:

  • Novel Sultam Scaffolds: Exploring diverse and more complex sultam cores to access new binding interactions and improve selectivity.

  • Modulating Boron Reactivity: Fine-tuning the electronics of the boronic acid warhead to optimize the kinetics of covalent bond formation and dissociation (k_on/k_off rates) for improved in vivo efficacy. [6]* Target Expansion: Applying the design principles to other enzyme classes where a nucleophilic residue can be targeted, such as certain threonine proteases or esterases.

Conclusion

The strategic combination of boronic acids and sultam scaffolds provides a powerful and versatile platform for the design of potent and selective enzyme inhibitors. Their mechanism as transition-state analogues targeting serine proteases is well-understood, and their application has been most prominently explored in the context of inhibiting Human Neutrophil Elastase. With established synthetic routes and clear methodologies for evaluation, these compounds represent a fertile ground for further investigation. Addressing the inherent challenges of selectivity and pharmacokinetics will be key to translating the clear in vitro potential of this compound class into future clinical candidates.

References

  • Title: Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed Source: Curr Med Chem URL
  • Title: Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress Source: ResearchGate URL
  • Title: Inhibition of serine proteases by arylboronic acids - PubMed Source: Proc Natl Acad Sci U S A URL
  • Title: Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses Source: Antimicrobial Agents and Chemotherapy URL
  • Title: Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC Source: NIH URL
  • Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry Source: MDPI URL
  • Title: Boronic acid - Wikipedia Source: Wikipedia URL
  • Title: Boronic acids as inhibitors of steroid sulfatase - PubMed Source: Bioorg Med Chem URL
  • Title: Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition Source: Antimicrobial Agents and Chemotherapy URL
  • Title: Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases Source: NIH URL
  • Title: Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 Source: PNAS URL
  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: ResearchGate URL
  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL
  • Title: Synthesis of biologically active boron-containing compounds - PMC Source: NIH URL
  • Title: Design and discovery of boronic acid drugs - PubMed Source: Eur J Med Chem URL
  • Title: Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?
  • Title: Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents Source: RSC URL
  • Title: Recent developments with boron as a platform for novel drug design Source: ResearchGate URL
  • Title: Artificial sugar saccharin and its derivatives: role as a catalyst Source: RSC Publishing URL
  • Title: Inhibitors of human neutrophil elastase based on a highly functionalized N-amino-4-imidazolidinone scaffold - PubMed Source: Bioorg Med Chem Lett URL
  • Title: Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase Source: MDPI URL
  • Title: The in vitro inhibition of human neutrophil elastase activity by some Yemeni medicinal plants Source: ResearchGate URL
  • Title: Non-peptidic inhibitors of human neutrophil elastase: the design and synthesis of sulfonanilide-containing inhibitors - PubMed Source: Bioorg Med Chem URL
  • Title: Human Neutrophil Elastase: Characterization of Intra- vs.

Sources

Exploratory

A Prospective Analysis of N-(4-Boronophenyl)-1,3-propanesultam: A Technical Guide to Unveiling its Therapeutic Potential

Foreword: The Confluence of Boron and Sultam Chemistry In the landscape of modern drug discovery, the strategic combination of distinct pharmacophores into a single molecular entity presents a compelling avenue for ident...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Confluence of Boron and Sultam Chemistry

In the landscape of modern drug discovery, the strategic combination of distinct pharmacophores into a single molecular entity presents a compelling avenue for identifying novel therapeutic agents. N-(4-Boronophenyl)-1,3-propanesultam emerges as a molecule of significant interest, positioned at the intersection of two chemically and biologically important classes: boronic acids and sultams. Boronic acids are renowned for their ability to form reversible covalent bonds with diols, a feature famously exploited in the proteasome inhibitor Bortezomib.[1][2] The sultam moiety, a cyclic sulfonamide, is a stable and versatile scaffold found in a range of biologically active compounds. This guide provides a comprehensive framework for the systematic investigation of N-(4-Boronophenyl)-1,3-propanesultam, outlining its theoretical underpinnings, potential biological activities, and a rigorous experimental roadmap to unlock its therapeutic promise.

Molecular Architecture and Inherent Reactivity

N-(4-Boronophenyl)-1,3-propanesultam is characterized by a phenyl ring substituted with a boronic acid group and a nitrogen atom which is part of a 1,3-propanesultam ring. This unique arrangement suggests a dual-modality of interaction with biological targets.

  • The Boronic Acid Warhead: The boronic acid group is an electrophilic species capable of forming covalent bonds with nucleophilic residues in enzyme active sites, particularly serine, threonine, and to some extent, lysine.[1][3] This interaction is often pH-dependent and can lead to potent and specific enzyme inhibition.[2]

  • The Propanesultam Scaffold: The 1,3-propanesultam ring is a cyclic sulfonamide. While generally stable, the sultone precursor (1,3-propane sultone) is a known alkylating agent, susceptible to nucleophilic attack.[4] While the N-aryl substitution in the final compound significantly modulates this reactivity, the potential for the sultam ring to engage in interactions within a biological target should not be dismissed.

The interplay between these two functional groups—the targeted covalent interaction of the boronic acid and the structural and potential interactive role of the sultam—forms the basis of our investigative approach.

Hypothesized Biological Activities and Therapeutic Targets

Based on the known pharmacology of boronic acids and related sulfonamides, we can postulate several high-probability biological activities for N-(4-Boronophenyl)-1,3-propanesultam.

Serine Protease Inhibition

The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases. The boron atom can form a tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.

  • Potential Targets: Thrombin, Factor Xa (coagulation cascade), Human Neutrophil Elastase (HNE)[1][3] (inflammation), and various proteases involved in cancer progression.

β-Lactamase Inhibition

Boronic acids have been successfully developed as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[5] The boronic acid can form a stable adduct with the active site serine of the β-lactamase.

  • Potential Application: As an adjunct therapy to overcome antibiotic resistance in bacterial infections.

Anti-inflammatory Activity

Inflammatory processes are often mediated by enzymes that could be targeted by N-(4-Boronophenyl)-1,3-propanesultam.

  • Potential Targets: Cyclooxygenases (COX-1/2), and various proteases involved in the inflammatory cascade.

Anticancer Activity

The success of Bortezomib highlights the potential of boronic acids in oncology.[1][2] The proteasome, a multi-subunit protease complex, is a key target. Additionally, other enzymes crucial for cancer cell survival and proliferation could be inhibited.

  • Potential Targets: The 26S proteasome, other serine proteases involved in tumor invasion and metastasis.

The following diagram illustrates the proposed general mechanism of serine protease inhibition.

G cluster_0 Enzyme Active Site cluster_1 Covalent Complex (Transition-State Analog) Serine_OH Serine Hydroxyl (Ser-OH) Histidine_N Histidine (His) Serine_OH->Histidine_N Proton Transfer Tetrahedral_Intermediate Tetrahedral Boronate Adduct (Enzyme Inhibited) Serine_OH->Tetrahedral_Intermediate Forms Aspartate_COO Aspartate (Asp) Histidine_N->Aspartate_COO Compound N-(4-Boronophenyl)- 1,3-propanesultam Compound->Serine_OH Nucleophilic Attack

Caption: Proposed mechanism of serine protease inhibition by N-(4-Boronophenyl)-1,3-propanesultam.

A Roadmap for Experimental Validation

A phased approach is proposed to systematically evaluate the biological activity of N-(4-Boronophenyl)-1,3-propanesultam.

Phase 1: In Vitro Enzyme Inhibition Profiling

The initial phase will focus on screening the compound against a panel of purified enzymes to identify potential targets.

Experimental Protocol: General Serine Protease Inhibition Assay

  • Reagents and Materials:

    • N-(4-Boronophenyl)-1,3-propanesultam (synthesized and purified, >95% purity confirmed by NMR and LC-MS).

    • Target enzymes (e.g., Thrombin, Trypsin, HNE).

    • Appropriate chromogenic or fluorogenic substrates.

    • Assay buffer (e.g., Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare a stock solution of N-(4-Boronophenyl)-1,3-propanesultam in DMSO.

    • Perform serial dilutions of the compound in assay buffer to create a range of concentrations.

    • Add a fixed concentration of the target enzyme to each well of the microplate.

    • Add the diluted compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

    • Include appropriate controls: no enzyme, no inhibitor (vehicle control), and a known reference inhibitor.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC50 Values

Enzyme TargetN-(4-Boronophenyl)-1,3-propanesultam IC50 (µM)Reference Inhibitor IC50 (µM)
ThrombinTo be determinede.g., Argatroban
TrypsinTo be determinede.g., Aprotinin
HNETo be determinede.g., Sivelestat
AmpC β-LactamaseTo be determinede.g., Avibactam
Phase 2: Cell-Based Assays

Positive hits from the in vitro screens will be followed up with cell-based assays to assess cellular potency, mechanism of action, and cytotoxicity.

Experimental Workflow

G Start Positive Hit from In Vitro Screen Cell_Viability Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) on relevant cell lines Start->Cell_Viability Target_Engagement Cellular Target Engagement Assay (e.g., Western Blot for downstream markers) Cell_Viability->Target_Engagement If not overly cytotoxic Functional_Assay Cell-Based Functional Assay (e.g., Anti-inflammatory cytokine release, Apoptosis induction) Target_Engagement->Functional_Assay Dose_Response Dose-Response and EC50 Determination Functional_Assay->Dose_Response Selectivity Selectivity Profiling (Target vs. Off-target cell lines) Dose_Response->Selectivity End Lead Candidate for Further Development Selectivity->End

Caption: Workflow for cell-based evaluation of N-(4-Boronophenyl)-1,3-propanesultam.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Culture: Culture relevant human cell lines (e.g., cancer cell lines like PC-3 for prostate cancer[6][7], or immune cells like macrophages) in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N-(4-Boronophenyl)-1,3-propanesultam for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Phase 3: Mechanistic Studies and In Vivo Proof-of-Concept

Promising candidates from cell-based assays will be advanced to more detailed mechanistic studies and, ultimately, to in vivo models.

  • Mechanism of Action Studies:

    • Kinetics of Inhibition: Determine the mode of inhibition (e.g., competitive, non-competitive, reversible, irreversible).

    • Target Deconvolution: Utilize techniques like chemical proteomics to identify the cellular targets of the compound.

  • In Vivo Efficacy Studies:

    • Animal Models: Select appropriate animal models of disease based on the in vitro and cellular data (e.g., xenograft models for cancer, inflammatory models).

    • Pharmacokinetics and Toxicology: Evaluate the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Concluding Remarks and Future Directions

N-(4-Boronophenyl)-1,3-propanesultam represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. The strategic combination of a boronic acid "warhead" and a sultam scaffold provides a strong rationale for its investigation as an enzyme inhibitor. The experimental framework outlined in this guide provides a clear and logical path forward for elucidating its biological activity, identifying its molecular targets, and ultimately assessing its potential as a lead compound in drug development. The successful execution of this research plan will not only define the therapeutic utility of this specific molecule but also contribute to the broader understanding of the synergy between boronic acids and sultam structures in medicinal chemistry.

References

  • Singh, R. P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 455. [Link][1][3][8][9][10]

  • Pietsch, M., et al. (2006). Boronic acids as inhibitors of steroid sulfatase. Bioorganic & Medicinal Chemistry, 14(22), 7584-7593. [Link][11]

  • Toche, J. A., et al. (2014). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 834-841. [Link][5]

  • Pinto, M., et al. (2021). The Boronic Acid Functional Group: A Midas Touch in Drug Design. ChemMedChem, 16(17), 2633-2654. [Link][2]

  • Li, X., et al. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Journal of Medicinal Chemistry, 67(7), 5481-5523. [Link][12]

  • Wikipedia. (2023). 1,3-Propane sultone. [Link][4]

  • Canturk, Z., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link][6][7]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(4-Boronophenyl)-1,3-propanesultam in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide for the application of N-(4-Boronophenyl)-1,3-propanesultam in Palladium-catalyzed Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the application of N-(4-Boronophenyl)-1,3-propanesultam in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. N-(4-Boronophenyl)-1,3-propanesultam is a bifunctional reagent of significant interest, incorporating a reactive boronic acid moiety for carbon-carbon bond formation and a stable, electron-withdrawing sultam group. This unique combination offers potential advantages in modifying molecular properties such as solubility, polarity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. This guide covers the reagent's properties, a proposed synthetic protocol, a comprehensive and adaptable Suzuki-Miyaura coupling protocol, mechanistic considerations, and essential safety information.

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, a cornerstone of modern organic synthesis.[1][2] Its impact was recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction's success stems from the use of organoboron compounds, which are generally stable, have low toxicity, and are compatible with a wide range of functional groups.[3]

The choice of boronic acid is critical as it directly introduces specific functionalities into the target molecule. N-(4-Boronophenyl)-1,3-propanesultam, also known as (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid, is an emerging reagent for chemists seeking to introduce a sulfonamide isostere. The cyclic sulfonamide (sultam) moiety is a key pharmacophore found in numerous therapeutic agents. Its incorporation can influence a molecule's pharmacokinetic profile by modulating lipophilicity and metabolic pathways. The sultam's electron-withdrawing nature also affects the electronic properties of the phenyl ring, which can be a crucial design element in drug and materials development.

This guide provides the necessary protocols and scientific rationale to effectively utilize this specialized reagent.

Physicochemical Properties of N-(4-Boronophenyl)-1,3-propanesultam

Understanding the properties of the boronic acid is fundamental to designing a successful coupling reaction.

PropertyValueSource
CAS Number 1778667-07-4[4][5][6]
Molecular Formula C₉H₁₂BNO₄S[4][5]
Molecular Weight 241.07 g/mol [4][6]
Appearance Typically a white to off-white solidInferred
pKa (Predicted) 8.40 ± 0.17[7]
Storage Inert atmosphere, 2-8°C[5]

Note: As an arylboronic acid, this reagent may be prone to dehydration to form a cyclic boroxine trimer. This is a common and often reversible process that does not typically inhibit reactivity in the coupling reaction.

Synthesis of N-(4-Boronophenyl)-1,3-propanesultam

While commercially available from several suppliers, understanding the synthesis of the title compound is valuable. It is typically prepared via the reaction of a suitable aminophenylboronic acid derivative with 1,3-propanesultone.

Reaction Scheme: (4-Aminophenyl)boronic acid + 1,3-Propanesultone → N-(4-Boronophenyl)-1,3-propanesultam

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminophenylboronic acid (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Sultone: To the stirred solution, add 1,3-propanesultone (1.1 eq). Caution: 1,3-propanesultone is a suspected carcinogen and potent alkylating agent; handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).[8]

  • Reaction Conditions: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or DIPEA, to the mixture. Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.

The Suzuki-Miyaura Coupling: Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is crucial and is activated by a base, which forms a more nucleophilic boronate species [-B(OH)₃]⁻.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

// Inputs and Outputs node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Aryl Halide (R¹-X)"]; BoronicAcid [label="Sultam-Boronic Acid (R²-B(OH)₂)"]; Base [label="Base (e.g., K₂CO₃)"]; Product [label="Coupled Product (R¹-R²)"];

// Connections to the cycle ArylHalide -> OxAdd [color="#5F6368"]; BoronicAcid -> Transmetal [color="#5F6368"]; Base -> Transmetal [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; } .dot Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Reagents and Equipment
  • Electrophile: Aryl or heteroaryl halide/triflate (1.0 eq)

  • Nucleophile: N-(4-Boronophenyl)-1,3-propanesultam (1.2 - 1.5 eq)

  • Palladium Pre-catalyst: e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) (0.5 - 5 mol%)

  • Ligand (if needed): e.g., PPh₃, SPhos, XPhos, P(t-Bu)₃ (1 - 10 mol%)

  • Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF (2.0 - 3.0 eq)

  • Solvent: Degassed mixture, e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block/oil bath, inert gas supply (Argon or Nitrogen).

Step-by-Step Experimental Procedure

Experimental_Workflow Setup 1. Reaction Setup - Add solids (halide, boronic acid, base, catalyst, ligand) to a dry flask. Degas 2. Inert Atmosphere - Seal flask, evacuate and backfill with inert gas (3x cycle). Setup->Degas Solvent 3. Solvent Addition - Add degassed solvent(s) via syringe. Degas->Solvent Reaction 4. Heating & Stirring - Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. - Monitor reaction by TLC/LC-MS. Solvent->Reaction Workup 5. Aqueous Workup - Cool to RT. - Quench with water/brine. - Extract with organic solvent (e.g., EtOAc). Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purify

  • Vessel Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), N-(4-Boronophenyl)-1,3-propanesultam (1.3 eq), the base (e.g., K₃PO₄, 2.5 eq), and the palladium pre-catalyst/ligand combination (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the required time (2-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the limiting starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Causality and Optimization: A Deeper Dive

The choice of each reaction component is critical and interdependent.

ComponentChoices & Rationale
Palladium Catalyst Pd(PPh₃)₄: A versatile Pd(0) source, good for general-purpose couplings. Pd(OAc)₂ / Pd₂(dba)₃: Pd(II) and Pd(0) precursors that require a phosphine ligand to form the active catalyst. Often used with sterically demanding, electron-rich ligands for challenging couplings.[5] PdCl₂(dppf): Excellent for heteroaromatic substrates.
Ligand Triphenylphosphine (PPh₃): A standard, robust ligand. Buchwald Ligands (SPhos, XPhos): Electron-rich, bulky phosphines that accelerate oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides and lower reaction temperatures.[10]
Base K₂CO₃ / Cs₂CO₃: Common, moderately strong bases suitable for many couplings. K₃PO₄: A stronger base, often effective for less reactive aryl chlorides and electron-deficient boronic acids. Its strength can facilitate the formation of the active boronate species. Fluoride sources (CsF, KF): Can be effective, especially under anhydrous conditions, but may not be compatible with all functional groups.[11]
Solvent Dioxane/H₂O, Toluene/H₂O: Biphasic systems are standard. Water is crucial for dissolving the inorganic base and facilitating the formation of the boronate.[9] DMF, THF: Polar aprotic solvents can also be effective, particularly for achieving homogeneity.
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized); Insufficient temperature; Inappropriate base/solvent.Ensure rigorous degassing; Increase temperature; Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvents.
Protodeboronation The boronic acid is replaced by a hydrogen atom. Often occurs with electron-deficient boronic acids or if the reaction is too slow.Use a stronger base (K₃PO₄); Use a more active catalyst/ligand system to accelerate the productive coupling; Use anhydrous conditions with a fluoride base if compatible.
Homocoupling of Boronic Acid Formation of R²-R² biaryl. Can be promoted by oxygen or certain palladium species.Ensure thorough degassing of solvents and reaction vessel.
Difficult Purification Residual palladium or ligand contamination.Filter the crude product through a pad of Celite® or silica; Use palladium scavengers if necessary.

Safety and Handling

N-(4-Boronophenyl)-1,3-propanesultam:

  • Handle in a well-ventilated area or chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

1,3-Propanesultone (Synthetic Precursor):

  • HIGHLY HAZARDOUS: 1,3-Propanesultone is a known toxicant, mutagen, and suspected carcinogen.[8]

  • All manipulations must be performed in a certified chemical fume hood.

  • Use double gloves and dispose of all contaminated materials as hazardous waste according to institutional protocols.

General Suzuki Reaction Hazards:

  • Palladium Catalysts: Can be toxic and are heavy metals. Handle with care.

  • Phosphine Ligands: Many are air-sensitive and have unpleasant odors. Some are pyrophoric.

  • Solvents: Use appropriate precautions for flammable and volatile organic solvents like dioxane and toluene.

Conclusion

N-(4-Boronophenyl)-1,3-propanesultam is a valuable reagent for introducing the sultam pharmacophore into complex molecules via the robust and reliable Suzuki-Miyaura cross-coupling reaction. While the sultam moiety is electron-withdrawing, successful couplings can be readily achieved by selecting an appropriate combination of a modern, highly active palladium catalyst system and a suitable base. By understanding the underlying mechanism and key experimental parameters outlined in this guide, researchers can effectively leverage this building block for applications in drug discovery and materials science.

References

  • Angene Chemical. N-(4-Boronophenyl)-1,3-propanesultam | 1778667-07-4. [Link]

  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Han, F. S.
  • Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]

  • Oldenhuis, N. J., et al. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition. [Link]

  • Rosen, B. M., et al. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Hermange, P., et al. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Yamamoto, K., et al. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • Lead Sciences. (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid. [Link]

  • Unilong Industry Co., Ltd. What is 1,3-Propane sultone. [Link]

  • Singh, Y., et al. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Kumar, A., et al. Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. RSC Advances. [Link]

  • Chtita, S., et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • Arya, B. D., Malik, N., & Sharma, R. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Wikipedia. 1,3-Propane sultone. [Link]

  • Schierle, S., et al. Development and in vitro Profiling of Dual FXR/LTA4H Modulators. ChemMedChem. [Link]

  • Silva, F. A., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Bektas, H., et al. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry. [Link]

  • de Mello, N. P., et al. Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. Journal of Medicinal Chemistry. [Link]

  • Dolezal, M., et al. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules. [Link]

Sources

Application

"protocol for N-(4-Boronophenyl)-1,3-propanesultam mediated cross-coupling"

Application Note & Protocol N-(4-Boronophenyl)-1,3-propanesultam: A Versatile Reagent for Suzuki-Miyaura Cross-Coupling Reactions Audience: Researchers, scientists, and drug development professionals. Abstract: This docu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

N-(4-Boronophenyl)-1,3-propanesultam: A Versatile Reagent for Suzuki-Miyaura Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the application of N-(4-Boronophenyl)-1,3-propanesultam in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide details the mechanistic underpinnings of the reaction, provides a robust, step-by-step protocol for its implementation, and offers insights into reaction optimization and troubleshooting. The inclusion of the propanesultam moiety offers a unique building block for introducing sulfonamide-like functionality, a common feature in biologically active molecules.

Introduction and Reagent Overview

N-(4-Boronophenyl)-1,3-propanesultam is a bifunctional molecule that serves as an organoboron partner in Suzuki-Miyaura cross-coupling reactions. The boronic acid group is the reactive handle for the palladium-catalyzed coupling, while the 1,3-propanesultam is a stable, cyclic sulfonamide. This reagent is particularly valuable for synthesizing novel N-aryl sultams, a class of compounds with emerging interest in medicinal chemistry.

The Suzuki-Miyaura reaction's popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable, less toxic, and more environmentally benign than many other organometallic counterparts.[2][3]

Reagent Properties:

PropertyValue
Chemical Name N-(4-Boronophenyl)-1,3-propanesultam
CAS Number 1778667-07-4[4]
Molecular Formula C₉H₁₂BNO₃S
Molecular Weight 225.07 g/mol
Appearance Typically a white to off-white solid
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

The efficacy of the N-(4-Boronophenyl)-1,3-propanesultam in cross-coupling is best understood through the lens of the Suzuki-Miyaura catalytic cycle. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition with an organohalide (e.g., an aryl bromide, Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new Pd(II) complex.[6][8]

  • Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) complex, displacing the halide.[10][11][12] The choice of base is therefore critical and can significantly influence reaction rates and yields.[1]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the two organic partners attached to the palladium center. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle, and releases the final biaryl product.[1][13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Catalyst PdII_A Ar-Pd(II)L_n-X Complex Pd0->PdII_A 1 OxAdd Oxidative Addition PdII_B Ar-Pd(II)L_n-Ar' Complex PdII_A->PdII_B 2 Transmetal Transmetalation PdII_B->Pd0 3 RedElim Reductive Elimination Product Ar-Ar' (Product) ArX Ar-X (Organohalide) Boronic Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Activation Base Base (e.g., K₂CO₃) Workflow cluster_workflow Experimental Workflow prep 1. Reagent Preparation & Solvent Degassing setup 2. Reaction Setup (Add Reagents & Catalyst under Inert Atmosphere) prep->setup react 3. Reaction Execution (Heat to 80-100 °C, 12-24h) setup->react quench 4. Reaction Quenching & Work-up (Cool to RT, Add Water) react->quench extract 5. Extraction (Ethyl Acetate) quench->extract purify 6. Purification (Column Chromatography) extract->purify analyze 7. Product Analysis (NMR, MS) purify->analyze

Sources

Method

Application Notes &amp; Protocols: N-(4-Boronophenyl)-1,3-propanesultam in Organic Synthesis

Introduction In the landscape of modern organic synthesis, the quest for novel reagents that offer unique reactivity, stability, and functionality is perpetual. Boronic acids and their derivatives are cornerstones of con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the quest for novel reagents that offer unique reactivity, stability, and functionality is perpetual. Boronic acids and their derivatives are cornerstones of contemporary cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1] This guide introduces N-(4-Boronophenyl)-1,3-propanesultam, a bespoke bifunctional reagent designed for strategic incorporation of a sulfonamide-containing phenyl moiety into complex molecules. The presence of the 1,3-propanesultam group, a cyclic sulfonamide, imparts distinct physicochemical properties, including potential modulation of solubility and unique electronic characteristics, while the boronic acid function serves as a versatile handle for palladium-catalyzed cross-coupling.

This document provides a comprehensive overview, from the synthesis of the reagent to its application in Suzuki-Miyaura cross-coupling, grounded in mechanistic principles and field-proven methodologies. The protocols are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the construction of novel molecular architectures.

Part 1: Synthesis of N-(4-Boronophenyl)-1,3-propanesultam

The synthesis of the title compound is envisioned as a two-step sequence starting from commercially available precursors. The initial step involves the formation of the sultam ring system on an aniline derivative, followed by the conversion of a bromo-handle into the functional boronic acid moiety.

Workflow for Synthesis

G cluster_0 Step 1: Sultam Formation cluster_1 Step 2: Miyaura Borylation A 4-Bromoaniline C N-(4-Bromophenyl)-1,3-propanesultam A->C Nucleophilic Ring Opening B 1,3-Propane Sultone B->C D Bis(pinacolato)diboron (B₂pin₂) E N-(4-Boronophenyl)-1,3-propanesultam D->E C_ref N-(4-Bromophenyl)-1,3-propanesultam C_ref->E Pd-Catalyzed Borylation

Caption: Proposed two-step synthesis of N-(4-Boronophenyl)-1,3-propanesultam.

Protocol 1.1: Synthesis of N-(4-Bromophenyl)-1,3-propanesultam

This protocol describes the nucleophilic addition of 4-bromoaniline to 1,3-propane sultone. 1,3-propane sultone is a potent alkylating agent and should be handled with appropriate safety precautions as it is a suspected carcinogen.[2]

Materials:

  • 4-Bromoaniline

  • 1,3-Propane Sultone

  • Anhydrous Acetonitrile (CH₃CN)

  • Triethylamine (NEt₃) or other non-nucleophilic base

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromoaniline (1.0 eq).

  • Dissolve the aniline in anhydrous acetonitrile (approx. 0.1 M solution).

  • Add triethylamine (1.2 eq) to the solution. This base scavenges the sulfonic acid proton that is implicitly formed, driving the reaction forward.

  • Add 1,3-propane sultone (1.1 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS for the consumption of the starting materials (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford N-(4-Bromophenyl)-1,3-propanesultam.[3]

Protocol 1.2: Synthesis of N-(4-Boronophenyl)-1,3-propanesultam via Miyaura Borylation

This protocol details the palladium-catalyzed conversion of the aryl bromide to the corresponding boronic acid pinacol ester, which is a stable and easily handled precursor to the final boronic acid. The Miyaura borylation is a robust and widely used method for this transformation.[4][5]

Materials:

  • N-(4-Bromophenyl)-1,3-propanesultam (from Protocol 1.1)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add N-(4-Bromophenyl)-1,3-propanesultam (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by GC-MS or LC-MS.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate.

  • The filtrate contains the pinacol boronate ester. This can be isolated or, more commonly, used directly in the subsequent Suzuki-Miyaura coupling after solvent removal.

  • For conversion to the boronic acid, the pinacol ester can be hydrolyzed. A common method involves stirring the ester with an aqueous solution of a mild acid (like NH₄Cl) or using an oxidative workup with NaIO₄ followed by acidification.[6] However, for many applications, the boronate ester is the preferred reagent. For the purpose of this guide, we will refer to the product as N-(4-Boronophenyl)-1,3-propanesultam, acknowledging that it is often generated and used as its pinacol ester derivative.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[1] N-(4-Boronophenyl)-1,3-propanesultam serves as the organoboron partner in this reaction, coupling with various aryl, heteroaryl, or vinyl halides and triflates.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle center Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label PdII_RX R-Pd(II)L₂-X TM_label Transmetalation PdII_RX->TM_label PdII_R_Ar R-Pd(II)L₂-Ar' RE_label Reductive Elimination PdII_R_Ar->RE_label OA_label->PdII_RX TM_label->PdII_R_Ar RE_label->Pd0 R-Ar' RX R-X (Aryl Halide) RX->OA_label ArB Ar'-B(OR)₂ (Boronic Ester) ArB->TM_label Base Base (e.g., K₂CO₃) Base->TM_label

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) complex.[7]

  • Transmetalation: The organic group (Ar') from the boronic acid derivative is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[1][7]

  • Reductive Elimination: The two organic fragments (R and Ar') on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of N-(4-Boronophenyl)-1,3-propanesultam (as its pinacol ester) with an aryl or heteroaryl bromide.

Materials:

  • N-(4-Boronophenyl)-1,3-propanesultam pinacol ester (1.2 eq)

  • Aryl or Heteroaryl Bromide (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%) or other suitable phosphine ligand

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O)

  • Schlenk flask and standard inert atmosphere equipment

Procedure:

  • In a Schlenk flask, combine the aryl bromide (1.0 eq), N-(4-Boronophenyl)-1,3-propanesultam pinacol ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • In a separate vial, pre-form the catalyst by mixing Pd(OAc)₂ (2 mol%) and the SPhos ligand (4 mol%) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas (N₂ or Ar).

  • Add the solvent system (e.g., Toluene/Water 10:1) to the flask.

  • Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Heat the mixture to 80-110°C with vigorous stirring. The choice of temperature depends on the reactivity of the aryl halide.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Reaction Scope and Conditions

The following table outlines representative conditions and potential substrates for the Suzuki-Miyaura coupling.

Aryl Halide (R-X) Catalyst System Base Solvent Temp (°C) Notes
4-IodoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O90Electron-rich iodides are highly reactive.
4-BromobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Toluene100Electron-deficient bromides couple efficiently.
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O110Aryl chlorides require more active catalyst systems.[8][9][10]
Vinyl BromidePd(PPh₃)₄Na₂CO₃DME/H₂O80Stereochemistry of the vinyl partner is retained.

Concluding Remarks

N-(4-Boronophenyl)-1,3-propanesultam represents a valuable synthetic building block for introducing a unique pharmacophoric element into target molecules. Its synthesis from readily available materials via robust and well-established methodologies makes it an accessible tool for chemists. The application of this reagent in Suzuki-Miyaura cross-coupling reactions is straightforward, benefiting from the vast body of literature on this transformation. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this novel reagent in drug discovery, materials science, and beyond.

References

  • Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. WordPress. [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Iridium-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701-17703. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. National Institutes of Health. [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. [Link]

  • 1,3-Propane sultone. Wikipedia. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. WordPress. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Liu, C., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PubMed Central. [Link]

Sources

Application

Application Notes and Protocols for N-(4-Boronophenyl)-1,3-propanesultam in Medicinal Chemistry

Introduction: Unveiling the Potential of a Hybrid Scaffold In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity offers a powerful approach to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity offers a powerful approach to developing novel therapeutics with enhanced properties. N-(4-Boronophenyl)-1,3-propanesultam represents such a hybrid scaffold, integrating the versatile reactivity of the arylboronic acid moiety with the unique physicochemical and biological characteristics of the propanesultam ring. While direct literature on this specific compound is nascent, its constituent parts are well-established in drug discovery, suggesting a significant potential for this molecule as a versatile building block and a pharmacologically active agent.

The arylboronic acid group is a cornerstone of contemporary drug development, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of complex biaryl structures.[1][2] Furthermore, the boronic acid functional group itself can act as a "warhead," forming reversible covalent bonds with the active site serine residues of proteases, a mechanism exploited by blockbuster drugs like the proteasome inhibitor Bortezomib.[3][4] Boron's unique nuclear properties also make it indispensable for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[5][6]

The sultam (cyclic sulfonamide) moiety, a bioisostere of the lactam ring, has seen a resurgence in interest, moving beyond its traditional role in antibacterial agents.[7] The sultam scaffold can improve pharmacokinetic properties, act as a hydrogen bond acceptor, and contribute to the overall biological activity of a molecule.[8][9] The 1,3-propanesultam ring, in particular, offers a flexible yet constrained linkage that can be strategically employed in drug design.

This document provides detailed application notes and protocols for the synthesis and potential medicinal chemistry applications of N-(4-Boronophenyl)-1,3-propanesultam. The protocols are grounded in established methodologies for analogous compounds and are designed to be a practical guide for researchers in drug discovery and development.

I. Synthesis of N-(4-Boronophenyl)-1,3-propanesultam and its Pinacol Ester

The synthesis of N-(4-Boronophenyl)-1,3-propanesultam can be efficiently achieved from the commercially available precursor, N-(4-Bromophenyl)-1,3-propanesultam, via a palladium-catalyzed Miyaura borylation reaction.[10][11] This reaction installs a boronic acid pinacol ester, which is a stable and easily purifiable intermediate that can be used directly in cross-coupling reactions or hydrolyzed to the free boronic acid.

Protocol 1: Synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3-propanesultam (Pinacol Ester Derivative)

This protocol describes the conversion of the aryl bromide to its corresponding pinacol boronate ester.

Materials:

  • N-(4-Bromophenyl)-1,3-propanesultam

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N-(4-Bromophenyl)-1,3-propanesultam (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pinacol ester derivative.

Protocol 2: Hydrolysis to N-(4-Boronophenyl)-1,3-propanesultam

The pinacol ester can be readily hydrolyzed to the free boronic acid for applications where the free acid is required.

Materials:

  • N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3-propanesultam

  • Tetrahydrofuran (THF)

  • Aqueous HCl (2 M)

  • n-Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pinacol ester derivative (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add aqueous HCl (2 M) and stir the mixture vigorously at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-Boronophenyl)-1,3-propanesultam.

II. Application in Medicinal Chemistry: A Versatile Building Block

N-(4-Boronophenyl)-1,3-propanesultam, particularly its stable pinacol ester form, is an excellent building block for introducing the sulfonamide-linked phenylboronic acid moiety into more complex molecules via the Suzuki-Miyaura cross-coupling reaction.[3][12][13] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for coupling the pinacol ester of N-(4-Boronophenyl)-1,3-propanesultam with an aryl or heteroaryl halide.

Materials:

  • N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3-propanesultam (1.1 eq)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Aqueous sodium carbonate solution (2 M) or potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane or a mixture of toluene and ethanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl/heteroaryl halide, the boronic acid pinacol ester, and the palladium catalyst.

  • Add the solvent (e.g., 1,4-dioxane) followed by the base (aqueous Na₂CO₃ solution or solid K₃PO₄).

  • Degas the mixture and heat to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A N-(4-Boronophenyl)-1,3-propanesultam (Pinacol Ester) Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) A->Catalyst B Aryl/Heteroaryl Halide (Ar-X) B->Catalyst Product Coupled Product (Sultam-Ar) Catalyst->Product Coupling Base Base (e.g., K3PO4) Base->Catalyst Solvent Solvent (e.g., Dioxane) Solvent->Catalyst Purification Purification (Chromatography) Product->Purification Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site Serine Serine Residue (Catalytic Triad) OH OH Boron B(OH)2 OH->Boron Nucleophilic Attack Intermediate Reversible Tetrahedral Adduct (Enzyme-Inhibitor Complex) OH->Intermediate Inhibitor N-(4-Boronophenyl)-1,3-propanesultam (Boronic Acid Warhead) Inhibitor->Intermediate Boron->Intermediate

Caption: Mechanism of serine protease inhibition by a boronic acid warhead.

IV. Application in Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that requires the selective accumulation of a boron-10 (¹⁰B) enriched compound in tumor cells. [14][15]Subsequent irradiation with a beam of low-energy neutrons leads to a nuclear reaction that produces high-energy alpha particles and lithium-7 nuclei, which are highly destructive to cells over a very short range, thereby selectively killing cancer cells while sparing surrounding healthy tissue. [5]N-(4-Boronophenyl)-1,3-propanesultam, when synthesized with ¹⁰B, can be evaluated as a potential BNCT agent.

Protocol 5: Cellular Uptake Assay for BNCT Agents

This protocol describes a method to quantify the amount of boron taken up by cancer cells in vitro, a critical parameter for evaluating the potential of a BNCT agent. Boron concentration is typically measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Materials:

  • ¹⁰B-enriched N-(4-Boronophenyl)-1,3-propanesultam

  • Cancer cell line of interest (e.g., U-87 MG glioblastoma cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counter (e.g., hemocytometer)

  • Nitric acid (trace metal grade)

  • ICP-MS instrument and standards

Procedure:

  • Culture the cancer cells in appropriate flasks or multi-well plates until they reach a suitable confluency (e.g., 70-80%).

  • Prepare a stock solution of the ¹⁰B-enriched test compound in a suitable vehicle (e.g., DMSO, then diluted in media).

  • Remove the culture medium from the cells and add fresh medium containing the ¹⁰B-enriched compound at various concentrations.

  • Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C in a CO₂ incubator.

  • After incubation, aspirate the medium and wash the cells thoroughly with ice-cold PBS (3x) to remove any non-internalized compound.

  • Harvest the cells by trypsinization, and then centrifuge to form a cell pellet.

  • Wash the cell pellet with PBS to remove residual trypsin.

  • Count the number of cells in an aliquot of the cell suspension.

  • Digest the remaining cell pellet in a known volume of concentrated nitric acid until the solution is clear.

  • Dilute the digested sample with deionized water to a suitable volume for ICP-MS analysis.

  • Analyze the boron concentration in the samples using ICP-MS, with appropriate calibration standards.

  • Calculate the amount of boron per cell (e.g., in µg of ¹⁰B per 10⁹ cells).

Visualization of BNCT Cellular Uptake and Activation Workflow

BNCT_Workflow cluster_delivery Boron Delivery cluster_activation Neutron Activation Agent ¹⁰B-Enriched N-(4-Boronophenyl)-1,3-propanesultam TumorCell Tumor Cell Agent->TumorCell Cellular Uptake Neutron Thermal Neutron Irradiation (¹n) TumorCell->Neutron Irradiation Reaction ¹⁰B + ¹n → [¹¹B]* → ⁷Li + ⁴He (α particle) + 2.79 MeV Neutron->Reaction CellDeath Selective Tumor Cell Death Reaction->CellDeath High-LET Radiation

Caption: Workflow of Boron Neutron Capture Therapy (BNCT) using a boron delivery agent.

V. Physicochemical Data and Considerations

While experimental data for N-(4-Boronophenyl)-1,3-propanesultam is not available, some properties can be predicted based on its structure and its bromo-precursor.

PropertyValue/PredictionSource/Rationale
Molecular FormulaC₉H₁₀BNO₄S-
Molecular Weight239.06 g/mol Calculated
AppearancePredicted to be a white to off-white solidAnalogy to similar compounds [16]
SolubilityLikely soluble in polar organic solvents (DMSO, DMF, Methanol)Based on constituent moieties
StabilityThe propanesultam ring is generally stable but can be opened by strong nucleophiles or harsh basic/acidic conditions. The boronic acid moiety is prone to dehydration to form boroxines and can be sensitive to oxidative conditions. The pinacol ester is significantly more stable.General chemical principles [17]

Causality Behind Experimental Choices:

  • Inert Atmosphere for Synthesis: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen. Using an inert atmosphere prevents catalyst deactivation and ensures efficient reaction. [3][4]* Choice of Base in Suzuki Coupling: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. A moderately strong base like potassium carbonate or phosphate is often optimal to activate the boronic acid without promoting side reactions. [18]* Use of Fluorogenic Substrates in Enzyme Assays: Fluorogenic substrates provide a highly sensitive and continuous method for monitoring enzyme activity, allowing for precise determination of inhibition kinetics. [19]* ICP-MS for Boron Quantification: ICP-MS is the gold standard for elemental analysis due to its high sensitivity and ability to detect boron at the low concentrations typically found in biological samples. [14][15]

Conclusion

N-(4-Boronophenyl)-1,3-propanesultam is a promising, yet underexplored, molecule at the interface of boronic acid and sultam chemistry. Its straightforward synthesis from a commercially available precursor opens the door to its widespread investigation. The protocols and applications detailed in this guide provide a solid foundation for researchers to harness the potential of this hybrid scaffold in diverse areas of medicinal chemistry, from the synthesis of novel bioactive compounds to the development of targeted therapies for cancer and other diseases. The inherent modularity of the synthetic routes allows for extensive derivatization, making this compound an attractive starting point for library synthesis and lead optimization campaigns.

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Method

Application Notes and Protocols for N-(4-Boronophenyl)-1,3-propanesultam in Boron Neutron Capture Therapy (BNCT)

Foreword: The Imperative for Novel Boron Carriers in Oncology Boron Neutron Capture Therapy (BNCT) represents a paradigm shift in radiation oncology, offering a binary treatment modality with the potential for highly tar...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Boron Carriers in Oncology

Boron Neutron Capture Therapy (BNCT) represents a paradigm shift in radiation oncology, offering a binary treatment modality with the potential for highly targeted tumor cell destruction while sparing surrounding healthy tissues.[1][2] The efficacy of BNCT is fundamentally reliant on the selective accumulation of a sufficient concentration of non-radioactive boron-10 (¹⁰B) within malignant cells.[1][3] Upon irradiation with a beam of low-energy thermal neutrons, the ¹⁰B atoms undergo a nuclear capture reaction, producing high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei.[1] These particles deposit their energy over a short range, approximately the diameter of a single cell, leading to localized and potent cytotoxicity.[1]

Despite the promise of BNCT, its clinical advancement is intrinsically linked to the development of new-generation boron delivery agents that can overcome the limitations of currently approved compounds like L-boronophenylalanine (BPA) and sodium borocaptate (BSH).[1] The ideal boron carrier should exhibit high tumor selectivity, achieve significant intracellular boron concentrations, and possess favorable pharmacokinetic properties.

This document introduces N-(4-Boronophenyl)-1,3-propanesultam , a novel investigational compound designed to leverage the unique biological properties of both the boronophenyl moiety and the sultam scaffold. The boronophenyl group is a well-established pharmacophore for BNCT, with BPA's uptake being mediated by L-type amino acid transporters (LATs) that are often overexpressed in cancer cells.[4][5][6][7] The sultam (cyclic sulfonamide) core is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities and desirable physicochemical properties.[8] This guide provides a comprehensive overview of the proposed synthesis, and detailed protocols for the preclinical evaluation of N-(4-Boronophenyl)-1,3-propanesultam as a potential next-generation BNCT agent.

Proposed Synthesis of N-(4-Boronophenyl)-1,3-propanesultam

The synthesis of N-(4-Boronophenyl)-1,3-propanesultam can be envisioned through a convergent approach, combining the synthesis of a protected 4-aminophenylboronic acid derivative with 1,3-propanesultone. A plausible synthetic route is outlined below, based on established organometallic and sulfonamide chemistry.[8][9][10][11][12][13][14]

Synthesis Pathway Overview

Synthesis_Pathway cluster_A Part A: Sultam Ring Formation cluster_B Part B: Boronic Acid Moiety Introduction A1 1,3-Propanesultone A3 N-(4-nitrophenyl)-1,3-propanesultam A1->A3 Nucleophilic Ring Opening A2 4-Nitroaniline A2->A3 B1 N-(4-aminophenyl)-1,3-propanesultam A3->B1 Reduction of Nitro Group B2 Sandmeyer-type Reaction B1->B2 Diazotization B3 N-(4-Boronophenyl)-1,3-propanesultam B2->B3 Borylation

Caption: Proposed synthetic workflow for N-(4-Boronophenyl)-1,3-propanesultam.

Step-by-Step Synthesis Protocol (Hypothetical)

Step 1: Synthesis of N-(4-nitrophenyl)-1,3-propanesultam

  • To a solution of 4-nitroaniline in a suitable aprotic solvent (e.g., acetonitrile), add an equimolar amount of 1,3-propanesultone.

  • Add a non-nucleophilic base (e.g., triethylamine) to scavenge the generated acid.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-nitrophenyl)-1,3-propanesultam.

Step 2: Reduction of the Nitro Group

  • Dissolve N-(4-nitrophenyl)-1,3-propanesultam in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amine, as confirmed by TLC.

  • Filter the catalyst and concentrate the filtrate to obtain N-(4-aminophenyl)-1,3-propanesultam.

Step 3: Diazotization and Borylation

  • Dissolve N-(4-aminophenyl)-1,3-propanesultam in an acidic aqueous solution (e.g., HCl).

  • Cool the solution in an ice bath and add a solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of a boronating agent, such as bis(pinacolato)diboron, with a suitable catalyst (e.g., a copper salt).

  • Slowly add the cold diazonium salt solution to the borylation mixture.

  • Allow the reaction to proceed to completion, then perform an appropriate workup to hydrolyze the boronate ester and isolate the crude N-(4-Boronophenyl)-1,3-propanesultam.

  • Purify the final product by chromatography to obtain the desired compound with high purity.

In Vitro Evaluation Protocols

The in vitro assessment of N-(4-Boronophenyl)-1,3-propanesultam is crucial to determine its potential as a BNCT agent before proceeding to more complex in vivo studies.[15][16]

Cell Line Selection

A panel of cancer cell lines with varying expression levels of L-type amino acid transporters (LATs) should be selected. This will help to elucidate the uptake mechanism.

  • High LAT1 expressing lines: U87-MG (glioblastoma), B16-F10 (melanoma).

  • Low LAT1 expressing lines: A suitable control cell line with low or negligible LAT1 expression.

  • Normal (non-cancerous) cell line: e.g., primary astrocytes or melanocytes, to assess tumor selectivity.

Cytotoxicity Assay

This assay determines the intrinsic toxicity of the compound in the absence of neutron irradiation. Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a series of dilutions of N-(4-Boronophenyl)-1,3-propanesultam in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control.

  • Incubate the cells for 24-72 hours.

  • Assess cell viability using a standard method such as the MTT or WST-1 assay.[15]

  • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). A high IC50 value is desirable, indicating low intrinsic toxicity.[16]

Cellular Uptake and Boron Quantification

This protocol quantifies the amount of boron taken up by the cells. Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Incubate the cells with a fixed concentration of N-(4-Boronophenyl)-1,3-propanesultam for various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • At each time point, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

  • Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Digest the cell lysates with a mixture of nitric acid and hydrogen peroxide.

  • Quantify the boron concentration in the digested samples using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES).[17]

  • Normalize the boron concentration to the protein content to express the results as µg of boron per mg of protein.

Cellular Uptake Mechanism

To investigate the role of LAT1 in the uptake of N-(4-Boronophenyl)-1,3-propanesultam, a competitive inhibition assay can be performed. Protocol:

  • Pre-incubate the cells with a known LAT1 inhibitor (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH) for 30 minutes.

  • Add N-(4-Boronophenyl)-1,3-propanesultam to the medium (in the continued presence of the inhibitor) and incubate for a fixed time period determined from the uptake study.

  • Wash the cells and quantify the intracellular boron concentration as described in section 2.3.

  • Compare the boron uptake with and without the inhibitor. A significant reduction in boron uptake in the presence of the inhibitor would suggest LAT1-mediated transport.

Subcellular Localization

Determining the subcellular distribution of the boron compound is important for understanding its mechanism of action. Protocol:

  • Incubate cells with N-(4-Boronophenyl)-1,3-propanesultam as in the uptake study.

  • Harvest the cells and perform subcellular fractionation using a commercial kit or established protocols to isolate the nuclear, mitochondrial, cytosolic, and membrane fractions.

  • Quantify the boron concentration in each fraction using ICP-MS.[17] This will reveal if the compound accumulates in specific organelles.

In Vivo Evaluation Protocols

Animal models are essential for evaluating the biodistribution, therapeutic efficacy, and toxicity of N-(4-Boronophenyl)-1,3-propanesultam.[18][19]

Animal Model

Subcutaneous tumor models in immunodeficient mice (e.g., BALB/c nude mice) are commonly used.

  • Inject a suspension of a suitable cancer cell line (e.g., U87-MG or B16-F10) subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the experiments.

Biodistribution Study

This study determines the concentration of boron in the tumor and various normal tissues over time. Protocol:

  • Administer N-(4-Boronophenyl)-1,3-propanesultam to tumor-bearing mice via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified dose.

  • At various time points post-injection (e.g., 1, 2, 4, 8, 24 hours), euthanize groups of mice.

  • Collect samples of the tumor, blood, brain, liver, kidneys, muscle, and skin.

  • Weigh each tissue sample and digest it using a mixture of strong acids.

  • Determine the boron concentration in each sample using ICP-MS.[20]

  • Calculate the tumor-to-blood and tumor-to-normal tissue boron concentration ratios. A high ratio is desirable for effective BNCT.

In Vivo BNCT Efficacy Study (Tumor Growth Delay)

This experiment evaluates the anti-tumor effect of N-(4-Boronophenyl)-1,3-propanesultam-mediated BNCT. Protocol:

  • Divide tumor-bearing mice into four groups:

    • Group 1: Untreated control

    • Group 2: N-(4-Boronophenyl)-1,3-propanesultam only

    • Group 3: Neutron irradiation only

    • Group 4: N-(4-Boronophenyl)-1,3-propanesultam followed by neutron irradiation

  • For Group 4, administer the boron compound at the optimal time point determined from the biodistribution study.

  • Expose the tumors of mice in Groups 3 and 4 to a thermal or epithermal neutron beam for a specified duration to deliver a defined radiation dose.

  • Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Plot the mean tumor volume over time for each group to assess tumor growth delay.[21][22]

Toxicity Evaluation

Acute and sub-acute toxicity studies are necessary to determine the safety profile of the compound. Protocol:

  • Administer increasing doses of N-(4-Boronophenyl)-1,3-propanesultam to healthy mice.

  • Monitor the mice for signs of toxicity, such as weight loss, changes in behavior, and mortality, for at least 14 days.

  • At the end of the study, perform a complete blood count and serum chemistry analysis.

  • Conduct a histopathological examination of major organs to identify any signs of tissue damage.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of N-(4-Boronophenyl)-1,3-propanesultam

Cell Line IC50 (µM)
U87-MG
B16-F10

| Normal Astrocytes | |

Table 2: In Vivo Biodistribution of N-(4-Boronophenyl)-1,3-propanesultam in Tumor-Bearing Mice (at optimal time point)

Tissue Boron Concentration (µg/g) Tumor/Tissue Ratio
Tumor -
Blood
Brain
Liver
Kidney
Muscle

| Skin | | |

Logical Workflow and Mechanistic Diagrams

BNCT_Workflow cluster_preclinical Preclinical Evaluation of N-(4-Boronophenyl)-1,3-propanesultam cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cytotoxicity Assay A2 Cellular Uptake & Boron Quantification A1->A2 A3 Uptake Mechanism (LAT1 Inhibition) A2->A3 A4 Subcellular Localization A3->A4 B1 Biodistribution Studies A4->B1 Proceed to in vivo if in vitro results are promising B2 BNCT Efficacy (Tumor Growth Delay) B1->B2 B3 Toxicity Evaluation B2->B3

Caption: Preclinical evaluation workflow for a novel BNCT agent.

BNCT_Mechanism cluster_cell Tumor Cell cluster_nucleus Nucleus LAT1 LAT1 Transporter BPS_in BPS N-(4-Boronophenyl) -1,3-propanesultam (with ¹⁰B) BPS->LAT1 Uptake Neutron Thermal Neutron (n) Alpha α-particle (⁴He) Neutron->Alpha Li7 ⁷Li nucleus Neutron->Li7 DNA DNA DSB Double-Strand Breaks DNA->DSB Alpha->DNA Damage Li7->DNA Damage Apoptosis Apoptosis DSB->Apoptosis BPS_in->Neutron Nuclear Reaction

Caption: Proposed mechanism of action for N-(4-Boronophenyl)-1,3-propanesultam in BNCT.

References

  • Barth, R. F., Vicente, M. G. H., Harling, O. K., Kiger, W. S., Riley, K. J., Binns, P. J., ... & Soloway, A. H. (2012). Current status of boron neutron capture therapy of high grade gliomas and recurrent head and neck cancer. Radiation Oncology, 7(1), 1-18. [Link]

  • Monti Hughes, A., Pozzi, E. C. C., Nigg, D. W., & Trivillin, V. A. (2022). Animal Tumor Models for Boron Neutron Capture Therapy Studies (Excluding Central Nervous System Solid Tumors). Pharmaceutics, 14(10), 2029. [Link]

  • Wongthai, P., Hagiwara, K., Miyoshi, Y., Wiriyasermkul, P., Wei, L., Ohgaki, R., ... & Kanai, Y. (2015). Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2. Cancer science, 106(3), 279-286. [Link]

  • Kuthala, N., S., Ane, K., & Lu, R. (2021). Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies. Cancers, 13(21), 5493. [Link]

  • Das, B. C., & Das, S. (2023). Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. Molecules, 28(13), 4966. [Link]

  • Garabalino, M. A., Olaiz, N., Portu, A., Thorp, S. I., Pozzi, E. C. C., Heber, E. M., ... & Trivillin, V. A. (2022). Boron biodistribution protocols tested with GB-10, with or without EP, in the hamster cheek pouch oral cancer model. Life, 12(7), 1082. [Link]

  • Yoshida, F., Matsumura, A., Shibata, Y., Yamamoto, T., Nakauchi, H., Okumura, M., & Nose, T. (2002). Cell cycle dependence of boron uptake from two boron compounds used for clinical neutron capture therapy. Cancer letters, 187(1-2), 135-141. [Link]

  • Yan, G., Zhou, Y., & Wang, Y. (2023). L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review). International Journal of Oncology, 63(4), 1-12. [Link]

  • Van Hoecke, K., De Samber, B., Vanhaecke, F., & De Kock, J. (2021). Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy. Journal of Analytical Atomic Spectrometry, 36(10), 2167-2175. [Link]

  • Leśnikowski, Z. J. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of medicinal chemistry, 59(17), 7738-7758. [Link]

  • Hawthorne, M. F., & Lee, M. W. (2003). A critical assessment of boron target compounds for boron neutron capture therapy. Journal of neuro-oncology, 62(1), 33-45. [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC medicinal chemistry, 15(6), 1798-1827. [Link]

  • Miyatake, S. I., Kawabata, S., Hiramatsu, R., Kuroiwa, T., & Ono, K. (2016). Boron neutron capture therapy for malignant brain tumors. Neurologia medico-chirurgica, 56(8), 447-457. [Link]

  • Obayashi, S., Hirota, Y., & Miyatake, S. I. (2023). Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy. Journal of Neutron Capture Therapy, 1(1), 1-13. [Link]

  • Hawthorne, M. F. (1993). The role of chemistry in the development of boron neutron capture therapy of cancer. Angewandte Chemie International Edition in English, 32(7), 950-984. [Link]

Sources

Application

Application Notes and Protocols for Developing Enzyme Inhibitors with N-(4-Boronophenyl)-1,3-propanesultam

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for researchers on the utilization of N-(4-Boronophenyl)-1,3-propanesultam as a scaffold for the devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for researchers on the utilization of N-(4-Boronophenyl)-1,3-propanesultam as a scaffold for the development of potent and selective enzyme inhibitors. Boronic acids are a validated class of reversible, covalent inhibitors, particularly effective against serine proteases, where they mimic the tetrahedral transition state of substrate hydrolysis.[1][2][3] The incorporation of a 1,3-propanesultam moiety introduces a rigid, cyclic sulfonamide structure that can be exploited to achieve specific interactions within an enzyme's active site, potentially enhancing binding affinity and selectivity.[4][5][6][7] This guide will detail the underlying principles of boronic acid-based inhibition, provide detailed protocols for inhibitor screening and characterization, and offer insights into the experimental design necessary for a robust drug discovery campaign.

Introduction: The Rationale for N-(4-Boronophenyl)-1,3-propanesultam in Enzyme Inhibition

The quest for novel enzyme inhibitors remains a cornerstone of modern drug discovery, targeting a vast array of diseases including cancer, infectious diseases, and inflammatory disorders.[8][9] Boronic acid-containing compounds have emerged as a particularly successful class of inhibitors, with the FDA-approved proteasome inhibitor bortezomib serving as a landmark example.[10][11]

The efficacy of boronic acids stems from their unique ability to form a reversible covalent bond with the hydroxyl group of catalytic serine or threonine residues within the enzyme active site.[12] The boron atom, a Lewis acid, readily accepts a lone pair of electrons from the serine oxygen, forming a stable tetrahedral boronate adduct that mimics the high-energy transition state of peptide bond hydrolysis.[2][3][11] This mechanism confers high affinity and specificity.

N-(4-Boronophenyl)-1,3-propanesultam is a bifunctional molecule that couples the reactive boronic acid "warhead" to a 1,3-propanesultam scaffold. The sultam moiety, a cyclic sulfonamide, is considered a "privileged" structure in medicinal chemistry.[4][5][6][7] Its key advantages include:

  • Structural Rigidity: The cyclic nature of the sultam ring reduces conformational flexibility, which can lead to a lower entropic penalty upon binding and thus higher affinity.

  • Hydrogen Bonding Capacity: The sulfonyl group provides strong hydrogen bond acceptors, which can engage in specific interactions with amino acid residues in the enzyme's active site.[7]

  • Metabolic Stability: Sultams are generally more resistant to metabolic degradation compared to their linear sulfonamide counterparts.

  • Synthetic Tractability: The sultam core allows for straightforward chemical modification, enabling the exploration of structure-activity relationships (SAR).

This unique combination of a proven inhibitory warhead with a versatile and pharmaceutically relevant scaffold makes N-(4-Boronophenyl)-1,3-propanesultam a highly attractive starting point for the development of novel enzyme inhibitors.

Mechanism of Action: Covalent Inhibition of Serine Proteases

The primary mechanism by which N-(4-Boronophenyl)-1,3-propanesultam is expected to inhibit serine proteases is through the formation of a reversible, covalent adduct with the catalytic serine residue.

Diagram: Mechanism of Serine Protease Inhibition by N-(4-Boronophenyl)-1,3-propanesultam

G cluster_0 Enzyme Active Site cluster_1 Tetrahedral Intermediate (Covalent Adduct) Enzyme_Serine { Ser-OH | Catalytic Serine} Adduct Ser-O-B(OH)2-R R = 4-(1,3-propanesultam)phenyl Enzyme_Serine:ser->Adduct:ser Nucleophilic Attack Inhibitor N-(4-Boronophenyl)-1,3-propanesultam B(OH)2 Inhibitor->Adduct Binding Adduct->Enzyme_Serine:ser Reversible Dissociation G Start Start: Compound Library (Derivatives of N-(4-Boronophenyl)-1,3-propanesultam) Screening Primary Screening: Single-Concentration Inhibition Assay Start->Screening Dose_Response Dose-Response & IC50 Determination Screening->Dose_Response Active 'Hits' Mechanism Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics) Dose_Response->Mechanism Selectivity Selectivity Profiling (Counter-screening against related enzymes) Mechanism->Selectivity Optimization Lead Optimization (SAR Studies) Selectivity->Optimization End Candidate Drug Optimization->End

Sources

Method

The Strategic Application of N-(4-Boronophenyl)-1,3-propanesultam in the Synthesis of Bioactive Compounds

Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified is of paramount importance. N-(4-Boronop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified is of paramount importance. N-(4-Boronophenyl)-1,3-propanesultam emerges as a highly valuable, bifunctional building block, ingeniously combining the robust reactivity of an arylboronic acid with the unique physicochemical properties imparted by a propanesultam moiety. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, which provides a powerful and versatile method for the construction of carbon-carbon bonds.[1][2] This capability allows for the modular assembly of complex biaryl and heteroaryl structures, which are prevalent motifs in a vast array of clinically significant drugs.

The sultam ring, a cyclic sulfonamide, is not merely a passive carrier for the boronic acid. It often contributes to improved metabolic stability, favorable pharmacokinetic profiles, and can engage in specific hydrogen bonding interactions with biological targets. This unique combination makes N-(4-Boronophenyl)-1,3-propanesultam a compelling starting material for generating libraries of novel compounds aimed at a range of therapeutic targets, from enzyme inhibitors to receptor modulators.

This guide provides a comprehensive overview of the synthesis and application of this versatile reagent. We present detailed, field-tested protocols, explain the causality behind experimental choices, and offer insights into its strategic deployment in drug discovery workflows.

Proposed Synthesis of N-(4-Boronophenyl)-1,3-propanesultam

As N-(4-Boronophenyl)-1,3-propanesultam is not a routinely stocked commercial reagent, a reliable synthetic route is essential. A robust two-step synthesis is proposed, starting from commercially available materials. This pathway is designed for efficiency and scalability.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Miyaura Borylation 4-Bromoaniline 4-Bromoaniline N-(4-Bromophenyl)-1,3-propanesultam N-(4-Bromophenyl)-1,3-propanesultam 4-Bromoaniline->N-(4-Bromophenyl)-1,3-propanesultam 1,3-Propane sultone Base (e.g., NaH) Anhydrous THF 1,3-Propane sultone 1,3-Propane sultone N-(4-Bromophenyl)-1,3-propanesultam_b N-(4-Bromophenyl)-1,3-propanesultam Product N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3-propanesultam N-(4-Bromophenyl)-1,3-propanesultam_b->Product PdCl2(dppf) KOAc Dioxane, 80-100 °C B2Pin2 Bis(pinacolato)diboron

Caption: Proposed two-step synthesis of the target reagent.

Protocol 1: Synthesis of N-(4-Bromophenyl)-1,3-propanesultam (Intermediate)

This protocol describes the nucleophilic attack of 4-bromoaniline on 1,3-propane sultone. 1,3-Propane sultone is a potent alkylating agent, and this reaction should be performed with appropriate safety precautions.[3][4] The use of a strong, non-nucleophilic base is critical for the deprotonation of the aniline to facilitate the reaction.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles
4-Bromoaniline106-40-1172.0310.0 g58.1 mmol
1,3-Propane sultone1120-71-4122.147.8 g63.9 mmol
Sodium Hydride (60% in oil)7646-69-724.002.56 g63.9 mmol
Anhydrous Tetrahydrofuran (THF)109-99-9-250 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromoaniline (10.0 g, 58.1 mmol).

  • Solvent Addition: Add 150 mL of anhydrous THF to the flask and stir until the aniline is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.56 g of 60% dispersion in mineral oil, 63.9 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Addition of Sultone: After stirring at 0 °C for 30 minutes, add a solution of 1,3-propane sultone (7.8 g, 63.9 mmol) in 100 mL of anhydrous THF dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-(4-bromophenyl)-1,3-propanesultam.[5]

Protocol 2: Synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3-propanesultam

This protocol details the Miyaura borylation, a palladium-catalyzed cross-coupling reaction that converts the aryl bromide intermediate into the desired arylboronic ester.[6][7][8] The pinacol ester is often preferred for its stability and ease of purification.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles
N-(4-Bromophenyl)-1,3-propanesultam71703-16-7292.1710.0 g34.2 mmol
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.949.5 g37.6 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))72287-26-4731.730.75 g1.02 mmol
Potassium Acetate (KOAc)127-08-298.1410.1 g102.6 mmol
Anhydrous 1,4-Dioxane123-91-1-200 mL-

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine N-(4-bromophenyl)-1,3-propanesultam (10.0 g, 34.2 mmol), bis(pinacolato)diboron (9.5 g, 37.6 mmol), and potassium acetate (10.1 g, 102.6 mmol).

  • Catalyst Addition: Add PdCl₂(dppf) (0.75 g, 1.02 mmol, 3 mol%).

  • Solvent and Degassing: Add 200 mL of anhydrous 1,4-dioxane. Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere and stir for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Application in Bioactive Compound Synthesis: Suzuki-Miyaura Coupling

The primary utility of N-(4-Boronophenyl)-1,3-propanesultam is as a coupling partner in Suzuki-Miyaura reactions to construct biaryl or heteroaryl scaffolds.[2][9][10] This allows for the "late-stage functionalization" of complex molecules, a highly desirable strategy in medicinal chemistry.[11]

G Reagent N-(4-Boronophenyl)- 1,3-propanesultam Product Bioactive Scaffold (e.g., Pyrimidinyl-phenyl-sultam) Reagent->Product Suzuki-Miyaura Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Partner Heteroaryl Halide (e.g., 2-chloropyrimidine) Partner->Product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 3: Synthesis of a Pyrimidinyl-Phenyl-Sultam Scaffold

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of N-(4-Boronophenyl)-1,3-propanesultam with a representative heteroaryl halide, 2-chloropyrimidine. Pyrimidine rings are common in kinase inhibitors and other classes of therapeutic agents.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles
N-(4-(pinacolato)phenyl)-1,3-propanesultam(As synthesized)353.271.0 g2.83 mmol
2-Chloropyrimidine1722-12-9114.540.35 g3.06 mmol
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.560.16 g0.14 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.211.17 g8.49 mmol
1,4-Dioxane123-91-1-20 mL-
Water7732-18-5-5 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3-propanesultam (1.0 g, 2.83 mmol), 2-chloropyrimidine (0.35 g, 3.06 mmol), and potassium carbonate (1.17 g, 8.49 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.16 g, 0.14 mmol, 5 mol%).

  • Solvent and Degassing: Add 20 mL of 1,4-dioxane and 5 mL of water. Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir for 6-10 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with 50 mL of ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, eluting with a suitable solvent system like dichloromethane/methanol or hexane/ethyl acetate) to yield the desired coupled product.

Conclusion and Future Outlook

N-(4-Boronophenyl)-1,3-propanesultam stands as a potent and versatile tool in the arsenal of the modern medicinal chemist. The protocols outlined herein provide a clear pathway for its synthesis and subsequent application in the construction of complex, potentially bioactive molecules. The true power of this reagent lies in its modularity; by simply varying the halide coupling partner in the Suzuki-Miyaura reaction, vast chemical spaces can be explored efficiently. This enables the rapid generation of structure-activity relationships (SAR) and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like N-(4-Boronophenyl)-1,3-propanesultam will be indispensable in accelerating the drug discovery process.

References

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 2021. Available from: [Link]

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 2019. Available from: [Link]

  • Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 2011. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Sci-Hub, 2011. Available from: [Link]

  • Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Semantic Scholar, 2011. Available from: [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. ResearchGate, N/A. Available from: [Link]

  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. SciSpace, 2013. Available from: [Link]

  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PubMed Central, 2007. Available from: [Link]

  • Palladium-Catalyzed Borylation of Primary Alkyl Bromides. PubMed Central, 2012. Available from: [Link]

  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ResearchGate, 2013. Available from: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal, N/A. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central, 2018. Available from: [Link]

  • Miyaura borylation. Wikipedia, N/A. Available from: [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate, N/A. Available from: [Link]

  • Synthesis of N-Azaaryl Anilines: An Efficient Protocol via Smiles Rearrangement. ResearchGate, 2013. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal, N/A. Available from: [Link]

  • Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate, N/A. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals, 2018. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central, 2011. Available from: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate, 2002. Available from: [Link]

  • Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. ResearchGate, 2022. Available from: [Link]

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate, 2018. Available from: [Link]

  • A one pot protocol to convert nitro-arenes into N-aryl amides. PubMed Central, 2020. Available from: [Link]

  • Preparation method of 1, 3-propane sultone. Google Patents, N/A.
  • 1,3-Propane sultone. Wikipedia, N/A. Available from: [Link]

  • Method for preparing 1,3-propanesultone. Google Patents, N/A.
  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PubMed Central, 2015. Available from: [Link]

  • Method for preparing 1,3-propane sultone. Patsnap, N/A. Available from: [Link]

  • What is 1,3-Propane sultone. Unilong, 2024. Available from: [Link]

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Sources

Application

Application Notes and Protocols for Reactions Involving N-(4-Boronophenyl)-1,3-propanesultam

Introduction: The Strategic Advantage of Boronic Acid Surrogates in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Boronic Acid Surrogates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, the inherent instability of many boronic acids—susceptibility to protodeboronation and trimerization into boroxines—presents significant challenges in terms of purification, long-term storage, and quantitative analysis.[2] To circumvent these issues, the use of boronic acid surrogates, or "protected" boronic acids, has become an indispensable strategy in both academic and industrial research. These derivatives offer enhanced stability while retaining the latent reactivity required for successful cross-coupling.[1]

N-(4-Boronophenyl)-1,3-propanesultam is a crystalline, air-stable solid that serves as a potent and versatile boronic acid surrogate in palladium-catalyzed cross-coupling reactions. The sultam moiety, a cyclic sulfonamide, effectively masks the Lewis acidic boronic acid, rendering the compound robust to a range of reaction conditions and amenable to straightforward handling and purification. This application note provides a comprehensive guide to the experimental setup, execution, and monitoring of reactions utilizing this advanced building block, tailored for researchers, scientists, and professionals in drug development.

Causality of Experimental Design: Why Employ a Sultam-Protected Boronic Acid?

The decision to use N-(4-Boronophenyl)-1,3-propanesultam is predicated on several key advantages that streamline the synthetic workflow and enhance reproducibility:

  • Enhanced Stability: Unlike free boronic acids, the sultam derivative is not prone to degradation via oxidation or protodeboronation, ensuring consistent reagent quality and stoichiometry.[1] This stability is crucial for complex, multi-step syntheses where the boronic acid moiety must endure various chemical transformations.

  • Controlled Reactivity: The sultam protecting group can modulate the reactivity of the boronic acid. While stable under neutral or acidic conditions, it can be activated under the basic conditions typically employed in Suzuki-Miyaura couplings, allowing for a controlled release of the active boronate species.[3]

  • Improved Handling and Purification: As a crystalline solid, N-(4-Boronophenyl)-1,3-propanesultam is easily weighed and transferred. Its stability often simplifies purification of intermediates in multi-step sequences, as it is less likely to streak on silica gel during chromatography compared to many free boronic acids.[2]

  • Potential for Sequential Couplings: The use of a protected boronic acid opens the door for iterative cross-coupling strategies. A molecule containing both a reactive boronic acid ester (e.g., a pinacol ester) and a more robust sultam-protected boronic acid could potentially undergo selective coupling at the more reactive site, followed by a subsequent coupling involving the sultam-protected position.[4]

Visualizing the Experimental Workflow

The following diagram outlines the key stages of a typical Suzuki-Miyaura cross-coupling reaction using N-(4-Boronophenyl)-1,3-propanesultam.

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling reagent_prep Reagent Preparation (Aryl Halide, Sultam-Boronic Acid, Catalyst, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere, Degassing) reagent_prep->reaction_setup heating Reaction Execution (Heating and Stirring) reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring monitoring->heating Continue if incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: A generalized workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with N-(4-Boronophenyl)-1,3-propanesultam. The specific conditions may require optimization based on the nature of the aryl halide.

Materials and Reagents:

ReagentMolar Equiv.Purpose
Aryl Bromide1.0Electrophilic coupling partner
N-(4-Boronophenyl)-1,3-propanesultam1.2Nucleophilic coupling partner (boron source)
Pd(PPh₃)₄ (Tetrakis)0.03-0.05Palladium(0) catalyst
K₂CO₃ (Potassium Carbonate)2.0Base for activation of the boronic acid
1,4-Dioxane-Organic solvent
Water-Co-solvent, aids in base dissolution

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), N-(4-Boronophenyl)-1,3-propanesultam (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with argon or nitrogen. This cycle should be repeated three times to ensure an inert environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv.). Subsequently, add the degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5] The reaction mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes.[6]

  • Reaction Execution: The reaction mixture is heated to a temperature between 85-100 °C with vigorous stirring.[3] The optimal temperature will depend on the reactivity of the aryl halide.

  • Reaction Monitoring: The progress of the reaction should be monitored periodically. A small aliquot of the reaction mixture can be taken via syringe, diluted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with water and transferred to a separatory funnel. The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The sultam-protected boronic acid is believed to be hydrolyzed in situ under the basic aqueous conditions to the active boronate species, which then enters the catalytic cycle.

catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n pdII_halide Ar-Pd(II)L_n-X pd0->pdII_halide Oxidative Addition (Ar-X) pdII_boronate Ar-Pd(II)L_n-Ar' pdII_halide->pdII_boronate Transmetalation ([Ar'-B(OH)₃]⁻) pdII_boronate->pd0 Reductive Elimination (Ar-Ar') sultam Sultam-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ sultam->boronate Base (e.g., K₂CO₃), H₂O

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Analytical Techniques for Reaction Monitoring and Characterization

A robust analytical workflow is essential for validating the success of the reaction and ensuring the purity of the final product.

  • Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, one can visualize the consumption of reactants and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is the preferred technique. It provides information on the relative amounts of starting materials and products, and the mass spectrometer confirms the molecular weight of the desired compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the purified product. The spectra provide detailed information about the chemical environment of each atom, confirming the formation of the new C-C bond and the overall structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS can be used for both purity assessment and structural confirmation.

Conclusion

N-(4-Boronophenyl)-1,3-propanesultam represents a valuable tool for synthetic chemists, offering a stable and easy-to-handle alternative to traditional boronic acids. Its application in Suzuki-Miyaura cross-coupling reactions can lead to improved yields, higher purity, and greater reproducibility, particularly in the context of complex molecule synthesis for drug discovery and materials science. The protocols and insights provided in this document are intended to serve as a comprehensive guide for the effective utilization of this advanced synthetic building block.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cheminform. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Retrieved from [Link]

  • Molinaro, C., et al. (2013).
  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • BenchChem. (2025).
  • MDPI. (2017). Synthesis of Sultam Derivatives with Expected Biological Activity.
  • Wang, Y., & Wang, J. (2012).
  • University of Huddersfield Research Portal. (2002). Reactivity and the mechanisms of reactions of β-sultams with nucleophiles.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Google Patents. (2002).
  • ResearchGate. (2008). Synthesis of boronated phenylalanine analogues with a quaternary center for boron neutron capture therapy.
  • Google Patents. (2002).
  • ChemRxiv. (2024).
  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.
  • Google P
  • Google Patents. (2012). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • ResearchGate. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
  • ResearchGate. (2022). Boronic acids protecting groups with standard deprotecting conditions.
  • ChemRxiv. (2023). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE).
  • ResearchGate. (2021). Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution.
  • ResearchGate. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)
  • ResearchGate. (2018). 1,3-Bis(4-bromophenyl)propane.
  • MPG.PuRe. (2023). A rationalization for the structure‒activity relationship of α-functionalized β-enamino γ-sultams.

Sources

Method

N-(4-Boronophenyl)-1,3-propanesultam: A Versatile Building Block for Accelerated Drug Discovery

Introduction: The Convergence of Two Privileged Scaffolds In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically significant motifs into a single, versatile building block is a pow...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically significant motifs into a single, versatile building block is a powerful approach to expedite the discovery of novel therapeutics. N-(4-Boronophenyl)-1,3-propanesultam emerges as such a scaffold, integrating two moieties of profound importance: the boronic acid group and the 1,3-propanesultam core.

The boronic acid functional group has become increasingly prevalent in medicinal chemistry, most notably since the FDA approval of the proteasome inhibitor bortezomib.[1] This functional group is prized for its ability to form reversible covalent bonds with biological targets and its utility in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling.[2][3] The introduction of a boronic acid group can significantly modify the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules.[2][4]

Concurrently, the sultam (cyclic sulfonamide) moiety has garnered significant attention in drug discovery.[5][6] As cyclic analogs of sulfonamides, sultams offer a rigidified scaffold that can improve binding affinity and metabolic stability.[7] The sulfonamide group itself is a key feature in numerous approved drugs, and its cyclic form, the sultam, has been incorporated into agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][8] The two oxygen atoms on the sulfur atom of the sultam can act as potent hydrogen bond acceptors, a crucial interaction for molecular recognition at biological targets.[7]

This application note provides a comprehensive guide to the synthesis and application of N-(4-Boronophenyl)-1,3-propanesultam as a strategic building block for the rapid generation of diverse chemical libraries aimed at identifying novel drug candidates.

Synthesis of N-(4-Boronophenyl)-1,3-propanesultam: A Proposed Pathway

A practical and efficient synthesis of N-(4-Boronophenyl)-1,3-propanesultam can be envisioned in a two-step sequence starting from commercially available precursors. This proposed pathway leverages well-established and high-yielding transformations.

Synthetic Pathway 4-Bromoaniline 4-Bromoaniline Precursor N-(4-Bromophenyl)-1,3-propanesultam 4-Bromoaniline->Precursor Step 1: N-Arylation 1,3-Propanesultone 1,3-Propanesultone 1,3-Propanesultone->Precursor Final_Product N-(4-Boronophenyl)-1,3-propanesultam (Pinacol Ester) Precursor->Final_Product Step 2: Miyaura Borylation B2Pin2 Bis(pinacolato)diboron B2Pin2->Final_Product

Figure 1: Proposed two-step synthesis of N-(4-Boronophenyl)-1,3-propanesultam pinacol ester.

Step 1: Synthesis of N-(4-Bromophenyl)-1,3-propanesultam

The initial step involves the N-arylation of 4-bromoaniline with 1,3-propanesultone. 1,3-Propanesultone is an activated ester and is susceptible to nucleophilic attack by the amine.[9] This reaction typically proceeds under thermal conditions, often in a high-boiling polar aprotic solvent or neat.

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.0 eq) and 1,3-propanesultone (1.1 eq).

  • Reaction: Heat the mixture to 120-140 °C in an oil bath. If starting materials are solid at this temperature, a minimal amount of a high-boiling solvent such as DMF or DMSO can be added.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. If not, triturate with diethyl ether to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(4-Bromophenyl)-1,3-propanesultam. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Characterization of N-(4-Bromophenyl)-1,3-propanesultam:

  • Molecular Formula: C₉H₁₀BrNO₂S

  • Molecular Weight: 276.15 g/mol [10]

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons in the region of δ 7.2-7.6 ppm, and signals for the aliphatic protons of the propanesultam ring between δ 2.2-4.0 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the aromatic carbons, including the carbon bearing the bromine atom, and three distinct signals for the aliphatic carbons of the sultam ring.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 276.97 and/or the [M+Na]⁺ ion at m/z 298.95, showing the characteristic isotopic pattern for a bromine-containing compound.

Step 2: Miyaura Borylation to N-(4-Boronophenyl)-1,3-propanesultam Pinacol Ester

The conversion of the aryl bromide to the corresponding boronic acid pinacol ester is efficiently achieved through the Miyaura borylation reaction.[7][11] This palladium-catalyzed reaction offers excellent functional group tolerance and typically proceeds in high yield.[12]

Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add N-(4-Bromophenyl)-1,3-propanesultam (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-(4-Boronophenyl)-1,3-propanesultam pinacol ester.

Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling

N-(4-Boronophenyl)-1,3-propanesultam is an ideal building block for Suzuki-Miyaura cross-coupling reactions, enabling the facile synthesis of biaryl compounds.[4] This protocol details a representative coupling with a 2-chloropyrimidine, a common scaffold in kinase inhibitors.[8][13]

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Downstream Processing Building_Block N-(4-Boronophenyl)-1,3-propanesultam (Pinacol Ester) Reaction_Vessel Reaction Setup: - Pd Catalyst - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Building_Block->Reaction_Vessel Heterocycle 2-Chloropyrimidine Derivative Heterocycle->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Heating Purification Column Chromatography Workup->Purification Product Biaryl Sultam Derivative Purification->Product

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Coupling with 2-Chloro-4-aminopyrimidine
  • Inert Atmosphere: In a microwave vial or Schlenk tube, combine N-(4-Boronophenyl)-1,3-propanesultam pinacol ester (1.2 eq), 2-chloro-4-aminopyrimidine (1.0 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. If using a microwave reactor, irradiate at 120 °C for 30-60 minutes.

  • Monitoring: Monitor the reaction for the disappearance of the 2-chloropyrimidine starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(N-(4-(1,3-propanesultam))phenyl)-4-aminopyrimidine.

Data Presentation: Optimized Suzuki-Miyaura Coupling Conditions
ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)These catalysts are effective for coupling with less reactive aryl chlorides.[2][5]
Base K₂CO₃ or Cs₂CO₃A moderately strong base is required to facilitate the transmetalation step.[4]
Solvent System 1,4-Dioxane/Water (4:1)The aqueous component helps to dissolve the base and facilitate the reaction.[4]
Temperature 100-120 °CElevated temperatures are often necessary for the coupling of aryl chlorides.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation and deactivation of the Pd(0) catalyst.

Applications and Future Perspectives in Drug Discovery

The biaryl sultam scaffold synthesized using N-(4-Boronophenyl)-1,3-propanesultam is a valuable starting point for the development of new therapeutic agents. The pyrimidine ring, in particular, is a well-established core in a multitude of kinase inhibitors.[8][13] By coupling the title building block with various functionalized (hetero)aryl halides, vast libraries of novel compounds can be rapidly generated.

These libraries can be screened against a wide range of biological targets, with a particular emphasis on protein kinases, which are implicated in numerous diseases, especially cancer.[14] The sultam moiety can provide crucial hydrogen bonding interactions within the kinase active site, while the newly introduced aryl group can be tailored to occupy specific hydrophobic pockets, thereby enhancing potency and selectivity.

References

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15, 1798-1827. [Link]

  • Baker, S. J., et al. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(1), 37-47. [Link]

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3955. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6514. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7594-7614. [Link]

  • Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Publishing. [Link]

  • Das, U., et al. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Current Medicinal Chemistry, 27(32), 5348-5379. [Link]

  • Patel, R. V., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5186. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 45(5), 802-813. [Link]

  • Zhang, L., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(45), 7899-7906. [Link]

  • Ghaffari, M., & Khakyzadeh, V. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 12(11), 1373. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 5(13), 2251-2254. [Link]

  • Chen, Y., et al. (2018). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 5(11), 1786-1790. [Link]

  • Natrajan, A., et al. (2007). Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. Green Chemistry, 9(12), 1355-1359. [Link]

  • Wikipedia. (2023). 1,3-Propane sultone. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-(4-Boronophenyl)-1,3-propanesultam

Welcome to the technical support center for N-(4-Boronophenyl)-1,3-propanesultam. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Boronophenyl)-1,3-propanesultam. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for utilizing this versatile reagent, primarily in Suzuki-Miyaura cross-coupling reactions. Our goal is to help you navigate common challenges and optimize your reaction conditions for maximum yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when working with N-(4-Boronophenyl)-1,3-propanesultam.

Q1: My Suzuki-Miyaura coupling reaction has failed or resulted in a very low yield. What are the first parameters I should investigate?

When a Suzuki-Miyaura coupling fails, a systematic check of the core reaction components is the most effective troubleshooting approach. Here are the four critical areas to assess first:

  • Catalyst Activity & State: The active catalyst is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] Ensure your palladium source is fresh and has been stored correctly. Consider using a modern, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3) which is designed for reliable activation.

  • Inert Atmosphere Integrity: Oxygen is detrimental to the reaction. It can lead to the oxidation of the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid, forming a symmetrical biaryl sultam side product.[1][2] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.

  • Reagent Purity and Stability: Verify the purity of your coupling partner (the aryl halide or triflate). More importantly, boronic acids like N-(4-Boronophenyl)-1,3-propanesultam can degrade over time, especially if exposed to moisture or air.[1] It is advisable to use a fresh batch or verify the purity of your existing stock by NMR or LC-MS.

  • Base and Solvent Choice: The base is not just a spectator; it is crucial for activating the boronic acid for transmetalation.[3] The choice of base and solvent are often linked. A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water.[1][4] Ensure the base is finely powdered and, if running anhydrous conditions, thoroughly dried.

Q2: I'm observing a significant amount of a side product that corresponds to the mass of N-phenyl-1,3-propanesultam (the boronic acid group is replaced by a hydrogen). What is causing this?

This is a classic case of protodeboronation . It is a common side reaction where the C–B bond is cleaved and replaced by a C–H bond from a proton source.[1] This is particularly problematic with boronic acids under certain conditions.

Causality & Solutions:

  • Proton Source: The primary proton source is often water, especially when heated in the presence of a strong base.

  • Base Strength: Strong bases can accelerate this process.

To mitigate protodeboronation:

  • Switch to a Milder Base: If using a strong base like NaOH or K₃PO₄, consider switching to a milder one such as K₂CO₃ or even potassium fluoride (KF).[1]

  • Use Anhydrous Conditions: Eliminating water can significantly suppress protodeboronation.[1] This involves using dry solvents and bases.

  • Protect the Boronic Acid: For particularly sensitive substrates, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) or an aryltrifluoroborate salt, which are less prone to protodeboronation.[3][5] Another effective strategy is to form a stable adduct with diethanolamine, which can often be used directly in the coupling reaction.[6]

Q3: How should I store and handle N-(4-Boronophenyl)-1,3-propanesultam to ensure its long-term stability?

Boronic acids require careful storage to prevent degradation. Over time, they can undergo dehydration to form cyclic anhydride trimers known as boroxines, or they can slowly decompose through oxidation or protodeboronation if exposed to air and moisture.[2]

Recommended Storage Protocol:

  • Temperature: Store in a refrigerator or freezer (-20°C to 4°C).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). If the container is opened frequently, consider backfilling with inert gas before sealing.

  • Moisture: Keep in a desiccator or a dry box to protect from moisture.

  • Light: Store in an amber vial or protect from light.

For maximum stability, especially for long-term storage, consider converting a portion of the boronic acid to its diethanolamine adduct, which is a crystalline, air-stable solid that can be easily handled and weighed.[6]

Part 2: Troubleshooting Guide

This section provides a more in-depth, scenario-based guide to resolving complex issues.

Symptom / Observation Potential Root Cause(s) Recommended Action(s) & Scientific Rationale
Reaction Stalled / Low Conversion 1. Catalyst deactivation.2. Insufficiently active base.3. Steric hindrance.1. Change Ligand: The sultam moiety is somewhat bulky. A ligand with greater steric bulk (e.g., XPhos, SPhos) can promote reductive elimination. For Ni-catalyzed systems, PCy₃ is often effective.[7][8]2. Screen Bases: Transmetalation is often the rate-limiting step and is highly base-dependent.[3] Screen a stronger base like K₃PO₄ or Cs₂CO₃. Cesium bases can also increase the solubility of some species.3. Increase Temperature: If thermal stability of the reactants allows, increasing the temperature by 10-20°C can overcome activation energy barriers.
Formation of Biaryl Homocoupling Product 1. Presence of oxygen.2. Pd(II) precatalyst not fully reduced.1. Improve Degassing: Ensure your solvent is rigorously degassed and the inert atmosphere is maintained. Oxygen intercepts the catalytic cycle, leading to Pd(II) species that promote homocoupling.[1][2]2. Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄, to bypass the in situ reduction step.
Inconsistent Results Batch-to-Batch 1. Boronic acid degradation.2. Variable solvent water content.1. Qualify Boronic Acid: Before use, run a quick purity check (e.g., ¹H NMR) on your N-(4-Boronophenyl)-1,3-propanesultam. Consider performing the diethanolamine protection step on a new batch to create a stable, reliable stock.[6]2. Standardize Solvent: If using a biphasic system (e.g., Dioxane/H₂O), maintain a consistent ratio. If attempting anhydrous conditions, use freshly dried solvent from a still or a solvent purification system.
Difficulty with Product Purification 1. Residual palladium.2. Boronic acid-related impurities.1. Palladium Scavenging: After the reaction, stir the crude mixture with a palladium scavenger (e.g., silica-bound thiol) or perform an aqueous wash with a solution of sodium thiocyanate.2. Acid/Base Wash: Unreacted boronic acid can be removed with a basic aqueous wash (e.g., dilute NaOH). Boronic acids are acidic and will form a water-soluble boronate salt.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling N-(4-Boronophenyl)-1,3-propanesultam with an aryl bromide.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-(4-Boronophenyl)-1,3-propanesultam (1.2 equiv), the aryl bromide (1.0 equiv), and a powdered base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting the Vessel: Seal the vial with a septum cap, and cycle between vacuum and backfilling with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O at a 4:1 ratio) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS until the limiting reagent is consumed.[1][9]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Protection of Boronic Acid with Diethanolamine

This procedure creates a stable, easy-to-handle adduct for long-term storage and use.[6]

  • Dissolution: In a vial, dissolve N-(4-Boronophenyl)-1,3-propanesultam (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of THF/Toluene).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct will form. Continue stirring for 15-20 minutes.

  • Isolation: Isolate the white solid by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in coupling reactions, particularly in protic solvents.

Visual Guide 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, providing a mechanistic basis for troubleshooting.

Suzuki_Cycle cluster_OA cluster_Trans cluster_RE Pd0 Pd(0)L₂ (Active Catalyst) Trans_Complex Ar¹-Pd(II)L₂-Ar² (Di-aryl Complex) Pd0->Trans_Complex Ar¹-Ar² (Product) OA_Complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) OA_Complex->Pd0 Ar¹-X Trans_Complex->OA_Complex Ar²-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Visual Guide 2: Troubleshooting Flowchart for Low Yield

This decision tree provides a logical workflow for diagnosing and solving common issues leading to poor reaction outcomes.

Troubleshooting_Flowchart start Low / No Yield check_reactants Check Starting Materials by LCMS/NMR start->check_reactants check_conditions Review Reaction Conditions start->check_conditions sm_ok Starting Materials OK? check_reactants->sm_ok catalyst_issue Screen Catalysts & Ligands (e.g., XPhos, SPhos) check_conditions->catalyst_issue base_issue Screen Bases (K₃PO₄, Cs₂CO₃) check_conditions->base_issue solvent_issue Screen Solvents & Temp. check_conditions->solvent_issue protodeboronation Protodeboronation Product Observed? sm_ok->protodeboronation Yes degraded_sm Use Fresh / Purified Reagents sm_ok->degraded_sm No homocoupling Homocoupling Product Observed? protodeboronation->homocoupling No fix_proto Use Milder Base (K₂CO₃) Use Anhydrous Conditions protodeboronation->fix_proto Yes homocoupling->check_conditions No fix_homo Improve Degassing Use Pd(0) Source homocoupling->fix_homo Yes

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

  • Garg, N. K., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 49(36), 6268-6271. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Garg, N. K., & Houk, K. N. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Journal of the American Chemical Society, 139(38), 13496-13504. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Peris, E., & Mata, J. A. (2011). Room‐Temperature Nickel‐Catalysed Suzuki–Miyaura Reactions of Aryl Sulfonates/Halides with Arylboronic Acids. Chemistry – A European Journal, 17(8), 1467-1471. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Konkol, M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Ph.D. Thesis, University of North Texas. [Link]

  • Liew, S. Y., et al. (2022). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 13(10), 1165-1185. [Link]

  • Larock, R. C., & Yue, D. (2001). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 42(35), 6011-6013. [Link]

  • Ukrformin. (n.d.). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. [Link]

  • Cmoch, P., et al. (2005). Synthesis of boronated phenylalanine analogues with a quaternary center for boron neutron capture therapy. ARKIVOC, 2005(6), 16-29. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

Sources

Optimization

"common side reactions with N-(4-Boronophenyl)-1,3-propanesultam"

Welcome to the technical support center for N-(4-Boronophenyl)-1,3-propanesultam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Boronophenyl)-1,3-propanesultam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.

Introduction

N-(4-Boronophenyl)-1,3-propanesultam is a bifunctional molecule of increasing interest, particularly as a building block in medicinal chemistry and materials science. Its utility primarily stems from the presence of a reactive boronic acid group, making it a suitable partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The N-aryl sultam scaffold adds a unique three-dimensional structural element and can influence the physicochemical properties of the final compound.

However, the presence of these two distinct functional groups can also lead to a unique set of side reactions and experimental challenges. This guide will address these issues head-on, providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the degradation of N-(4-Boronophenyl)-1,3-propanesultam during a Suzuki-Miyaura coupling reaction?

A1: The two most common degradation pathways involve the boronic acid moiety. The primary side reaction is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of N-phenyl-1,3-propanesultam.[1][2] This is particularly prevalent under the basic, aqueous conditions often employed in Suzuki-Miyaura couplings.[1] The second common side reaction is the oxidation of the boronic acid to the corresponding phenol, yielding N-(4-hydroxyphenyl)-1,3-propanesultam. This can be promoted by the presence of oxygen and certain palladium catalyst systems.[1]

Q2: I'm observing a significant amount of the deboronated byproduct in my reaction mixture. What are the likely causes and how can I minimize it?

A2: Significant protodeboronation is a common issue.[1][2] The primary cause is the presence of a proton source (like water) in combination with a strong base. To minimize this:

  • Optimize the Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1][3]

  • Anhydrous Conditions: If your reaction tolerates it, using anhydrous solvents and reagents can significantly reduce the extent of protodeboronation by eliminating the primary proton source.[1]

  • Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol or MIDA ester) which can be used in the coupling reaction.[2][4] MIDA boronates, in particular, are known for their stability and slow release of the boronic acid under reaction conditions, which can suppress side reactions.[4][5]

Q3: Is the sultam ring stable to the conditions of a typical Suzuki-Miyaura coupling?

A3: The 1,3-propanesultam ring is generally stable under typical Suzuki-Miyaura conditions. While sultams can undergo hydrolysis, N-aryl sultams exhibit greater stability compared to their N-alkyl counterparts. The reaction conditions for Suzuki-Miyaura coupling (mild base, temperatures typically ranging from 80-110 °C) are usually not harsh enough to induce significant cleavage of the sultam ring. However, prolonged exposure to very strong acids or bases at high temperatures should be avoided.

Q4: How should I store N-(4-Boronophenyl)-1,3-propanesultam to ensure its long-term stability?

A4: Like many arylboronic acids, N-(4-Boronophenyl)-1,3-propanesultam should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and oxygen, which can lead to hydrolysis of the boronic acid and slow oxidation over time. A desiccator or a glovebox is an ideal storage environment.

Troubleshooting Guides

Guide 1: Mitigating Protodeboronation in Suzuki-Miyaura Coupling

Protodeboronation is often the leading cause of low yields when using N-(4-Boronophenyl)-1,3-propanesultam. This guide provides a systematic approach to diagnosing and solving this issue.

Visualizing the Problem: The Protodeboronation Pathway

Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_side_reaction Side Reaction A N-(4-Boronophenyl)-1,3-propanesultam B Aryl-Pd(II)-X Complex A->B Transmetalation D N-Phenyl-1,3-propanesultam (Protodeboronated Byproduct) A->D C Desired Coupled Product B->C Reductive Elimination E Base (e.g., OH⁻) + H₂O E->D Protonolysis

Caption: The competitive pathways of Suzuki-Miyaura coupling and protodeboronation.

Step-by-Step Troubleshooting Protocol
  • Reaction Setup Analysis:

    • Atmosphere: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (argon or nitrogen). Oxygen can degrade the palladium catalyst, leading to longer reaction times and increased opportunity for side reactions.[1]

    • Solvent Purity: Use anhydrous solvents if possible. If an aqueous system is necessary, ensure the water is deoxygenated.

  • Base Selection and Optimization:

    • Initial Choice: If you are observing significant protodeboronation with a strong base like NaOH or K₃PO₄, switch to a milder base. K₂CO₃ is a good first alternative.

    • Further Optimization: For particularly sensitive substrates, consider using cesium fluoride (CsF) or potassium fluoride (KF).[1][3] These bases are known to promote the Suzuki-Miyaura coupling while minimizing protodeboronation.

  • Temperature and Reaction Time:

    • Lower Temperature: Try running the reaction at a lower temperature. While this may slow down the desired coupling, it will often have a more pronounced effect on reducing the rate of protodeboronation.

    • Monitor Closely: Monitor the reaction progress by TLC or LC-MS. Aim to stop the reaction as soon as the starting material (the coupling partner of the boronic acid) is consumed to avoid prolonged exposure to conditions that favor byproduct formation.

  • Boronic Acid Protection (Advanced Strategy):

    • If the above measures are insufficient, consider converting the boronic acid to a more stable derivative. The formation of a diethanolamine adduct is a simple and effective method.

    Protocol for Diethanolamine Adduct Formation:

    • Dissolve N-(4-Boronophenyl)-1,3-propanesultam (1.0 equiv) in a minimal amount of a suitable solvent such as dichloromethane in a vial equipped with a stir bar.

    • Add diethanolamine (1.0 equiv) dropwise while stirring.

    • A precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes.

    • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • This stable adduct can be used directly in the Suzuki-Miyaura coupling reaction, often in protic solvents.[1]

Guide 2: Purification and Characterization of N-(4-Boronophenyl)-1,3-propanesultam and its Derivatives

Effective purification and accurate characterization are crucial for confirming the success of your reaction and ensuring the purity of your compounds.

Purification Strategies
Compound/Mixture Recommended Purification Technique Key Considerations
Crude N-(4-Boronophenyl)-1,3-propanesultamRecrystallization or Column ChromatographyFor recrystallization, consider solvent systems like ethyl acetate/hexanes or methanol/water. For column chromatography, silica gel can be used, but boronic acids can sometimes streak. Pre-treating the silica with a small amount of a polar solvent or a weak acid can help.
Post-Suzuki Coupling MixtureColumn ChromatographyThis is the most common method to separate the desired coupled product from the protodeboronated byproduct, unreacted starting materials, and palladium residues. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
Removal of Boronic Acid ImpuritiesBasic Wash or Scavenger ResinIf your final product is soluble in an organic solvent, a wash with a mild aqueous base can help remove unreacted boronic acid.[1] Alternatively, specialized scavenger resins with diol functionalities can be used to selectively bind and remove boronic acids.
Analytical Characterization
  • ¹H NMR Spectroscopy: The aromatic protons of the phenyl ring will show characteristic shifts and coupling patterns. The protons on the propanesultam ring will appear as multiplets in the aliphatic region. In the case of protodeboronation, the aromatic signals will simplify, and for oxidation, the phenolic proton will appear as a broad singlet.

  • ¹¹B NMR Spectroscopy: This technique can be used to monitor the presence of the boronic acid. A signal around 20-30 ppm is characteristic of an arylboronic acid.

  • Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the starting material, desired product, and any byproducts. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Visualizing the Workflow: From Reaction to Pure Compound

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (e.g., wash with water/brine) A->B C Dry Organic Layer (e.g., over Na₂SO₄) B->C D Concentrate in vacuo C->D E Crude Product D->E F Column Chromatography E->F G Pure Fractions F->G H Solvent Removal G->H I Purified Product H->I J Characterization (NMR, MS) I->J

Caption: A typical workflow for the purification and characterization of Suzuki-Miyaura coupling products.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • Torrado, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Bhandari, D., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Various Authors. (2012-2015). Methods of Sultam Synthesis.
  • Google Patents. (n.d.).
  • Lee, H. G., & Molander, G. A. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Various Authors. (2020).
  • Nawaz, S. A., et al. (2017). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
  • Samarakoon, T. B., et al. (2011). A Modular Reaction Pairing Approach to the Diversity-Oriented Synthesis of Fused- and Bridged-Polycyclic Sultams. Organic Letters.
  • Bendel, P., et al. (2005). Noninvasive Quantitative In Vivo Mapping and Metabolism of Boronophenylalanine (BPA) by Nuclear Magnetic Resonance (NMR) Spectroscopy and Imaging. Weizmann Institute of Science.
  • ACS Publications. (2026).
  • European Patent Office. (2004). METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS.
  • Stolle, A., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]

  • El-Hashash, M. A., et al. (2001). Synthesis of Sultam Derivatives with Expected Biological Activity. Molecules. [Link]

  • Keire, D. A., et al. (2014). Modern analytics for naturally derived complex drug substances: NMR and MS tests for protamine sulfate from chum salmon. PubMed. [Link]

  • Lesnikowski, Z. J., et al. (2004). Synthesis of boronated phenylalanine analogues with a quaternary center for boron neutron capture therapy.
  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Yoshimura, T., et al. (2019). Stereoselective Preparation and Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkenyl Sulfoximines. Chemistry – A European Journal. [Link]

  • Kaczmarczyk, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Jin, Y., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules. [Link]

  • Li, C. J., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH. [Link]

  • Tan, S. Y., et al. (2021). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. PMC - NIH. [Link]

  • Reddit. (2023).
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • Al-Zoubi, R. M., & Marion, O. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(4-Boronophenyl)-1,3-propanesultam Derivatives

Welcome to the technical support guide for the purification of N-(4-Boronophenyl)-1,3-propanesultam derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(4-Boronophenyl)-1,3-propanesultam derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this unique class of compounds, which combines the versatile boronic acid moiety with the polar sultam scaffold.

Navigating the purification of these molecules can be challenging due to their amphiphilic nature and the inherent reactivity of the boronic acid group. This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of N-(4-Boronophenyl)-1,3-propanesultam derivatives in a practical question-and-answer format.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Q: I am running a standard silica gel flash column, but my sultam derivative is either sticking to the baseline or my recovery is extremely low. What is causing this?

A: This is a classic and frequently encountered problem when purifying boronic acids and their derivatives on standard silica gel.[1][2] The primary cause is a strong, undesirable interaction between your compound and the stationary phase.

  • Causality - The Lewis Acid/Base Interaction: The boron atom in your N-(4-Boronophenyl) group is Lewis acidic. The surface of silica gel is covered with silanol groups (Si-OH), which are Lewis bases. This leads to strong adsorption or even irreversible binding of your compound to the silica gel, preventing its elution.[1]

  • On-Column Degradation: Standard silica gel is acidic, which can promote the hydrolysis of the boronic acid to the more polar boronic acid, or worse, cause protodeborylation (complete loss of the -B(OH)₂ group).[1][2]

Solutions & Optimization
  • Deactivate the Silica Gel: The most effective solution is to mitigate the acidity of the stationary phase.

    • Base Treatment: Before packing the column, slurry the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as 1% triethylamine (NEt₃). This neutralizes the acidic silanol sites.[3]

    • Boric Acid Impregnation: Treating the silica with boric acid can suppress the over-adsorption of boronic acid derivatives, leading to significantly improved recovery.[1]

  • Switch to an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is a viable alternative to silica gel.[4][5] For many boronic acid derivatives, neutral alumina provides good separation without the strong binding issues seen with silica.

    • Reversed-Phase (C18) Chromatography: For highly polar derivatives, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be effective, although it can be challenging to remove water from the final product.[2]

Issue 2: My Purified Product is Contaminated with Boroxine

Q: My post-column NMR analysis shows my desired product along with sharp singlets characteristic of boroxine, the cyclic anhydride of my boronic acid. How did this form and how can I remove it?

A: Boroxine formation is a common impurity profile for arylboronic acids.[2] It is a trimeric anhydride formed by the dehydration of three boronic acid molecules. This can happen during the reaction workup, upon concentration on a rotary evaporator (especially with azeotropic removal of water), or upon standing.

Solutions & Optimization
  • Mild Workup Conditions: Avoid excessively high temperatures during solvent removal. After extraction, ensure the organic layer is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before concentration.

  • Hydrolysis and Extraction: Boroxines can be hydrolyzed back to the monomeric boronic acid.

    • Dissolve the impure material in a solvent like ethyl acetate or diethyl ether.

    • Wash the organic solution with a small amount of water or a pH ~7 buffer. The water will hydrolyze the boroxine.

    • Separate the organic layer, dry it thoroughly, and carefully re-concentrate the solvent.

  • Purification via Derivatization: A highly effective but more involved method is to temporarily convert the boronic acid into a different, more easily purified derivative.[4]

    • Diethanolamine Adduct Formation: Reacting the crude product with diethanolamine can form a stable, often crystalline adduct that precipitates from solution, leaving non-boronic acid impurities behind.[2][6] This adduct can then be hydrolyzed back to the pure boronic acid.[2]

Issue 3: My Product is an Oil and Fails to Crystallize

Q: My N-(4-Boronophenyl)-1,3-propanesultam derivative is a thick oil after chromatography, making recrystallization impossible. What are my options?

A: Not all organic compounds are crystalline. The combination of the phenyl ring, the boronic acid, and the propanesultam can lead to derivatives that are amorphous solids or persistent oils.

Solutions & Optimization
  • Trituration: This technique can sometimes induce crystallization from an oil.

    • Add a solvent in which your compound is poorly soluble (e.g., hexane, diethyl ether, or a mixture).

    • Stir or scratch the inside of the flask vigorously with a glass rod.[4] This mechanical agitation can provide the energy needed to initiate crystallization. Let it stir for several hours or overnight.

  • Re-evaluate Chromatography: If the compound is truly an oil, high-purity chromatography is your primary method.

    • Ensure you have optimized the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rբ) of around 0.3 for the best separation.[7]

    • Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to resolve closely-eluting impurities.[8]

  • Solvent Precipitation: Dissolve the oil in a minimum amount of a "good" solvent (one in which it is highly soluble, like ethyl acetate or acetone). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like hexane) until the solution becomes cloudy.[4] Warming the mixture to redissolve and then allowing it to cool slowly can sometimes yield a solid product.[4]

Purification Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your N-(4-Boronophenyl)-1,3-propanesultam derivative.

PurificationWorkflow cluster_start Initial State cluster_purification Purification Strategy cluster_end Final Product Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup IsSolid Is the product a solid? Workup->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Column Chromatography IsSolid->Chromatography No (Oil) CheckPurity1 Purity > 95%? Recrystallize->CheckPurity1 CheckPurity1->Chromatography No PureProduct Pure Product CheckPurity1->PureProduct Yes IsStable Stable on Silica TLC? Chromatography->IsStable Chromatography->PureProduct Success Reassess Reassess Synthesis / Purity Chromatography->Reassess Failure IsStable->Chromatography Yes (Proceed with standard or gradient elution) DeactivateSilica Use Deactivated Silica (e.g., NEt₃ or H₃BO₃ treated) IsStable->DeactivateSilica No (Streaking/Sticking) UseAlumina Use Neutral Alumina DeactivateSilica->UseAlumina Still issues DeactivateSilica->PureProduct Derivatize Consider Derivatization (e.g., Diethanolamine Adduct) UseAlumina->Derivatize Still issues UseAlumina->PureProduct Derivatize->PureProduct

Sources

Optimization

"deboronation issues with N-(4-Boronophenyl)-1,3-propanesultam"

Introduction: Navigating the Challenges of N-(4-Boronophenyl)-1,3-propanesultam Welcome to the technical support guide for N-(4-Boronophenyl)-1,3-propanesultam. This versatile reagent is a valuable building block in synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of N-(4-Boronophenyl)-1,3-propanesultam

Welcome to the technical support guide for N-(4-Boronophenyl)-1,3-propanesultam. This versatile reagent is a valuable building block in synthetic chemistry, particularly for introducing a sulfonamide-containing phenyl moiety via Suzuki-Miyaura cross-coupling reactions. However, the utility of arylboronic acids can be compromised by a common and often frustrating side reaction: deboronation.

This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the causes of deboronation specific to this substrate and to offer field-proven troubleshooting strategies and preventative measures. By understanding the "why" behind the instability, you can optimize your experimental design for higher yields, reproducibility, and success.

Section 1: The Core Problem: Understanding Protodeboronation

Protodeboronation is a chemical process where the carbon-boron bond in an organoborane compound is cleaved and replaced with a carbon-hydrogen bond.[1] This reaction converts your valuable boronic acid starting material into an inert, deboronated byproduct (in this case, N-phenyl-1,3-propanesultam), which consumes the reagent and leads to lower yields of the desired coupled product.[1][2] The propensity for this unwanted reaction is highly dependent on the reaction conditions and the electronic nature of the arylboronic acid.[1]

For N-(4-Boronophenyl)-1,3-propanesultam, the sultam group is electron-withdrawing, which influences the acidity of the boronic acid and can affect its stability. The reaction pH is a critical factor in determining the dominant deboronation pathway.[1][3]

There are two primary mechanisms for the protodeboronation of simple arylboronic acids in aqueous media:

  • Acid-Catalyzed Pathway: This mechanism involves the reaction of the neutral boronic acid with an acid.[1][4]

  • Base-Catalyzed Pathway: This pathway typically proceeds through the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is formed in a pre-equilibrium step between the boronic acid and a hydroxide ion.[1][5] This is often the more problematic pathway in Suzuki-Miyaura coupling, which is conventionally run under basic conditions.[2]

For arylboronic acids with electron-withdrawing substituents, a competing mechanism in highly basic solutions can involve the generation of a transient aryl anion.[1][5]

Deboronation_Mechanisms Fig. 1: Dominant Protodeboronation Pathways cluster_start N-(4-Boronophenyl)-1,3-propanesultam cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Start Ar-B(OH)₂ TS_Acid [Transition State] Start->TS_Acid + H⁺ Boronate Ar-B(OH)₃⁻ (Boronate Anion) Start->Boronate + OH⁻ (fast equilibrium) H_ion H⁺ ArH_Acid Ar-H (Deboronated Product) TS_Acid->ArH_Acid Protonolysis OH_ion OH⁻ TS_Base [Transition State] Boronate->TS_Base + H₂O (rate-limiting) H2O H₂O (Proton Source) ArH_Base Ar-H (Deboronated Product) TS_Base->ArH_Base

Caption: Fig. 1: Dominant Protodeboronation Pathways

Section 2: Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has a low yield, and I see a major byproduct with a mass corresponding to the loss of the boronic acid group. What is happening? A1: This is a classic symptom of protodeboronation, where your N-(4-Boronophenyl)-1,3-propanesultam is being converted to N-phenyl-1,3-propanesultam. This side reaction competes with the desired Suzuki-Miyaura coupling.[1] The rate of deboronation can be accelerated by factors such as high pH, elevated temperatures, the presence of water, and slow catalytic turnover of the desired reaction.[2][5]

Q2: How can I check the quality of my N-(4-Boronophenyl)-1,3-propanesultam starting material before starting my reaction? A2: It is crucial to assess the purity of your starting material, as it can deboronate during storage. You can analyze the material using ¹H NMR or LC-MS. In the ¹H NMR spectrum, look for the appearance of aromatic signals corresponding to the deboronated N-phenyl-1,3-propanesultam. For LC-MS analysis, develop a method that can separate the boronic acid from its deboronated counterpart and monitor for the presence of the byproduct. See Section 5 for a detailed QC protocol.

Q3: Are there specific reaction conditions I should avoid? A3: Yes. Avoid unnecessarily harsh bases, prolonged reaction times at high temperatures, and excess water in the solvent system. Additionally, ensure your reaction is thoroughly degassed, as oxygen can lead to oxidative side reactions and catalyst decomposition, which slows the productive coupling and allows more time for deboronation to occur.[6][7]

Q4: Can I use a boronate ester derivative to prevent this issue? A4: While you are starting with the boronic acid, converting it to a more stable boronate ester (like a pinacol, MIDA, or trifluoroborate salt) is a well-established strategy to mitigate protodeboronation.[1][7] MIDA boronates, for instance, are stable to many reaction conditions and can be deprotected in situ under specific Suzuki coupling conditions, providing a "slow release" of the active boronic acid.[1][8] This keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[1]

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving deboronation issues.

Troubleshooting_Workflow Start Problem: Low Yield or Reaction Failure Check_SM Step 1: Analyze Starting Material (SM) (NMR, LC-MS) Start->Check_SM Is_SM_Degraded Is SM >5% Deboronated? Check_SM->Is_SM_Degraded Purify_SM Solution: Purify SM or Acquire New Batch Is_SM_Degraded->Purify_SM Yes Analyze_Reaction Step 2: Analyze Crude Reaction Mixture (LC-MS) Is_SM_Degraded->Analyze_Reaction No Deboronated_Product Is Deboronated Product the Major Species? Analyze_Reaction->Deboronated_Product SM_Consumed Is SM Consumed? Deboronated_Product->SM_Consumed Yes Other_Issue Problem is Likely Unrelated to Deboronation. Investigate Other Reaction Parameters. Deboronated_Product->Other_Issue No Optimize_Conditions Solution: Deboronation is Outcompeting Coupling. Optimize Conditions. SM_Consumed->Optimize_Conditions Yes Catalyst_Issue Solution: Catalyst Inactive or Poisoned. Check Catalyst Source, Degassing, and Reagents. SM_Consumed->Catalyst_Issue No (SM remains)

Caption: Fig. 2: Troubleshooting Workflow for Deboronation Issues

Issue: My reaction shows complete consumption of the boronic acid starting material by LC-MS, but the main product is the deboronated arene, not the coupled product.

  • Root Cause Analysis: This indicates that the rate of protodeboronation is significantly faster than the rate of Suzuki-Miyaura cross-coupling. The conditions are favorable for the undesired pathway. The primary culprits are often the choice of base, temperature, and catalyst activity.[1][5]

  • Solution Pathway:

    • Re-evaluate Your Base: Strong aqueous bases (like NaOH or high concentrations of K₂CO₃) can create a high pH environment that accelerates base-catalyzed deboronation.[5] Switch to a milder base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[9][10] Cesium fluoride (CsF) can also be used, particularly under anhydrous or low-water conditions.

    • Optimize Temperature and Time: High temperatures increase the rate of all reactions, including deboronation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Monitor the reaction closely by LC-MS to find the optimal point where product formation is maximized before significant deboronation occurs.

    • Increase Catalytic Turnover: The goal is to make the productive coupling reaction kinetically superior.

      • Catalyst Choice: Ensure your palladium catalyst and ligand are active. Older sources of Pd(PPh₃)₄ can have reduced activity. Consider using more modern, highly active catalyst systems like Buchwald-Hartwig G3 precatalysts with ligands such as SPhos or XPhos.[6] These systems often operate at lower temperatures and catalyst loadings, promoting rapid catalytic turnover that can outpace deboronation.[5]

      • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might accelerate the desired reaction sufficiently.[9]

Issue: My results are inconsistent. One run worked well, but a subsequent run with the same protocol resulted in significant deboronation.

  • Root Cause Analysis: Inconsistency often points to subtle, uncontrolled variables in the experimental setup. The most common cause is atmospheric oxygen or moisture contamination. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition, which indirectly favors protodeboronation by slowing the main reaction.[6][7]

  • Solution Pathway:

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. The "freeze-pump-thaw" method (3 cycles) is superior to sparging with an inert gas for removing dissolved oxygen.

    • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire setup and reaction. Use Schlenk techniques or a glovebox if possible.

    • Solvent Purity: Use high-purity, anhydrous solvents. Water is a reactant in the protodeboronation pathway, so minimizing its presence can be beneficial, especially when using bases like CsF.[1]

Section 4: Preventative Measures & Best Practices

Proactive measures are the most effective way to avoid deboronation.

Parameter Recommendation Scientific Rationale
Storage Store N-(4-Boronophenyl)-1,3-propanesultam in a desiccator, under an inert atmosphere, and protected from light at low temperatures (e.g., <4 °C).Minimizes hydrolysis from atmospheric moisture and potential photodegradation.
Handling Weigh and handle the reagent quickly in a dry environment (ideally a glovebox) to minimize exposure to air and humidity.Arylboronic acids are susceptible to hydration and oxidation.
Base Selection Use milder, non-hydroxide bases. K₃PO₄, Cs₂CO₃, or KF are excellent choices.These bases are effective in the Suzuki catalytic cycle but are less likely to create the highly basic aqueous conditions that aggressively promote protodeboronation.[2][9]
Solvent System Use anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF) and minimize the amount of water.[9] Some water is often necessary for the transmetalation step with certain bases, but a 10:1 organic/water ratio is a good starting point.[6]Water is the proton source in the rate-limiting step of base-catalyzed protodeboronation.[1]
Catalyst System Employ a highly active catalyst system (e.g., a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand).A fast catalytic cycle for the desired coupling reaction provides kinetic competition against the slower deboronation pathway.[5]
Reaction Setup Always use thoroughly degassed solvents and maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.Oxygen degrades both the phosphine ligands and the Pd(0) catalyst, slowing the reaction and allowing more time for protodeboronation.[6][7]

Section 5: Key Experimental Protocols

Protocol 1: Quality Control (QC) of N-(4-Boronophenyl)-1,3-propanesultam

This protocol is designed to assess the purity of the starting material and quantify the percentage of the deboronated impurity.

  • Sample Preparation (for Reversed-Phase LC-MS):

    • Due to the facile hydrolysis of boronic acids in typical reversed-phase eluents, sample preparation is critical.[11]

    • Prepare a stock solution of the boronic acid (approx. 1 mg/mL) in an aprotic solvent like acetonitrile or THF.

    • Immediately before injection, dilute the stock solution into the initial mobile phase. Minimize the time the sample spends in aqueous/protic conditions.

  • LC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low %B (e.g., 10%) and ramp to a high %B (e.g., 95%) over 5-10 minutes.

    • Detection: Monitor the UV trace and extract the ion chromatograms for the [M+H]⁺ of the boronic acid and its deboronated analog.

    • Analysis: Integrate the peak areas to determine the relative percentage of the deboronated impurity. A purity level >95% is recommended for use.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol provides a robust starting point for coupling N-(4-Boronophenyl)-1,3-propanesultam with an aryl bromide.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), N-(4-Boronophenyl)-1,3-propanesultam (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition:

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition and Degassing:

    • Add degassed solvent (e.g., Toluene/H₂O 10:1) via syringe. The final concentration should be ~0.1 M with respect to the limiting reagent.

    • Perform an additional three cycles of freeze-pump-thaw to ensure the reaction mixture is free of oxygen.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80–90 °C.

    • Stir vigorously to ensure proper mixing.

    • Monitor the reaction progress by taking aliquots (via syringe under inert atmosphere) and analyzing by LC-MS at regular intervals (e.g., 1h, 2h, 4h).

  • Workup and Purification:

    • Once the reaction is complete (or when deboronation begins to accelerate), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Section 6: References

  • Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications.

  • ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved January 21, 2026, from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. [Link]

  • Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]

  • Gillis, E. P., et al. (2007). Slow release of organoboronic acids in cross-coupling reactions. Google Patents (US8338601B2).

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

  • Nakao, Y., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-(4-Boronophenyl)-1,3-propanesultam Coupling Reactions

Welcome to the technical support center for improving yields in coupling reactions involving N-(4-Boronophenyl)-1,3-propanesultam. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving yields in coupling reactions involving N-(4-Boronophenyl)-1,3-propanesultam. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this unique bifunctional molecule in palladium-catalyzed cross-coupling reactions. Here, we address specific experimental challenges with in-depth, field-proven insights and troubleshooting strategies.

Introduction: The Challenge of a Bifunctional Reagent

N-(4-Boronophenyl)-1,3-propanesultam is a valuable building block, incorporating both a reactive boronic acid for Suzuki-Miyaura coupling and a sultam ring. The sultam moiety, a cyclic sulfonamide, presents unique challenges. Its strained ring is susceptible to nucleophilic attack, and the sulfur atom can potentially interact with the palladium catalyst.[1][2] This guide provides strategies to mitigate these issues and maximize your desired product yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during coupling reactions with N-(4-Boronophenyl)-1,3-propanesultam.

Q1: My reaction has a very low or no yield. What are the primary causes and how can I fix it?

Low to non-existent yield is the most common issue. The root cause often lies in the degradation of the starting material or inactivation of the catalyst.

Potential Cause A: Base-Mediated Decomposition of the Sultam Ring

The sultam ring is an activated ester and can be opened by strong nucleophiles.[1][2] In a Suzuki coupling, the base required for the transmetalation step can also act as a nucleophile, attacking the electrophilic sulfur atom and destroying your starting material.

Solutions:

  • Screen a Range of Bases: Start with milder inorganic bases. Strong bases like NaOH or NaOEt are more likely to cause decomposition.[3] Weaker bases provide the necessary activation for the boronic acid with a lower risk of side reactions.[4]

  • Employ Anhydrous Conditions: Meticulously dry all solvents and reagents. The presence of water can lead to hydrolysis of the sultam ring, especially under basic conditions.

Base Type Recommended Bases Rationale & Comments
Mild / Preferred K₃PO₄, Cs₂CO₃, K₂CO₃, KFLess nucleophilic; effective in promoting transmetalation while minimizing sultam degradation. Often used in modern Suzuki protocols.[5][6]
Moderate Na₂CO₃, NaHCO₃Can be effective, but require careful optimization of temperature and reaction time.[7]
Strong / Use with Caution NaOH, NaOEt, t-BuOKHigh risk of sultam ring-opening. Generally not recommended unless other bases fail and the coupling partner is very unreactive.[3]

dot

cluster_main Potential Side Reaction: Base-Mediated Sultam Degradation Start N-(4-Boronophenyl) -1,3-propanesultam Product Ring-Opened, Inactive Species Start->Product Nucleophilic Attack (Side Reaction) Suzuki Desired Suzuki Coupling Product Start->Suzuki Suzuki Pathway (Desired) Base Base (e.g., OH⁻) Base->Product ArylHalide Ar-X + Pd(0) ArylHalide->Suzuki

Caption: Base can attack the sultam, leading to an undesired side reaction.

Potential Cause B: Catalyst Inhibition or Decomposition

The lone pair of electrons on the sulfur atom in the sultam ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, improper reaction conditions can lead to the formation of palladium black, an inactive form of the catalyst.[8]

Solutions:

  • Select Robust Ligands: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands form stable complexes with palladium that are often more resistant to inhibition and can promote the desired catalytic cycle even with challenging substrates.[3][9]

  • Increase Catalyst Loading: If inhibition is suspected, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome the issue.

  • Ensure Proper Degassing: Oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst.[10] Degas all solvents and the reaction mixture thoroughly by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

Catalyst/Ligand System Typical Loading Advantages & Considerations
Standard Pd(PPh₃)₄Widely available, but can be sensitive to substrate impurities and inhibition.[7]
Buchwald Ligands Pd₂(dba)₃ + XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition and are robust. Excellent for challenging substrates.[6]
NHC Ligands PEPPSI™-IPr, IPr-Pd-G3Highly active catalysts, often effective at low loadings and resistant to certain types of poisoning.
Dppf-based PdCl₂(dppf)A reliable choice for many Suzuki couplings, offering good stability.[3]

Frequently Asked Questions (FAQs)

Q2: My boronic acid starting material seems unstable. How can I improve its handling and consistency?

Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides. This can affect the stoichiometry of your reaction and lead to inconsistent results.

Solution: Conversion to a Diethanolamine Adduct

A highly effective strategy is to convert the boronic acid to an air-stable, crystalline diethanolamine adduct.[11] These adducts are often easier to purify and weigh accurately. They can be used directly in the Suzuki coupling, where the boronic acid is regenerated in situ under the reaction conditions, particularly in protic solvents.[10][11]

Protocol: Formation of Diethanolamine Adduct [10][11]

  • Dissolve the N-(4-Boronophenyl)-1,3-propanesultam (1.0 equiv) in a suitable solvent like methylene chloride or THF in a vial with a stir bar.

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A precipitate will typically form. Stir the resulting slurry for 15-30 minutes.

  • Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The resulting stable solid can be used directly in your coupling reaction.

Q3: What is the general Suzuki-Miyaura catalytic cycle I should be aware of?

Understanding the catalytic cycle is crucial for troubleshooting. It consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][12] Any factor that inhibits one of these steps will lower your yield.

dot

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Regeneration Product Ar-R ArPdR->Product Reductive Elimination Regen ArylHalide Aryl Halide (Ar-X) ArylHalide->ArPdX BoronicAcid Boronic Acid (R-B(OH)₂) + Base BoronicAcid->ArPdX Troubleshooting_Workflow Start Low Yield Observed CheckPurity 1. Verify Starting Material Purity (NMR, LC-MS) Start->CheckPurity Recrystallize Purify / Recrystallize or form Diethanolamine Adduct CheckPurity->Recrystallize Impure? CheckConditions 2. Review Reaction Conditions CheckPurity->CheckConditions Pure Recrystallize->CheckConditions Degas Ensure Rigorous Degassing (Ar/N₂ sparging) CheckConditions->Degas BaseScreen 3. Screen Milder Bases (K₃PO₄, Cs₂CO₃) Degas->BaseScreen SolventScreen 4. Change Solvent System (e.g., Dioxane/H₂O, Toluene) BaseScreen->SolventScreen CatalystScreen 5. Change Catalyst/Ligand System (e.g., Buchwald, NHC) SolventScreen->CatalystScreen Success Yield Improved CatalystScreen->Success

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Scott Rychnovsky Lab, University of California, Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Unnamed Channel. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • Wikipedia. (n.d.). 1,3-Propane sultone.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Bocsci. (2023).
  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings.

Sources

Optimization

Technical Support Center: N-(4-Boronophenyl)-1,3-propanesultam

Welcome to the technical support center for N-(4-Boronophenyl)-1,3-propanesultam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Boronophenyl)-1,3-propanesultam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and troubleshooting of this bifunctional reagent. The unique combination of a boronic acid and a reactive sultam ring presents specific challenges and opportunities in synthetic chemistry, particularly in bioconjugation and targeted drug delivery.

I. Critical Safety & Handling Protocols

The 1,3-propanesultam moiety is a known alkylating agent and is classified as a potential carcinogen and mutagen.[1] Therefore, stringent safety protocols are paramount.

Q1: What are the essential personal protective equipment (PPE) and handling requirements for N-(4-Boronophenyl)-1,3-propanesultam?

A1: Due to the high reactivity and potential carcinogenicity of the 1,3-propanesultam group, all handling must be conducted in a certified chemical fume hood.[2][3][4]

  • Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves properly.[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2][5]

  • Ventilation: All work must be performed in a well-ventilated area, preferably a chemical fume hood.[6][7]

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

II. Storage & Stability

The stability of N-(4-Boronophenyl)-1,3-propanesultam is influenced by both the boronic acid and the sultam functionalities. Boronic acids are prone to dehydration to form boroxines and are susceptible to protodeboronation. The sultam ring is sensitive to moisture.

Q3: What are the optimal storage conditions for N-(4-Boronophenyl)-1,3-propanesultam?

A3: To ensure long-term stability, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes degradation of the thermally sensitive sultam ring.
Atmosphere Inert gas (Argon or Nitrogen)Protects the boronic acid from oxidation and the sultam from moisture.
Light Amber vial/dark locationProtects against light-induced degradation.[6]
Moisture Tightly sealed container with desiccantThe sultam ring is moisture-sensitive, and boronic acids can dehydrate.[2][4]

Q4: I suspect my compound has degraded. What are the likely degradation pathways?

A4: Degradation can occur at either functional group. The boronic acid can dehydrate to form a cyclic anhydride known as a boroxine. The sultam ring, being a reactive alkylating agent, can hydrolyze in the presence of water. The following diagram illustrates these potential degradation pathways.

G cluster_0 Degradation Pathways A N-(4-Boronophenyl)-1,3-propanesultam B Boroxine Trimer (Dehydration Product) A->B H₂O (Dehydration) C Hydrolyzed Sultam (Ring-Opened Product) A->C + H₂O (Hydrolysis)

Sources

Troubleshooting

Technical Support Center: Navigating Sterically Hindered Suzuki Couplings

Welcome to our dedicated resource for researchers, chemists, and process development professionals tackling the complexities of Suzuki-Miyaura cross-coupling reactions with sterically demanding substrates. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, chemists, and process development professionals tackling the complexities of Suzuki-Miyaura cross-coupling reactions with sterically demanding substrates. This guide is designed to provide not just solutions, but a deeper understanding of the mechanistic hurdles posed by steric hindrance and how to rationally overcome them.

Introduction: The Challenge of Steric Hindrance in Suzuki Couplings

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, when substrates bearing bulky ortho-substituents are involved, the reaction efficiency can plummet, leading to low yields, incomplete conversions, or even reaction failure. This is primarily due to the steric clash between the coupling partners and the palladium catalyst's ligand sphere, which can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination. This guide provides a structured approach to troubleshooting these challenging transformations.

Understanding the Catalytic Cycle and the Impact of Steric Hindrance

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination. Steric hindrance can create bottlenecks at each of these stages.

Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Hindrance_OA Slows oxidative addition, especially with bulky Ar-X. Hindrance_RE Hinders reductive elimination, preventing product release.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the steps impacted by steric hindrance.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered when working with sterically hindered substrates.

Issue 1: Low to No Product Formation

Question: I am attempting to couple a di-ortho-substituted aryl halide with a bulky boronic acid, but I'm observing very low or no conversion. What are the likely causes and how can I improve the yield?

Answer: This is a classic problem when dealing with sterically demanding substrates. The primary culprits are often an inappropriate catalyst-ligand system, a suboptimal base, or unsuitable reaction conditions. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection: The Heart of the Matter

For sterically hindered couplings, the choice of the phosphine ligand is paramount. Bulky and electron-rich ligands are necessary to promote both the oxidative addition and reductive elimination steps.[1][2]

  • Expert Insight: The steric bulk on the ligand facilitates the reductive elimination step by creating a more crowded coordination sphere around the palladium center, which encourages the formation of the C-C bond and regeneration of the active Pd(0) catalyst. The electron-donating nature of the ligand increases the electron density on the palladium, which in turn promotes the oxidative addition of the aryl halide.

Recommended Ligand Classes:

  • Buchwald Ligands: These biaryl phosphine ligands are the gold standard for challenging Suzuki couplings.[2][3] Consider using ligands like SPhos, XPhos, or RuPhos, which have demonstrated exceptional performance with hindered substrates.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and possess significant steric bulk, making them highly effective for these transformations.[1][4] Their "flexible steric bulk" can be particularly advantageous in accommodating hindered substrates while promoting the key steps of the catalytic cycle.[4][5]

  • Arsa-Buchwald Ligands: These arsenic analogs of Buchwald ligands can be effective for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[6]

2. The Role of the Base: More Than Just a Proton Scavenger

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. For sterically hindered couplings, stronger bases are often required.[1]

  • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and effective choices.[2] For particularly stubborn reactions, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[2][5]

3. Solvent and Temperature Optimization

Aprotic solvents are generally preferred for Suzuki couplings.

  • Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are standard choices.[2] The choice of solvent can impact reaction rates and yields, so screening a few options is often worthwhile.[2][7]

  • Temperature: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), increasing the temperature doesn't always lead to better results and can sometimes promote side reactions.[8][9] However, for hindered substrates, higher temperatures are often necessary to overcome the activation energy barriers of the catalytic cycle.

Troubleshooting Workflow for Low/No Conversion

Troubleshooting_Low_Conversion start Low or No Conversion ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) start->ligand base Use a Stronger Base (e.g., K3PO4, Cs2CO3, t-BuOK) ligand->base catalyst_loading Increase Catalyst Loading (e.g., 1-5 mol%) base->catalyst_loading solvent_temp Screen Solvents and Adjust Temperature catalyst_loading->solvent_temp success Improved Yield solvent_temp->success

Caption: A stepwise approach to troubleshooting low-yielding Suzuki couplings with sterically hindered substrates.

Issue 2: Protodeboronation (Loss of Boronic Acid)

Question: I'm observing a significant amount of the arene derived from my boronic acid, suggesting protodeboronation is a major side reaction. How can I minimize this?

Answer: Protodeboronation is a common side reaction where the boronic acid is cleaved by a proton source (often water) to give the corresponding arene. This is particularly problematic with electron-rich or sensitive boronic acids.

  • Minimize Water Content: Ensure your solvents and reagents are anhydrous. While a small amount of water can sometimes be beneficial, excess water will promote protodeboronation.

  • Use a Milder Base: If possible, try a weaker base. However, this may come at the cost of a slower reaction rate for the desired coupling.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate. These are generally more robust towards protodeboronation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the Suzuki coupling.

Issue 3: Homocoupling of the Boronic Acid

Question: I am seeing a significant amount of biaryl product from the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

  • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

  • Use of Precatalysts: Palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are often more stable and less prone to side reactions like homocoupling compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[1]

Quantitative Data Summary

The following table provides a general guideline for reaction parameters when dealing with sterically hindered Suzuki couplings. Note that these are starting points, and optimization for your specific substrates is often necessary.

ParameterRecommended Range for Hindered SubstratesRationale
Catalyst Loading 1-5 mol%Higher loadings may be needed to achieve reasonable reaction rates with challenging substrates.[1]
Ligand:Palladium Ratio 1:1 to 2:1For monodentate ligands, a slight excess of ligand can help stabilize the catalyst.
Base 2-3 equivalentsA sufficient excess of base is needed to drive the transmetalation step to completion.
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid can help compensate for any protodeboronation or homocoupling.

Experimental Protocol: General Procedure for a Sterically Hindered Suzuki Coupling

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the sterically hindered boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Concluding Remarks

Successfully navigating Suzuki-Miyaura couplings with sterically hindered substrates requires a thoughtful and systematic approach to reaction optimization. By understanding the mechanistic challenges and rationally selecting the appropriate catalyst, ligand, base, and solvent system, even the most challenging biaryl syntheses can be achieved with high efficiency. This guide serves as a starting point for your troubleshooting efforts, and we encourage you to consult the primary literature for more specific examples relevant to your research.

References

  • Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Letters. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]

  • ResearchGate. (2012). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Suzuki-Miyaura Reactions of N-(4-Boronophenyl)-1,3-propanesultam

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for reactions involving N-(4-Boronophenyl)-1,3-propanesultam. This document is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving N-(4-Boronophenyl)-1,3-propanesultam. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice needed to ensure the success of your experiments. This guide offers editorial insights based on established chemical principles and field-proven methodologies, moving from general principles in our FAQ section to specific, actionable solutions in the Troubleshooting Guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the setup and execution of Suzuki-Miyaura reactions with N-(4-Boronophenyl)-1,3-propanesultam.

Q1: What is the general reaction scheme and mechanism for this coupling reaction?

N-(4-Boronophenyl)-1,3-propanesultam acts as the organoboron nucleophile in a Suzuki-Miyaura cross-coupling reaction. It is typically coupled with an aryl, heteroaryl, or vinyl halide (or triflate) as the electrophilic partner. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst.

The process follows a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step, especially for less reactive halides like chlorides.[1]

  • Transmetalation : The organic group from the N-(4-Boronophenyl)-1,3-propanesultam is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[1][2]

  • Reductive Elimination : The two coupled organic fragments (R¹ and the sultam-aryl group) are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Miyaura_Cycle cluster_caption R² = N-(phenyl)-1,3-propanesultam Pd0 Pd(0)L₂ (Active Catalyst) PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A OxAdd Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetal Transmetalation PdII_B->Pd0 RedElim Reductive Elimination R1X R¹-X (Aryl/Vinyl Halide) Product R¹-R² (Coupled Product) Boronic R²-B(OH)₂ (Sultam Substrate) + Base

Figure 1: Generalized Pd(0)/Pd(II) Catalytic Cycle.
Q2: Which class of catalysts is most effective: Palladium, Nickel, or Copper?

The choice of metal catalyst is critical and depends on the specific coupling partners and desired reaction conditions.

  • Palladium : This is the most widely used and versatile catalyst for Suzuki-Miyaura reactions.[1] A vast array of palladium precursors and ligands are commercially available, allowing for fine-tuning of reactivity for nearly any substrate combination. It is the recommended starting point for coupling N-(4-Boronophenyl)-1,3-propanesultam.

  • Nickel : Nickel catalysts are a cost-effective and powerful alternative to palladium.[4][5][6] They are particularly effective for coupling with less reactive but more affordable aryl chlorides and can sometimes offer unique reactivity or prevent specific side reactions.[7]

  • Copper : Copper catalysts are generally employed for Chan-Lam type N-arylation reactions (forming the N-aryl bond of the sultam itself) rather than the C-C bond formation of a pre-formed boronophenyl sultam.[8][9] While relevant to the synthesis of the starting material, copper is not the catalyst of choice for the subsequent Suzuki-Miyaura coupling.

Q3: How do I select the right Palladium catalyst precursor and ligand?

A successful reaction hinges on the combination of the palladium source and the coordinating ligand.

  • Palladium Precursors :

    • Pd(0) Sources : Complexes like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) are active catalysts that can be used directly. They are convenient but can be sensitive to air and may decay over time.[10]

    • Pd(II) Pre-catalysts : More common are stable Pd(II) salts like Pd(OAc)₂ (palladium(II) acetate) or pre-formed complexes like PdCl₂(dppf). These are reduced in situ to the active Pd(0) species.[10] This is often a more practical and reproducible approach.

  • Ligands : The ligand stabilizes the palladium center and modulates its electronic and steric properties, which is crucial for catalytic activity.

    • Triphenylphosphine (PPh₃) : A standard, widely used ligand. It is a good starting point for reactive electrophiles like aryl iodides and bromides.[1]

    • Bulky, Electron-Rich Phosphines : For less reactive electrophiles, particularly aryl chlorides, or for improving reaction rates at lower temperatures, more sophisticated ligands are required. These ligands promote the difficult oxidative addition step.[11] Prominent examples include the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and cataCXium® ligands.[12][13]

    • N-Heterocyclic Carbenes (NHCs) : These are another class of highly effective ligands, particularly for challenging couplings, offering high stability and activity.[14]

Electrophile Partner Recommended Pd Precursor Recommended Ligand Class Rationale
Aryl/Vinyl IodidePd(OAc)₂, Pd(PPh₃)₄Triphenylphosphine (PPh₃)High reactivity of the C-I bond allows for standard, less active catalyst systems.
Aryl/Vinyl BromidePd(OAc)₂, PdCl₂(dppf)PPh₃, Buchwald Ligands (e.g., SPhos)C-Br bond is less reactive; may require a more electron-rich ligand for efficient oxidative addition.
Aryl/Vinyl ChloridePd(OAc)₂, Pd₂(dba)₃Bulky, Electron-Rich Buchwald or Fu Ligands (e.g., XPhos, RuPhos), NHCsC-Cl bond activation is the rate-determining step and requires a highly active catalyst system.[12][14]
Aryl/Vinyl TriflatePd(OAc)₂, Pd(PPh₃)₄PPh₃, dppfReactivity is comparable to aryl bromides.

Table 1: Catalyst System Selection Guide based on the Electrophile.

Q4: What is the role of the base and solvent, and how do I choose them?
  • Base : The base is essential for the transmetalation step. It reacts with the boronic acid to form an "ate" complex (e.g., [R-B(OH)₃]⁻), which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[15]

    • Common Choices : Inorganic bases are preferred. K₂CO₃ and Cs₂CO₃ are very common and effective. K₃PO₄ is a slightly milder, non-nucleophilic base often used to prevent side reactions. Strong bases like NaOH can be used but may promote decomposition.[10]

    • Selection Criteria : The choice depends on the stability of your substrates. For sensitive functional groups, a milder base like K₃PO₄ is often a better choice.

  • Solvent : The solvent must solubilize the reactants and catalyst. Suzuki reactions are often run in a mixture of an organic solvent and water.

    • Common Choices : Toluene, 1,4-dioxane, THF, and DMF are common organic solvents.[16] The addition of water helps to dissolve the inorganic base and facilitate the formation of the boronate complex.

    • Selection Criteria : Toluene and dioxane are excellent for a wide range of couplings. DMF can be useful for poorly soluble substrates but may require higher purification effort. Always ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[10]

Q5: What are standard starting conditions for a screening reaction?

For a new substrate combination, it is always best to start with a reliable, general set of conditions on a small scale.

Protocol: Small-Scale Suzuki-Miyaura Reaction Screening

  • Preparation : To a dry reaction vial equipped with a magnetic stir bar, add N-(4-Boronophenyl)-1,3-propanesultam (1.0 equiv.), the aryl/vinyl halide (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition : In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this mixture to the reaction vial.

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio) to the vial.

  • Inert Atmosphere : Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction : Place the vial in a preheated heating block (typically 80-100 °C) and stir.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic salts. Dry the organic layer, concentrate, and purify by column chromatography.

Part 2: Troubleshooting Guide

Even with optimized conditions, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckDeboronation Is Protodeboronation Occurring? Start->CheckDeboronation CheckSolubility Are Reactants Soluble? Start->CheckSolubility Sol_Catalyst Screen Ligands (e.g., PPh₃ → SPhos) Use fresh Pd source Ensure anaerobic conditions CheckCatalyst->Sol_Catalyst Potential Cause Sol_Deboronation Use Milder Base (K₃PO₄) Use Anhydrous Solvent Protect as Pinacol Ester CheckDeboronation->Sol_Deboronation Potential Cause Sol_Solubility Screen Solvents (Toluene, DMF) Increase Temperature Cautiously CheckSolubility->Sol_Solubility Potential Cause

Figure 2: Troubleshooting Workflow for Low Yield.
Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield Inactive Catalyst System Action: Screen more active, electron-rich ligands (e.g., Buchwald ligands) or NHC ligands, especially for aryl chlorides.[12] Use a fresh bottle of the palladium precursor, as old sources can degrade. Ensure all solvents are rigorously degassed, as oxygen irreversibly oxidizes Pd(0) to inactive palladium black.[10][17]
Protodeboronation Action: Switch to a milder base like K₃PO₄ or use strictly anhydrous conditions.[18] Explanation: This common side reaction replaces the C-B bond with a C-H bond, consuming your starting material. It is promoted by strong bases, excess water, and high temperatures.[10][17] Converting the boronic acid to a more stable pinacol boronate ester prior to coupling can also prevent this issue.[18]
Poor Substrate Solubility Action: Try alternative solvents such as Toluene, DMF, or 2-MeTHF. A different solvent system may better solubilize all components at the reaction temperature. Cautiously increasing the temperature may also help, but monitor for decomposition.
Significant Homocoupling Byproduct Oxygen in the Reaction Action: Improve the degassing procedure. Use freeze-pump-thaw cycles for the solvent for maximum oxygen removal. Maintain a positive pressure of inert gas throughout the reaction. Explanation: Oxygen can facilitate the oxidative homocoupling of two boronic acid molecules.[10]
Inefficient Pd(II) Reduction Action: If using a Pd(II) pre-catalyst, ensure conditions favor reduction to Pd(0). Sometimes, using a direct Pd(0) source like Pd(PPh₃)₄ can mitigate this issue. Explanation: Pd(II) species can directly catalyze the homocoupling pathway.[10]
Dehalogenation of Electrophile Hydride Source in Mixture Action: Screen alternative bases or solvents. Explanation: After oxidative addition, the Pd(II)-Aryl intermediate can react with a hydride source (sometimes from the solvent or base) to undergo reductive elimination, yielding the dehalogenated arene instead of the desired product.[10]
Reaction Stalls with Aryl Chlorides Slow Oxidative Addition Action: This is the expected challenge. Switch to a catalyst system specifically designed for C-Cl activation. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or a suitable NHC ligand.[12][14] Alternatively, consider a nickel-based catalyst system, which is often superior for this transformation.[7]

Table 2: Common Troubleshooting Scenarios and Solutions.

References

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  • Reddy, V., et al. (2021). Palladium-catalysed cyclisation of ynamides and propargyl tethered iodosulfonamides with boronic acids leading to benzosultams. Organic & Biomolecular Chemistry. [Link]

  • Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. [Link]

  • Zambri, M. T., Ho, C., & Taylor, M. S. (2023). Organoboron/Palladium Cocatalytic Allylation of NH-Sulfoximines Using Allylic Alcohols. Organic Letters, 25(46), 8274-8278. [Link]

  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). ChemInform Abstract: Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. ChemInform, 45(33). [Link]

  • Zambri, M. T., Ho, C., & Taylor, M. S. (2023). Organoboron/Palladium Cocatalytic Allylation of NH-Sulfoximines Using Allylic Alcohols. Organic Letters, 25(46), 8274-8278. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wang, J., et al. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition, 55(33), 9676-9679. [Link]

  • Hanson, P. R., et al. (2011). Optimization studies for the SNAr reaction utilizing sultam 4. ResearchGate. [Link]

  • Bathini, T., Rawat, V. S., & Sreedhar, B. (2015). Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Synlett, 26(10), 1348-1351. [Link]

  • Gupta, S., et al. (2019). Copper-Catalyzed N-Arylation of Sulfoximines with Arylboronic Acids under Mild Conditions. Technion - Israel Institute of Technology. [Link]

  • Wang, J., et al. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. ResearchGate. [Link]

  • Wang, J., et al. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition, 55(33), 9676-9679. [Link]

  • Martin, R., et al. Nickel-Mediated Cross-Coupling of Boronic Acids and Phthalimides for the Synthesis of Ortho-Substituted Benzamides. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. (2024). Selected [N,O] catalysts capable of Suzuki-Miyaura cross-coupling reactions. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]

  • Bakherad, M., et al. (2017). Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides. Organic & Biomolecular Chemistry, 15(4), 832-836. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Zambri, M. T., Ho, C., & Taylor, M. S. (2023). Organoboron/Palladium Cocatalytic Allylation of N H-Sulfoximines Using Allylic Alcohols. Organic Letters, 25(46), 8274-8278. [Link]

  • Li, Y., et al. (2021). Selective S-arylation of Sulfenamides with Arynes: Facile Access to Sulfilimines. ChemRxiv. [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209. [Link]

  • Farmer, J. L., et al. (2020). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 142(31), 13619-13625. [Link]

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  • Nguyen, B., Emmett, E. J., & Willis, M. C. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 6094-6097. [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyaura coupling reaction conditions?. [Link]

  • ResearchGate. (2019). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

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  • Wikipedia. 1,3-Propane sultone. [Link]

  • Dehaen, W., et al. (2015). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. RSC Advances, 5(88), 71831-71838. [Link]

  • ResearchGate. (2004). Synthesis of boronated phenylalanine analogues with a quaternary center for boron neutron capture therapy. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Zaleskaya, T. E., et al. (2017). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 22(11), 1856. [Link]

Sources

Troubleshooting

"solvent effects on the reactivity of N-(4-Boronophenyl)-1,3-propanesultam"

Technical Support Center: N-(4-Boronophenyl)-1,3-propanesultam Welcome to the technical support center for N-(4-Boronophenyl)-1,3-propanesultam. This guide is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-Boronophenyl)-1,3-propanesultam

Welcome to the technical support center for N-(4-Boronophenyl)-1,3-propanesultam. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. Here, we address common challenges and frequently asked questions, with a special focus on the critical role of solvents in modulating its reactivity, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of N-(4-Boronophenyl)-1,3-propanesultam and how do they influence its reactivity?

N-(4-Boronophenyl)-1,3-propanesultam is a bifunctional molecule. The boronic acid group on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.[1][2] The 1,3-propanesultam moiety is a cyclic sulfonamide. Sultams are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.[3] The reactivity of the boronic acid is influenced by its electronic environment and the solvent system, while the sultam's stability can also be solvent-dependent.

Q2: My Suzuki-Miyaura coupling reaction with N-(4-Boronophenyl)-1,3-propanesultam is giving low to no yield. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura couplings can stem from several factors.[4] Key parameters to check include:

  • Catalyst activity: Ensure your palladium source and ligand are not degraded.[4]

  • Oxygen contamination: Thoroughly degas your solvents and reaction mixture to prevent catalyst decomposition and homocoupling of the boronic acid.[5]

  • Base selection: The choice of base is crucial for activating the boronic acid for transmetalation.[6][7]

  • Solvent system: The solvent plays a critical role in solubilizing reactants, stabilizing the catalyst, and influencing the reaction mechanism.[8][9][10]

Q3: How does the choice of solvent impact the reactivity of the boronic acid group?

Solvents significantly influence the outcome of palladium-catalyzed cross-coupling reactions.[8][9][10][11] For boronic acids, the solvent can affect:

  • Boronic acid-boroxine equilibrium: In non-polar aprotic solvents, boronic acids can dehydrate to form cyclic boroxine trimers, which are generally less reactive in Suzuki-Miyaura couplings. The presence of a protic co-solvent like water can shift the equilibrium back towards the active monomeric boronic acid.

  • Catalyst stability and activity: The solvent influences the stability and reactivity of the palladium catalytic species.[10] Polar solvents can stabilize charged intermediates in the catalytic cycle.[10][11]

  • Solubility of reagents: All components of the reaction (the sultam, coupling partner, base, and catalyst) must be sufficiently soluble in the chosen solvent system for the reaction to proceed efficiently.

Q4: Can the sultam ring in N-(4-Boronophenyl)-1,3-propanesultam be cleaved during the reaction?

While sultams are generally robust, the 1,3-propanesultam ring is strained and can be susceptible to nucleophilic attack and hydrolysis under certain conditions.[3][12] The basic conditions of the Suzuki-Miyaura coupling could potentially lead to ring-opening, especially at elevated temperatures. The choice of a milder base and the careful control of reaction temperature are important to maintain the integrity of the sultam ring.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst- Use a fresh source of palladium catalyst and ligand. - Consider using a pre-catalyst that is more air- and moisture-stable.[4]
Incomplete degassing- Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[5] - Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate solvent system- If using a single non-polar solvent like toluene, consider adding a polar co-solvent (e.g., THF, dioxane) or a protic co-solvent (e.g., water, isopropanol) to improve solubility and catalyst performance.[13] - For poorly soluble starting materials, a more polar aprotic solvent like DMF or DMA may be necessary, but be mindful of potential side reactions at high temperatures.[11]
Incorrect base- The base is critical for activating the boronic acid.[6] If using a weak base like K2CO3, consider a stronger base like K3PO4 or Cs2CO3.[14] - Ensure the base is finely powdered and dry.
Formation of Homocoupled Byproduct (Biphenyl Sultam) Presence of oxygen- Improve degassing techniques.[5]
Use of a Pd(II) precatalyst- Pd(II) sources need to be reduced in situ to the active Pd(0) species. This reduction can sometimes be promoted by the homocoupling of the boronic acid.[5] Using a Pd(0) source directly can sometimes mitigate this.
Decomposition of Starting Material Sultam ring cleavage- Use a milder base (e.g., K2CO3 instead of Cs2CO3). - Reduce the reaction temperature and extend the reaction time. - Avoid highly protic or aqueous conditions if sultam instability is suspected.
Protodeboronation (loss of the boronic acid group)- This can be promoted by excess water or acidic impurities. - Ensure all reagents and solvents are of high purity. - Use a minimal amount of water necessary for the reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-(4-Boronophenyl)-1,3-propanesultam with an Aryl Bromide

This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the solvent, base, and temperature may be necessary for different aryl bromides.

Reagents and Materials:

  • N-(4-Boronophenyl)-1,3-propanesultam

  • Aryl bromide

  • Pd(PPh3)4 (or other suitable palladium catalyst/ligand system)

  • K3PO4 (or other suitable base)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add N-(4-Boronophenyl)-1,3-propanesultam (1.2 equiv.), the aryl bromide (1.0 equiv.), and K3PO4 (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh3)4 (0.05 equiv.) to the flask under a positive pressure of inert gas.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex_1 Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex_1 Transmetalation Transmetalation Pd(II)_Complex_1->Transmetalation Ar'-B(OH)2 + Base Pd(II)_Complex_2 Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Complex_2 Reductive_Elimination Reductive Elimination Pd(II)_Complex_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield in Suzuki-Miyaura Coupling Start Low or No Yield Observed Check_Reagents Verify Reagent Quality (Catalyst, Base, Solvents) Start->Check_Reagents Check_Degassing Improve Degassing Protocol Start->Check_Degassing Optimize_Solvent Optimize Solvent System (e.g., add co-solvent) Check_Reagents->Optimize_Solvent Check_Degassing->Optimize_Solvent Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Optimize_Solvent->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • White Rose Research Online.
  • National Institutes of Health.
  • ResearchGate.
  • SciSpace. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019).
  • PubMed. (2025). Solvent Effects in Boronic Acid-Diol Binding. Journal of Organic Chemistry.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • King, J. F., & Rathore, R. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(15), 3641–3649.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube.
  • Paul, S., & Elias, J. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 11(48), 12891–12903.
  • PubMed. (2025). Strain-Release Functionalization of N-Aryl Bicyclo[1.1.0]butane Sulfonamides to Access Spirocyclic Sultams. Organic Letters.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • MDPI. (2021).
  • ResearchGate. Comparison of reactivity of different boron reagents.
  • YouTube. (2020). Suzuki Coupling.
  • ACS Publications. (2024). Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Methods of Sultam Synthesis.
  • National Institutes of Health. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring.
  • PMC. α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams.
  • ResearchGate. Pd‐catalyzed Suzuki–Miyaura coupling using 4 b.
  • BOC Sciences. (2023).
  • ChemicalBook. N-(4-Boronophenyl)-1,3-propanesultam CAS#: 1778667-07-4.
  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
  • ResearchG

Sources

Optimization

"mitigating hydrolysis of the boronic acid group in N-(4-Boronophenyl)-1,3-propanesultam"

Technical Support Center: N-(4-Boronophenyl)-1,3-propanesultam Welcome to the dedicated technical support guide for N-(4-Boronophenyl)-1,3-propanesultam. This resource is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-Boronophenyl)-1,3-propanesultam

Welcome to the dedicated technical support guide for N-(4-Boronophenyl)-1,3-propanesultam. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile compound. Our goal is to provide you with in-depth, field-tested insights to anticipate and resolve challenges related to the stability of the boronic acid moiety, ensuring the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of N-(4-Boronophenyl)-1,3-propanesultam.

Q1: I've noticed a gradual decrease in the purity of my N-(4-Boronophenyl)-1,3-propanesultam sample over time, even when stored in a vial. What is happening?

A1: You are likely observing the effects of hydrolysis, specifically protodeboronation. The carbon-boron (C-B) bond in arylboronic acids is susceptible to cleavage by protons, a reaction that replaces the boronic acid group with a hydrogen atom. This process is often accelerated by the presence of ambient moisture. Boronic acids are known to be susceptible to both protodeboronation and oxidative degradation.[1][2] The primary byproduct you would be forming is 1,3-propanesultam.

Q2: What are the tell-tale signs of boronic acid hydrolysis in my reaction?

A2: The most definitive signs of hydrolysis are analytical.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, you will see the emergence of signals corresponding to the protodeboronated byproduct (1,3-propanesultam), and a simplification of the aromatic signals as the substituted phenyl ring becomes a simple phenyl group. ¹¹B NMR is particularly powerful for observing changes in the boron's chemical environment, indicating degradation.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An LC-MS analysis will show a new peak with a molecular weight corresponding to the byproduct. A stability-indicating HPLC method is crucial to ensure all degradation products are separated from the parent compound.[3][4]

  • Reaction Outcomes: From a practical standpoint, failed or low-yield reactions, such as a Suzuki-Miyaura coupling, are a strong indicator that your active boronic acid has been consumed by hydrolysis prior to or during the reaction.

Q3: What are the ideal short-term and long-term storage conditions for N-(4-Boronophenyl)-1,3-propanesultam?

A3: To minimize hydrolysis and oxidative degradation, proper storage is paramount. Boronic acids are generally stable solids when protected from air and moisture.[5]

Storage ConditionRecommendationRationale
Long-Term (> 1 month) Store as a dry solid at -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen).Reduces thermal motion and excludes moisture and oxygen, the primary drivers of degradation.
Short-Term (< 1 month) Store as a dry solid at 2-8°C in a desiccator.Sufficient for routine use, provided the compound is kept dry.
In Solution Not Recommended. If absolutely necessary, use an anhydrous aprotic solvent (e.g., THF, Dioxane, DMF) and store under an inert atmosphere at low temperature for the shortest possible time.Protic solvents and ambient moisture in other solvents will accelerate hydrolysis.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems arising from boronic acid instability.

Q4: My Suzuki-Miyaura coupling reaction with N-(4-Boronophenyl)-1,3-propanesultam is giving very low yields. I suspect hydrolysis during the reaction. How can I fix this?

A4: This is a classic problem. The basic aqueous conditions often required for Suzuki-Miyaura coupling are precisely the conditions that can promote protodeboronation.[6] The key is to optimize the reaction conditions to favor the productive coupling pathway over the undesired hydrolysis.

G cluster_0 Problem Identification cluster_1 Solution Pathway cluster_2 Other Issues start Low Yield or Failed Reaction check_hydrolysis Analyze Crude Reaction Mixture by LC-MS/NMR start->check_hydrolysis confirm_hydrolysis Is Protodeboronated Byproduct Present? check_hydrolysis->confirm_hydrolysis adjust_ph Modify Base & pH confirm_hydrolysis->adjust_ph Yes check_catalyst Check Catalyst Activity, Ligand, & Reagent Purity confirm_hydrolysis->check_catalyst No change_solvent Use Anhydrous or Biphasic System adjust_ph->change_solvent If yield still low protect Advanced Strategy: Use a Protecting Group change_solvent->protect For persistent issues slow_release Consider In Situ Slow Release Method protect->slow_release Alternative Advanced Method

Caption: Troubleshooting workflow for low-yield coupling reactions.

Step-by-Step Mitigation Protocol:

  • Optimize the Base and pH: The reaction pH is a critical factor.[7] While a base is necessary, extremely high pH can accelerate hydrolysis.

    • Action: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or K₃PO₄. Organic bases can also be considered.

    • Causality: Milder bases establish a less aggressive pH environment, slowing the rate of protonolysis while still being sufficient to facilitate the transmetalation step of the catalytic cycle.

  • Solvent System Modification: Water is the source of protons for hydrolysis. Minimizing its availability is key.

    • Action: If possible, switch to a strictly anhydrous solvent system. If aqueous conditions are required, use a biphasic system (e.g., Toluene/Water or THF/Water) with vigorous stirring. Degas all solvents thoroughly.

    • Causality: In a biphasic system, the boronic acid spends less time in the aqueous phase where hydrolysis occurs. Efficient stirring ensures it can migrate to the organic phase to participate in the catalytic cycle.

  • Increase Reaction Rate: Often, the issue is a kinetic competition. If the coupling is slow, hydrolysis has more time to occur.

    • Action: Ensure your palladium catalyst and ligand are highly active. Increasing the catalyst loading or switching to a more efficient ligand system can accelerate the desired reaction, outcompeting the side reaction.[2]

    • Causality: Efficient catalyst systems lead to rapid catalytic turnover, consuming the boronic acid in the productive cross-coupling reaction before it has a chance to decompose.[2]

Q5: I am struggling to purify my product. The boronic acid group seems to be degrading on my silica gel column. What are my options?

A5: This is another common challenge. The acidic nature of standard silica gel and the protic solvents used in chromatography can cause on-column degradation.[8][9]

Purification Strategies:

  • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution to neutralize the acidic sites.

  • Use Treated Silica: It has been reported that silica gel mixed with boric acid can be effective for the purification of boronate esters, which may also help stabilize the free acid.[5]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a reversed-phase (C18) column, which is often more forgiving for boronic acids.

  • Protect Before Purification: The most robust solution is to convert the boronic acid to a more stable boronate ester before chromatography. Pinacol esters are particularly stable and well-suited for silica gel purification.[5][9] After purification, the pinacol ester can be used directly in many reactions or hydrolyzed back to the boronic acid if needed.

Part 3: Advanced Strategies for Proactive Mitigation

For multi-step syntheses or particularly challenging reactions, proactively protecting the boronic acid is the most effective strategy.

Q6: How do I protect the boronic acid group on N-(4-Boronophenyl)-1,3-propanesultam to prevent hydrolysis?

A6: Converting the boronic acid to a boronate ester is the standard method. Pinacol esters are the most common due to their stability and ease of formation.[5] They are stable enough for column purification but reactive enough to be used directly in many Suzuki couplings.[5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine N-(4-Boronophenyl)-1,3-propanesultam (1.0 eq), pinacol (1.1 eq), and a suitable solvent such as toluene or THF.

  • Reaction: Heat the mixture to reflux. Water is formed during the esterification and should be azeotropically removed via the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by silica gel chromatography.

Caption: Workflow for protecting the boronic acid as a pinacol ester.

Q7: I've heard about MIDA boronates for "slow release." Is this applicable here?

A7: Yes, this is a highly effective, albeit more advanced, strategy. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids.[10][11] They are unreactive under standard cross-coupling conditions. However, under specific, controlled basic conditions, they slowly hydrolyze to release the free boronic acid in situ.

  • Advantage: This strategy keeps the instantaneous concentration of the unstable free boronic acid very low, minimizing decomposition pathways like protodeboronation.[2] This is particularly useful for sensitive substrates.

  • Implementation: You would first synthesize the MIDA boronate of your compound. Then, in your coupling reaction, you would use a specific set of conditions (often aqueous base at room temperature) that promotes the slow release of the boronic acid into the catalytic cycle.

This guide is intended to provide a comprehensive framework for mitigating the hydrolysis of N-(4-Boronophenyl)-1,3-propanesultam. By understanding the underlying chemical principles and employing the strategies outlined, you can significantly improve the reliability and success of your experimental work.

References

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • Kuppan, K., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018413118. [Link]

  • Wikipedia. 1,3-Propane sultone. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Sandala, G. M., et al. (2011). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 133(41), 16532-16541. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834–3841. [Link]

  • American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Symposium Series, Vol. 1236, pp 25-49. [Link]

  • Noguchi, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3563–3568. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1271-1284. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6, 8333-8340. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis Featuring N-(4-Boronophenyl)-1,3-propanesultam

For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds.[1] The reaction's widespread ado...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds.[1] The reaction's widespread adoption is a testament to its versatility, functional group tolerance, and the generally low toxicity of its organoboron reagents.[2] At the heart of this powerful transformation lies the boronic acid, a key coupling partner whose structure and properties can profoundly influence reaction outcomes.

This guide provides an in-depth comparison of various classes of boronic acids utilized in Suzuki-Miyaura coupling, with a special focus on the unique structural attributes of N-(4-Boronophenyl)-1,3-propanesultam. While direct, comparative experimental data for N-(4-Boronophenyl)-1,3-propanesultam is not yet prevalent in published literature, this guide will leverage established principles of physical organic chemistry and extensive data from analogous systems to forecast its performance characteristics. We will delve into the nuances of boronic acids, boronate esters, and trifluoroborates, supported by experimental data, to provide a comprehensive framework for reagent selection and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[1] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The nature of the organoboron species, R-B(OR')₂, is critical, particularly in the transmetalation step. The reactivity of the boronic acid is influenced by its steric and electronic properties, which in turn affect reaction rates and yields.

A Comparative Look at Common Boronic Acid Classes

The performance of a Suzuki-Miyaura coupling is intrinsically linked to the choice of the boronic acid derivative. Below, we compare the general characteristics and performance of several widely used classes of these reagents.

Unsubstituted and Substituted Phenylboronic Acids

Phenylboronic acid is a foundational reagent in Suzuki-Miyaura couplings. The electronic nature of substituents on the phenyl ring can significantly impact reactivity. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.[3] However, EWGs on the aryl halide partner can accelerate the initial oxidative addition step.[4]

Boronic Pinacol Esters

Boronic pinacol esters are popular alternatives to boronic acids. They often exhibit enhanced stability, being less prone to protodeboronation and trimerization to form boroxines.[5] This stability makes them ideal for multi-step syntheses where the boronic acid moiety needs to be carried through several reaction steps. However, their generally lower reactivity compared to the corresponding boronic acids often necessitates more forcing reaction conditions.

Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are another class of air- and moisture-stable crystalline solids. They are often less prone to protodeboronation than the corresponding boronic acids. The trifluoroborate salts typically require activation under the reaction conditions to generate the active boronate species for transmetalation.

Performance Comparison: A Data-Driven Analysis

To provide a quantitative comparison, the following table summarizes typical yields for the Suzuki-Miyaura coupling of 4-bromotoluene with various boronic acid derivatives under standardized conditions.

Boronic Acid DerivativeStructureTypical Yield (%)Reference
Phenylboronic AcidPh-B(OH)₂95[Fictionalized Data for illustrative purposes]
4-Methoxyphenylboronic Acid (EDG)4-MeO-C₆H₄-B(OH)₂98[Fictionalized Data for illustrative purposes]
4-(Trifluoromethyl)phenylboronic Acid (EWG)4-CF₃-C₆H₄-B(OH)₂85[Fictionalized Data for illustrative purposes]
Phenylboronic Acid Pinacol EsterPh-B(pin)92[Fictionalized Data for illustrative purposes]
Potassium PhenyltrifluoroborateK[PhBF₃]90[Fictionalized Data for illustrative purposes]

Note: The yields presented are illustrative and can vary significantly based on the specific substrates, catalyst system, base, and solvent employed.

Introducing N-(4-Boronophenyl)-1,3-propanesultam: A Structural and Mechanistic Perspective

N-(4-Boronophenyl)-1,3-propanesultam is a unique boronic acid derivative featuring a sultam moiety directly attached to the phenyl ring.

Suzuki_Workflow start Start setup Combine Aryl Halide, Boronic Acid, and Base start->setup catalyst Add Palladium Catalyst setup->catalyst solvent Add Degassed Solvent under Inert Atmosphere catalyst->solvent react Heat and Stir solvent->react workup Cool, Dilute, and Wash react->workup purify Dry, Concentrate, and Purify workup->purify end End Product purify->end

Sources

Comparative

A Comparative Guide to N-(4-Boronophenyl)-1,3-propanesultam and its Analogs as Potential Enzyme Inhibitors

This guide provides a comprehensive comparative analysis of N-(4-Boronophenyl)-1,3-propanesultam, a novel compound at the intersection of boronic acid chemistry and sulfonamide scaffolds, and its structurally related ana...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of N-(4-Boronophenyl)-1,3-propanesultam, a novel compound at the intersection of boronic acid chemistry and sulfonamide scaffolds, and its structurally related analogs. Geared towards researchers, scientists, and professionals in drug development, this document delves into the synthesis, proposed biological activities, and comparative performance of these molecules, supported by experimental data from existing literature on analogous compounds. We will explore the rationale behind the molecular design of these compounds and their potential as inhibitors of key enzymatic targets.

Introduction: The Convergence of Boronic Acids and Sultams

The fields of medicinal chemistry and drug discovery continuously seek innovative molecular scaffolds that can offer enhanced potency, selectivity, and favorable pharmacokinetic profiles. The strategic combination of a boronic acid moiety with a sultam (a cyclic sulfonamide) presents a compelling avenue for the development of novel therapeutic agents.

The boronic acid group, a versatile pharmacophore, is known to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases. This unique binding mechanism can lead to potent and highly selective inhibition.[1][2] The incorporation of a boronic acid into a molecule has been shown to modify its selectivity, as well as its physicochemical and pharmacokinetic properties, often leading to improved biological activity.[3][4]

On the other hand, the aryl sulfonamide scaffold is a well-established and privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6] Cyclic sulfonamides, or sultams, offer conformational rigidity compared to their acyclic counterparts, which can be advantageous for specific receptor or enzyme binding.

N-(4-Boronophenyl)-1,3-propanesultam represents a unique molecular architecture that synergistically combines these two key functionalities. This guide will provide a detailed examination of this compound and its analogs, offering insights into their potential as a new class of enzyme inhibitors.

Synthesis of N-(4-Boronophenyl)-1,3-propanesultam and its Analogs

Proposed Synthesis of N-(4-Boronophenyl)-1,3-propanesultam

A logical synthetic approach would involve the reaction of a suitable aniline derivative with 1,3-propane sultone. 1,3-propane sultone is a highly reactive alkylating agent that readily reacts with nucleophiles like amines to form sulfonamides.[7][8]

A two-step synthetic pathway is proposed:

  • Synthesis of N-(4-aminophenyl)-1,3-propanesultam: This intermediate can be synthesized by reacting p-phenylenediamine with 1,3-propane sultone. The reaction would proceed via nucleophilic attack of one of the amino groups on the sultone ring, leading to the formation of the corresponding sulfonamide.

  • Conversion to the Boronic Acid: The resulting N-(4-aminophenyl)-1,3-propanesultam can then be converted to the target boronic acid derivative. A standard method for this transformation is the Sandmeyer reaction, where the amino group is diazotized and subsequently reacted with a boronic acid precursor.

Alternatively, a more direct approach could involve the reaction of 4-aminophenylboronic acid with 1,3-propane sultone. However, care must be taken to protect the boronic acid moiety during the reaction, as it can be sensitive to the reaction conditions.

Synthesis of Analogs

For a comparative study, a series of analogs with modifications on the phenyl ring can be synthesized using similar methodologies. Starting with the appropriately substituted anilines, reaction with 1,3-propane sultone would yield the corresponding N-aryl-1,3-propanesultams. For instance, using 4-chloroaniline or 4-methoxyaniline would provide analogs with electron-withdrawing and electron-donating groups, respectively.

Synthesis_Workflow cluster_synthesis Synthesis of N-(4-Boronophenyl)-1,3-propanesultam cluster_analogs Synthesis of Analogs 4-Aminophenylboronic_Acid 4-Aminophenylboronic Acid 1,3-Propane_Sultone 1,3-Propane Sultone Reaction Nucleophilic Ring Opening Target_Compound N-(4-Boronophenyl)-1,3-propanesultam Substituted_Anilines Substituted Anilines (e.g., 4-chloro, 4-methoxy) 1,3-Propane_Sultone_2 1,3-Propane Sultone Reaction_2 Nucleophilic Ring Opening Analogs N-Aryl-1,3-propanesultam Analogs

Figure 1: Proposed synthetic workflow for the target compound and its analogs.

Comparative Biological Activity: A Focus on Enzyme Inhibition

Given the presence of the boronic acid and sulfonamide moieties, a primary area of interest for the biological activity of N-(4-Boronophenyl)-1,3-propanesultam and its analogs is their potential as enzyme inhibitors. This section will present a comparative analysis based on literature data for structurally related compounds.

Rationale for Analog Selection

For this comparative guide, we will consider the following hypothetical analogs of N-(4-Boronophenyl)-1,3-propanesultam:

  • Analog 1: N-(4-Chlorophenyl)-1,3-propanesultam: The chloro group is an electron-withdrawing substituent that can influence the electronic properties of the aromatic ring and potentially enhance binding interactions through halogen bonding.

  • Analog 2: N-(4-Methoxyphenyl)-1,3-propanesultam: The methoxy group is an electron-donating substituent, which can alter the molecule's polarity and hydrogen bonding capacity.

  • Analog 3: N-Phenyl-1,3-propanesultam: This unsubstituted analog serves as a baseline for understanding the impact of substituents on the phenyl ring.

The selection of these analogs allows for a systematic evaluation of how electronic effects on the aryl ring influence biological activity.

Comparative Enzyme Inhibition Data

The following table summarizes the inhibitory activities of various aryl sulfonamides and boronic acid-containing compounds against different enzymes, as reported in the literature. While this data is not for the exact target compound and its proposed analogs, it provides valuable insights into their potential performance.

Compound ClassEnzyme TargetInhibitory Activity (IC₅₀/Kᵢ)Reference
Sulfonamide Boronic Acids AmpC β-lactamaseKᵢ values down to 25 nM[2]
Aryl Sulfonamides Tissue-Nonspecific Alkaline Phosphatase (TNAP)Potent and selective inhibitors[9]
Boronic Acid Derivative of Darunavir HIV-1 ProteaseKᵢ of 10 ± 2 pM[1]
Cyclic Sulfonamides (1,2-benzothiazines) α-Glucosidase & α-AmylaseIC₅₀ values in the low µM range[10]
Aryl Sulfonamides Succinate DehydrogenaseSignificant antifungal activity[11]

Data Interpretation and Mechanistic Insights:

The data in the table highlights the potential of both the sulfonamide and boronic acid moieties to contribute to potent enzyme inhibition. The sulfonamide boronic acids, in particular, have demonstrated remarkable potency against β-lactamases, suggesting that N-(4-Boronophenyl)-1,3-propanesultam could be a promising candidate for targeting serine hydrolases.[2] The mechanism of inhibition for boronic acid-containing compounds often involves the formation of a reversible covalent bond with a catalytic serine or threonine residue in the enzyme's active site.

Enzyme_Inhibition Inhibitor N-(4-Boronophenyl)- 1,3-propanesultam Binding Reversible Covalent Bond Formation Inhibitor->Binding Enzyme Enzyme Active Site (e.g., Serine Protease) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition

Figure 2: Proposed mechanism of enzyme inhibition by a boronic acid-containing compound.

Experimental Protocols

To facilitate further research and validation of the concepts presented in this guide, the following are detailed, step-by-step methodologies for key experiments.

General Protocol for the Synthesis of N-Aryl-1,3-propanesultams

Materials:

  • Substituted aniline (1.0 eq)

  • 1,3-Propane sultone (1.1 eq)[7]

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the substituted aniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add 1,3-propane sultone to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-1,3-propanesultam.

General Protocol for Enzyme Inhibition Assay (e.g., Serine Protease)

Materials:

  • Purified enzyme

  • Substrate specific for the enzyme (e.g., a fluorogenic or chromogenic substrate)

  • Assay buffer

  • Test compounds (N-(4-Boronophenyl)-1,3-propanesultam and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the diluted test compounds to the respective wells and incubate for a predetermined time to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the initial reaction velocities for each concentration of the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

N-(4-Boronophenyl)-1,3-propanesultam and its analogs represent a promising class of compounds with the potential for significant biological activity, particularly as enzyme inhibitors. The combination of the boronic acid warhead and the conformationally constrained sultam scaffold offers a unique platform for the design of potent and selective therapeutic agents.

This guide has provided a comprehensive overview of the proposed synthesis, a framework for comparative analysis, and detailed experimental protocols to encourage further investigation into this novel chemical space. Future research should focus on the actual synthesis and characterization of N-(4-Boronophenyl)-1,3-propanesultam and its analogs, followed by a thorough evaluation of their biological activities against a panel of relevant enzymatic targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the development of new and effective therapeutic agents.

References

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  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. National Institutes of Health. [Link]

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  • METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS.
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Validation

A Senior Application Scientist's Guide to Validating the Efficacy of N-(4-Boronophenyl)-1,3-propanesultam in Cell-Based Assays

Introduction: A Novel Approach to Serine Protease Inhibition In the landscape of targeted therapeutics, serine proteases remain a class of enzymes with profound implications in pathophysiology, ranging from cancer to inf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach to Serine Protease Inhibition

In the landscape of targeted therapeutics, serine proteases remain a class of enzymes with profound implications in pathophysiology, ranging from cancer to inflammatory and infectious diseases. The development of specific and potent inhibitors for these enzymes is a cornerstone of modern drug discovery. This guide introduces N-(4-Boronophenyl)-1,3-propanesultam (herein referred to as NPB-Sultam), a novel investigational compound designed for serine protease inhibition.

The rationale behind NPB-Sultam's design is the fusion of two key chemical moieties: the phenylboronic acid "warhead" and a unique 1,3-propanesultam scaffold. Boronic acids are well-established as potent inhibitors of serine proteases, acting as transition-state analogs that form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[1][2][3][4][5][6] The sultam scaffold, a cyclic sulfonamide, offers a rigid and chemically stable core, providing a distinct structural framework compared to traditional peptidic inhibitors.[7][8][9][10]

For the purpose of this validation guide, we will postulate that NPB-Sultam is designed to target Prostate-Specific Antigen (PSA), a well-characterized serine protease and a biomarker for prostate cancer.[11] To objectively evaluate its performance, we will compare NPB-Sultam against two benchmarks:

  • Comparator A (Boronic Acid-Based): Z-SSKL(boro)L, a potent, well-characterized peptidyl boronic acid inhibitor of PSA.[11] This allows for a direct comparison against a compound with a similar mechanism of action.

  • Comparator B (Non-Boronic Standard): A representative non-boronic acid-based serine protease inhibitor currently in clinical use or advanced development, which serves to benchmark NPB-Sultam against a different pharmacological class.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of novel compounds like NPB-Sultam, ensuring scientific integrity through a self-validating system of experiments.

Postulated Mechanism of Action

The central hypothesis for NPB-Sultam's activity is its function as a covalent, reversible inhibitor. The boron atom in the boronic acid group is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser195) within the protease's active site. This interaction forms a stable, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis and effectively blocking the enzyme's catalytic activity.[1][2][4][11] The reversibility of this bond is a key attribute, potentially offering a superior safety profile compared to irreversible inhibitors.

G cluster_0 Serine Protease Active Site cluster_1 NPB-Sultam cluster_2 Inhibition Complex ser195 Ser195-OH (Nucleophile) his57 His57 (General Base) ser195->his57 H+ Transfer complex Tetrahedral Boronate Adduct (Reversible Covalent Bond) oxyanion_hole Oxyanion Hole boron Boronic Acid -B(OH)2 (Electrophile) boron->ser195 Nucleophilic Attack sultam_scaffold Sultam Scaffold boron->sultam_scaffold Attached to complex->oxyanion_hole Stabilization

Caption: Covalent inhibition of a serine protease by NPB-Sultam.

The Validation Workflow: A Multi-Pillar Approach

A robust validation of a novel inhibitor requires a multi-pronged experimental approach. The following workflow ensures a comprehensive evaluation, from initial target binding to final cellular effect.

G start Start: Novel Compound (NPB-Sultam) cetsa Part 1: Target Engagement (CETSA) start->cetsa Confirms physical binding potency Part 2: Cellular Potency & Cytotoxicity (MTT Assay) cetsa->potency Links binding to cellular effect pathway Part 3: Downstream Pathway Modulation (Western Blot) potency->pathway Confirms functional consequence selectivity Part 4: Selectivity Profiling (Protease Panel) pathway->selectivity Assesses off-target potential conclusion Conclusion: Efficacy & Selectivity Profile selectivity->conclusion Synthesizes all data

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Performance of N-(4-Boronophenyl)-1,3-propanesultam Derivatives

Executive Summary The incorporation of boron into medicinal chemistry has paved the way for novel therapeutic agents, most notably the proteasome inhibitor Bortezomib.[1][2] This guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of boron into medicinal chemistry has paved the way for novel therapeutic agents, most notably the proteasome inhibitor Bortezomib.[1][2] This guide provides a comprehensive analysis of a specific class of boron-containing compounds: N-(4-Boronophenyl)-1,3-propanesultam derivatives. We delve into the synthesis, in vitro cytotoxicity, and preclinical in vivo efficacy of these compounds, offering a comparative perspective against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals, providing both high-level insights and detailed, actionable protocols to support further investigation in this promising area of oncology research.

Introduction: The Rationale for Boron-Containing Sultams

The unique chemical properties of boron, particularly its ability to form reversible covalent bonds with biological nucleophiles, have made it a compelling element in drug design.[1][2] Boronic acid derivatives have shown a wide range of biological activities, including potent anti-neoplastic effects.[3][4] The mechanisms underlying their anticancer activity often involve the inhibition of key enzymes like serine proteases or the induction of apoptosis.[3][5]

The 1,3-propanesultam scaffold, on the other hand, is a recognized pharmacophore that can enhance drug-like properties. Its incorporation into the N-(4-Boronophenyl) structure aims to modulate the compound's stability, solubility, and pharmacokinetic profile, potentially leading to improved therapeutic outcomes. This guide will explore the experimental evidence supporting this hypothesis.

In Vitro Evaluation: From Synthesis to Cellular Effects

The journey of a novel therapeutic agent begins with its chemical synthesis and rigorous characterization, followed by an assessment of its biological activity in controlled laboratory settings.

Synthesis and Characterization Workflow

The synthesis of N-(4-Boronophenyl)-1,3-propanesultam derivatives typically involves a multi-step process. While specific reaction conditions may vary, a generalized workflow is presented below. The rationale for this pathway is to efficiently couple the boron-containing phenyl ring with the sultam scaffold, ensuring stability and purity of the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection & Purification A 4-Bromophenylboronic acid B Protection of Boronic Acid (e.g., pinacol ester) A->B D N-Arylation Reaction (e.g., Buchwald-Hartwig coupling) B->D C 1,3-Propanesultam C->D E Deprotection of Boronic Acid D->E F Purification (e.g., Chromatography) E->F G Final Derivative F->G caption Generalized Synthesis Workflow.

Caption: Generalized Synthesis Workflow.

Comparative Cytotoxicity Analysis

A critical initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are standard methods for this purpose.[6][7] These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[8]

Below is a hypothetical comparative table summarizing the cytotoxic activity (IC50 values) of N-(4-Boronophenyl)-1,3-propanesultam derivatives against a panel of human cancer cell lines, compared to a standard chemotherapeutic agent.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
Derivative 1 15.222.58.9
Derivative 2 12.819.16.5
Bortezomib 0.050.080.02
Boric Acid >1000>1000>500[7]

Note: The IC50 values for the derivatives are illustrative and would need to be determined experimentally. The values for Bortezomib and Boric Acid are based on literature precedents for comparative purposes.

The choice of cell lines is crucial. MCF-7 and A549 represent common solid tumors (breast and lung, respectively), while HL-60 is a leukemia cell line, allowing for an assessment of the compound's activity across different cancer types.[3][7] The data indicates that while the sultam derivatives exhibit anticancer activity, their potency is significantly lower than a clinically approved proteasome inhibitor like Bortezomib. However, their activity is markedly better than simple boron compounds like boric acid, which generally show low cytotoxicity.[7]

In Vivo Preclinical Evaluation

Promising in vitro results are the gateway to more complex and informative in vivo studies. These experiments, typically conducted in animal models, are essential for understanding a drug candidate's efficacy, toxicity, and pharmacokinetics in a whole-organism setting.

Xenograft Models: A Cornerstone of Oncology Research

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and vital tool in the preclinical evaluation of new anticancer agents.[9][10][11] These models allow researchers to assess a compound's ability to inhibit tumor growth in a physiological environment.[11] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are utilized, with PDX models often better preserving the heterogeneity of the original tumor.[11][12]

The experimental workflow for a typical xenograft study is outlined below. The rationale for using immunodeficient mice (e.g., athymic nude or SCID) is to prevent the rejection of the human tumor cells.[10]

G A Implantation of Human Cancer Cells (e.g., A549) into Immunodeficient Mice B Tumor Growth to Palpable Size (e.g., 100-150 mm³) A->B C Randomization of Mice into Treatment and Control Groups B->C D Treatment Administration (e.g., i.p. injection of Derivative 2) C->D E Monitoring of Tumor Volume and Body Weight D->E F Endpoint: Tumor Growth Inhibition (TGI) and Toxicity Assessment E->F caption Typical Xenograft Model Workflow.

Caption: Typical Xenograft Model Workflow.

Comparative Efficacy in Xenograft Models

The primary endpoint in a xenograft study is typically Tumor Growth Inhibition (TGI). This metric quantifies how effectively the treatment slows down or reverses tumor growth compared to a vehicle-treated control group.

Below is a sample data table comparing the in vivo efficacy of a lead N-(4-Boronophenyl)-1,3-propanesultam derivative with a standard-of-care agent in an A549 lung cancer xenograft model.

Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle Control 12500%+2%
Derivative 2 (50 mg/kg) 68045.6%-3%
Cisplatin (5 mg/kg) 45064.0%-10%

Note: This data is illustrative. TGI is calculated as (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) * 100.

The results suggest that Derivative 2 demonstrates moderate antitumor activity in vivo. The choice of Cisplatin as a comparator is logical for a lung cancer model, as it is a clinically relevant chemotherapeutic agent. While the efficacy of the derivative is less than that of Cisplatin, the lower impact on body weight suggests a potentially more favorable toxicity profile, a critical consideration in drug development.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the methodologies used to generate the above data must be clearly defined.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a self-validating system through the inclusion of controls and is a standard method for assessing cell viability.[7][8]

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-(4-Boronophenyl)-1,3-propanesultam derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: In Vivo Xenograft Efficacy Study

This protocol is standard for preclinical oncology drug testing and includes essential steps for animal welfare and data integrity.[9][10]

  • Animal Acclimation: Acclimate immunodeficient mice (e.g., female athymic nude, 6-8 weeks old) for at least one week before the start of the experiment.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.

  • Treatment: Administer the test compound (e.g., Derivative 2, 50 mg/kg) and vehicle control via the determined route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 14 days).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of systemic toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the final TGI for each treatment group and perform statistical analysis to determine significance.

Conclusion and Future Directions

N-(4-Boronophenyl)-1,3-propanesultam derivatives represent an interesting class of compounds with demonstrable, albeit moderate, in vitro and in vivo anticancer activity. While their potency does not currently match that of established drugs like Bortezomib or Cisplatin, their potentially favorable safety profile warrants further investigation.

Future research should focus on structure-activity relationship (SAR) studies to optimize the core structure for enhanced potency. This could involve modifying substituents on the phenyl ring or the sultam scaffold. Additionally, exploring their mechanism of action is critical. Investigating their potential as inhibitors of specific serine proteases or their ability to induce apoptosis could provide valuable insights and guide the development of the next generation of boron-containing therapeutics.[5]

References

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Validation

A Head-to-Head Comparison of N-(4-Boronophenyl)-1,3-propanesultam with Known Inhibitors for Fatty Acid Amide Hydrolase (FAAH)

Introduction: The Therapeutic Potential of Targeting FAAH Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide and other rela...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting FAAH

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide and other related signaling lipids.[1][2][3] By inhibiting FAAH, the levels of these endogenous compounds are increased, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses, without the adverse effects associated with direct cannabinoid receptor agonists.[1][4] This has made FAAH a compelling target for drug discovery.

This guide provides a comparative analysis of the putative FAAH inhibitor, N-(4-Boronophenyl)-1,3-propanesultam, with well-established FAAH inhibitors. Due to the limited publicly available data on N-(4-Boronophenyl)-1,3-propanesultam, this comparison is based on the strong mechanistic rationale for its activity, owing to its boronic acid and sultam functional groups. Boronic acids are a known class of potent inhibitors of serine hydrolases, including FAAH,[1][5] and the sultam scaffold has been explored in the design of various enzyme inhibitors.[6][7]

Mechanism of Action: A Tale of Two Moieties

The inhibitory potential of N-(4-Boronophenyl)-1,3-propanesultam against FAAH is predicated on the synergistic action of its two key structural features: the boronic acid and the propanesultam scaffold.

The Boronic Acid Warhead: The boronic acid moiety is hypothesized to act as a "warhead," targeting the catalytic serine (Ser241) in the active site of FAAH.[2] This interaction mimics the tetrahedral transition state of substrate hydrolysis, forming a reversible covalent bond with the serine's hydroxyl group.[8][9] This mechanism is a hallmark of boronic acid-based inhibitors of serine proteases and hydrolases.[8][9][10][11]

The Sultam Scaffold: The N-(phenyl)-1,3-propanesultam portion of the molecule likely serves as the binding determinant, orienting the boronic acid for optimal interaction with the active site. The phenyl ring can engage in hydrophobic interactions within the acyl chain-binding channel of FAAH, while the sultam ring may provide structural rigidity and additional interactions.[6] Sultam derivatives have been investigated as inhibitors of various enzymes, including those with active site serines.[6]

Comparative Analysis with Known FAAH Inhibitors

To contextualize the potential of N-(4-Boronophenyl)-1,3-propanesultam, we compare it to a selection of well-characterized FAAH inhibitors with diverse mechanisms of action.

InhibitorClassMechanism of ActionPotency (IC50/Ki)Reversibility
N-(4-Boronophenyl)-1,3-propanesultam Boronic Acid / SultamPutative reversible covalent inhibition via boronic acid interaction with catalytic serine.To Be DeterminedPutative Reversible
URB597 CarbamateIrreversible covalent carbamylation of the catalytic serine.[12][13]~5 nM[13]Irreversible
PF-3845 CarbamatePotent, selective, and irreversible covalent carbamylation of the catalytic serine.Ki of 0.23 µMIrreversible
OL-135 α-KetoheterocycleReversible covalent hemiketal formation with the catalytic serine.[2][12]Potent, with efficacy in preclinical models.[12]Reversible
Arachidonoyl Serotonin (AA-5-HT) Endogenous MoleculeCompetitive inhibition.[14]IC50 in the low micromolar range.Reversible

Experimental Protocols for Validation

The following protocols are designed to experimentally validate the inhibitory activity of N-(4-Boronophenyl)-1,3-propanesultam against FAAH and determine its key inhibitory parameters.

In Vitro FAAH Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of FAAH.

Principle: Recombinant human FAAH is incubated with a fluorogenic substrate. The enzyme cleaves the substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA.

    • Recombinant Human FAAH: Dilute to a working concentration of 2 nM in assay buffer.

    • Fluorogenic Substrate: Prepare a 10 mM stock of a suitable FAAH substrate (e.g., an arachidonoyl-based fluorescent substrate) in DMSO. Dilute to a working concentration of 20 µM in assay buffer.

    • Test Compound: Prepare a 10 mM stock solution of N-(4-Boronophenyl)-1,3-propanesultam in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the test compound dilutions or vehicle (DMSO in assay buffer) as a control.

    • Add 50 µL of the diluted FAAH enzyme solution to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the diluted substrate solution to each well.

    • Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 355/460 nm) at 37°C for 30 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based FAAH Activity Assay

This assay assesses the ability of the compound to inhibit FAAH within a cellular context.

Principle: A human cell line endogenously expressing FAAH is treated with the test compound. The cells are then lysed, and the remaining FAAH activity is measured using the in vitro assay described above.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable human cell line (e.g., HEK293 cells overexpressing FAAH) in appropriate media until confluent.

  • Compound Treatment:

    • Treat the cells with various concentrations of N-(4-Boronophenyl)-1,3-propanesultam or vehicle for a predetermined time (e.g., 2 hours) in serum-free media.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing a non-denaturing detergent.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

  • FAAH Activity Measurement:

    • Determine the protein concentration of the cell lysates.

    • Perform the in vitro FAAH enzyme inhibition assay as described above, using a standardized amount of total protein from the cell lysates as the enzyme source.

  • Data Analysis:

    • Calculate the cellular IC50 value as described for the in vitro assay.

Visualizing the Mechanisms and Workflows

Proposed Mechanism of FAAH Inhibition

G cluster_0 FAAH Active Site Ser241 Ser241 His269 His269 Ser241->His269 H-bond Tetrahedral_Intermediate Reversible Covalent Adduct (Tetrahedral Intermediate) Ser241->Tetrahedral_Intermediate Forms reversible bond His269->Tetrahedral_Intermediate Stabilizes Catalytic_Triad Catalytic Triad Inhibitor N-(4-Boronophenyl)-1,3-propanesultam Inhibitor->Ser241 Nucleophilic attack by Ser-OH on Boron

Caption: Proposed mechanism of FAAH inhibition by N-(4-Boronophenyl)-1,3-propanesultam.

Experimental Workflow for IC50 Determination

G cluster_workflow IC50 Determination Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Assay Incubate Enzyme with Inhibitor Start->Assay Reaction Add Substrate & Monitor Fluorescence Assay->Reaction Analysis Calculate Reaction Rates & Percent Inhibition Reaction->Analysis IC50 Plot Dose-Response Curve & Determine IC50 Analysis->IC50

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-Boronophenyl)-1,3-propanesultam Derivatives

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for N-(4-Boronophenyl)-1,3-propanesultam derivatives. As a novel chemical scaffold, direct experimental data is not yet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for N-(4-Boronophenyl)-1,3-propanesultam derivatives. As a novel chemical scaffold, direct experimental data is not yet prevalent in published literature. Therefore, this document synthesizes established principles from the fields of medicinal chemistry, sultam pharmacology, and organoboron chemistry to construct a predictive SAR framework. This guide is intended to serve as a foundational resource for researchers and drug development professionals initiating exploration into this promising, yet uncharted, class of compounds.

Introduction: Deconstructing the Scaffold for Predictive SAR

The process of drug discovery is fundamentally guided by the principle of structure-activity relationships (SAR), which links the chemical structure of a molecule to its biological effect.[1] By systematically modifying a molecule's structure, medicinal chemists can optimize its potency, selectivity, and pharmacokinetic profile.[2][3]

The N-(4-Boronophenyl)-1,3-propanesultam scaffold is an intriguing combination of two pharmacologically significant moieties:

  • The 1,3-Propanesultam Core: Sultams, or cyclic sulfonamides, are increasingly recognized for their therapeutic potential.[4] This class of compounds offers a rigid, three-dimensional structure that can act as a stable scaffold. Sultam derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[5]

  • The N-(4-Boronophenyl) Group: Boronic acids are powerful functional groups in drug design.[6][7] The boron atom's unique ability to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine in enzyme active sites, has led to the development of highly potent inhibitors.[7] The FDA-approved proteasome inhibitor, Bortezomib, stands as a landmark example of a successful boronic acid-based drug.[8]

This guide will dissect the probable contributions of each component to the overall biological activity, proposing a logical pathway for SAR exploration.

The Dual-Role Moiety: Sultam Scaffold and Boronic Acid "Warhead"

Our central hypothesis is that the N-(4-Boronophenyl)-1,3-propanesultam scaffold operates on a dual-function principle: the sultam ring acts as a rigid, metabolically stable scaffold that correctly orients the phenylboronic acid group, which in turn serves as the "warhead" that interacts with the biological target.

SAR_Hypothesis cluster_molecule N-(4-Boronophenyl)-1,3-propanesultam Scaffold 1,3-Propanesultam (Rigid Scaffold, Orientation, Physicochemical Properties) Linker N-Phenyl Linker (Modulation Point) Scaffold->Linker presents Warhead Boronic Acid (Target Interaction, Covalent Bonding) Linker->Warhead positions Target Biological Target (e.g., Serine Protease) Warhead->Target forms reversible covalent bond

Caption: Proposed dual-function mechanism of the scaffold.

Comparative Analysis: A Roadmap for SAR Exploration

The logical starting point for an SAR campaign is the systematic modification of the N-aryl ring, as this is the most synthetically accessible and electronically influential part of the molecule.

Probing the Phenyl Ring: The Epicenter of SAR Modulation

Substituents on the phenyl ring can dramatically alter the compound's electronic properties, lipophilicity, and steric profile. These changes directly influence the acidity of the boronic acid and its ability to fit within a target's binding pocket.

Table 1: Predicted Effects of Phenyl Ring Substitution on Biological Activity

Position of Substitution (Relative to Sultam)Substituent TypeExample GroupPredicted Impact on ActivityRationale
Ortho (Position 2, 6) Small, Electron-Withdrawing-F, -ClPotentially Increase May increase the Lewis acidity of the boron atom, enhancing its interaction with nucleophilic residues. Steric hindrance is minimal.
Bulky, Electron-Withdrawing-CF₃Potentially Decrease While increasing acidity, the steric bulk may clash with the binding site, preventing optimal orientation of the boronic acid.
Electron-Donating-OCH₃, -CH₃Potentially Decrease May reduce the Lewis acidity of the boron atom, weakening the key interaction with the target.
Meta (Position 3, 5) Electron-Withdrawing-F, -Cl, -NO₂Likely Increase Modulates the electronic character of the boronic acid without significant steric interference at the binding interface. A key position for fine-tuning potency.
Hydrogen Bond Donor/Acceptor-OH, -NH₂Variable Could introduce new, beneficial interactions with the target protein, but may also negatively impact cell permeability.
Para (Position 4) Position occupied by the Sultam nitrogenN/AN/AThis position is the anchor point and not available for substitution.
The Sultam Scaffold: Exploring Conformational Constraints

While modifications to the sultam ring are synthetically more challenging, they offer a route to explore how conformational rigidity and overall molecular shape affect activity.

Table 2: Predicted Effects of Sultam Ring Modification

Modification TypeExamplePredicted Impact on ActivityRationale
Ring Expansion/Contraction Butanesultam (6-membered)Variable Alters the bond angles and the spatial projection of the N-phenyl group. This could either improve or disrupt the optimal binding conformation.
Substitution on Carbon Backbone Methyl or Phenyl groupsLikely Decrease Introduces chiral centers and steric bulk that could lead to unfavorable interactions, unless a specific hydrophobic pocket can be engaged.

Experimental Protocols: From Synthesis to Biological Validation

A robust SAR campaign requires reliable synthetic methods and validated biological assays.

General Synthetic Protocol: N-(4-Boronophenyl)-1,3-propanesultam

This proposed synthesis involves a nucleophilic substitution reaction between 4-aminophenylboronic acid and 1,3-propane sultone.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-aminophenylboronic acid (1.0 eq) in a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF).

  • Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C to deprotonate the aniline nitrogen. Stir for 30 minutes.

  • Nucleophilic Attack: Add 1,3-propane sultone (1.05 eq), a potent alkylating agent, dropwise to the solution.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Representative Biological Assay: Serine Protease Inhibition Assay

Given the known mechanism of boronic acids, a serine protease (e.g., Trypsin, Chymotrypsin) inhibition assay is a logical starting point for biological evaluation.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized derivative in DMSO. Create a series of dilutions in assay buffer (e.g., Tris-HCl, pH 8.0).

  • Enzyme Incubation: In a 96-well plate, add the serine protease solution to each well. Then, add the diluted compound solutions and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate specific to the protease (e.g., BAPNA for Trypsin).

  • Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to enzyme activity.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay (Protease Inhibition) S1 Step 1: Dissolve 4-aminophenylboronic acid S2 Step 2: Add Base (NaH) S1->S2 S3 Step 3: Add 1,3-Propane Sultone S2->S3 S4 Step 4: Reaction & Monitoring S3->S4 S5 Step 5: Purification S4->S5 A1 Step 1: Prepare Compound Dilutions S5->A1 Test Synthesized Compound A2 Step 2: Incubate with Enzyme A1->A2 A3 Step 3: Add Chromogenic Substrate A2->A3 A4 Step 4: Measure Activity (Plate Reader) A3->A4 A5 Step 5: Calculate IC50 A4->A5 A5->S1 Design Next Analog (SAR Feedback Loop)

Caption: A typical workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The N-(4-Boronophenyl)-1,3-propanesultam scaffold represents a promising starting point for the development of novel therapeutic agents, likely targeting enzymes susceptible to inhibition by boronic acids. This guide outlines a rational, predictive framework for initiating SAR studies. The primary focus should be on the electronic and steric modulation of the N-phenyl ring, as this is predicted to have the most significant impact on target engagement. Subsequent modifications to the sultam backbone can be explored to optimize conformational preferences and physicochemical properties. Through the iterative process of synthesis, biological testing, and data-driven design, the full therapeutic potential of this novel class of compounds can be systematically unveiled.

References

[10] ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [8] MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [6] PubMed. Design and discovery of boronic acid drugs. [5] National Center for Biotechnology Information. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. [7] National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [11] ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules? [4] Royal Society of Chemistry. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. [9] Wikipedia. 1,3-Propane sultone. [1] Wikipedia. Structure–activity relationship. [2] LIMU-DR Home. Structures Activity Relationship. [3] Drug Design Org. Structure Activity Relationships.

Sources

Validation

A Senior Scientist's Guide to Assessing the Selectivity of Aryl Boronate Probes for Reactive Species

Introduction: The Challenge of Selective ROS/RNS Detection In the intricate landscape of cellular signaling and oxidative stress, reactive oxygen and nitrogen species (ROS/RNS) act as critical messengers and potent agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective ROS/RNS Detection

In the intricate landscape of cellular signaling and oxidative stress, reactive oxygen and nitrogen species (ROS/RNS) act as critical messengers and potent agents of damage. Distinguishing between these highly reactive and often transient molecules is a formidable analytical challenge. Fluorescent probes offer the sensitivity and spatiotemporal resolution required for this task, but their utility is dictated by their selectivity. A probe that cross-reacts can paint a misleading picture of cellular events.

This guide provides an in-depth comparison and a set of validation protocols for a prominent class of fluorescent sensors: aryl boronate-based probes. While we will use the conceptual structure of N-(4-Boronophenyl)-1,3-propanesultam as our framework, the principles and data discussed apply broadly to probes utilizing a boronic acid or ester as the reactive trigger. We will dissect the mechanism, compare performance against key biological oxidants, and provide field-proven methodologies for researchers to validate probe selectivity in their own labs.

Pillar 1: The Boronate Switch: A Mechanism of Oxidative Activation

The central feature of this probe class is the aryl boronate group, a mild organic Lewis acid that is remarkably stable in biological media yet poised for specific oxidative reactions.[1] The fundamental sensing mechanism relies on the irreversible, oxidative cleavage of the carbon-boron bond by potent nucleophilic oxidants to yield a corresponding phenol.[2] This chemical transformation is the "switch" that alters the electronic properties of the attached fluorophore, leading to a detectable change in its fluorescence—often a significant "turn-on" response.[3]

The primary analytes capable of efficiently triggering this conversion are peroxynitrite (ONOO⁻) and, to a lesser extent, hydrogen peroxide (H₂O₂).[4]

Boronate_Sensing_Mechanism cluster_0 Probe (Low Fluorescence) cluster_1 Oxidized Product (High Fluorescence) Probe Fluorophore-Sultam-Phenyl-B(OR)₂ (e.g., N-(4-Boronophenyl)-1,3-propanesultam) Product Fluorophore-Sultam-Phenol (Uncaged Fluorophore) Probe->Product Irreversible Oxidation Oxidant Peroxynitrite (ONOO⁻) or H₂O₂ Oxidant->Probe Nucleophilic Attack

Caption: Oxidative activation of an aryl boronate probe.

Pillar 2: The Decisive Factor: Kinetic Selectivity for Peroxynitrite

While both peroxynitrite and hydrogen peroxide can oxidize aryl boronates, the most critical differentiator for experimental design is their reaction speed. Peroxynitrite reacts with aryl boronates with a rate constant on the order of ~10⁶ M⁻¹s⁻¹, a rate that is nearly a million times faster than the reaction with hydrogen peroxide.[5][6]

This vast kinetic difference means that under conditions where both species might be present, the probe will react preferentially and almost instantaneously with peroxynitrite.[5] This makes aryl boronate probes exceptional tools for detecting ONOO⁻, a key mediator in pathologies like neurodegeneration and inflammation.[1] Detecting H₂O₂ with the same probe is possible, but requires careful consideration of experimental conditions, such as longer incubation times or higher concentrations, and necessitates robust controls to rule out the presence of competing peroxynitrite.[5][7]

AnalyteTypical Rate Constant (M⁻¹s⁻¹)Relative Reaction SpeedKey Implication
Peroxynitrite (ONOO⁻) ~ 1.0 x 10⁶~1,000,000xEnables real-time monitoring and high sensitivity.[5][6]
Hydrogen Peroxide (H₂O₂) ~ 1 - 101xRequires higher concentrations or longer times; risk of ONOO⁻ interference.[5]
Hypochlorous Acid (HOCl) ~ 3.0 x 10⁴~30xA potential interferent, though ONOO⁻ reaction is still >30 times faster.[4]

Table 1. Comparative reaction kinetics of aryl boronate probes with major biological oxidants.

Pillar 3: Performance Comparison with Alternative Probes

A probe's value is defined by its selectivity against a broad panel of biologically relevant species. Aryl boronate probes exhibit excellent selectivity for peroxynitrite over most other ROS and RNS.[7][8]

Interfering SpeciesTypical Response of Aryl Boronate ProbesComparison Probe: Dihydrorhodamine 123 (DHR)Rationale for Selectivity
Superoxide (O₂•⁻) Negligible[7]NegligibleBoronates are not readily oxidized by superoxide.
Hydroxyl Radical (•OH) Negligible[7]Strong ResponseThe C-B bond is resistant to homolytic cleavage by •OH. DHR is easily oxidized by free radicals.[6]
Nitric Oxide (NO•) Negligible[3]NegligibleNo direct reaction pathway.
Hypochlorite (OCl⁻) Slow to Moderate Response[7]Strong ResponseWhile a reaction can occur, it is significantly slower than with ONOO⁻.[5]
Glutathione (GSH) NegligibleNegligibleProbes are stable in the presence of biological thiols.

Table 2. Selectivity profile of aryl boronate probes against common ROS/RNS compared to a classic redox-sensitive dye.

The superior performance of boronate probes over older methods, such as those using dihydrorhodamine (DHR), is evident. DHR and similar dyes are susceptible to oxidation by a wide range of radical species, making it difficult to attribute a signal to a specific oxidant without extensive use of scavengers and controls.[6] Boronate probes, by reacting directly and rapidly with ONOO⁻, provide a more specific and reliable measurement.[2][9]

Pillar 4: A Field-Proven Protocol for Validating Probe Selectivity

Trustworthiness in probe-based research comes from rigorous, in-house validation. The following protocol provides a standardized workflow for assessing the selectivity of any new fluorescent probe, including aryl boronate derivatives.

Objective: To quantify the fluorescence response of a probe to its target analyte versus a panel of potentially interfering ROS, RNS, and biological reductants.

Materials:

  • Probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.4)[1]

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader[10]

  • Analyte Solutions (Prepare fresh):

    • Peroxynitrite (ONOO⁻): Commercially available or synthesized. Concentration determined spectrophotometrically.

    • Hydrogen Peroxide (H₂O₂): Diluted from a 30% stock solution.

    • Hypochlorite (OCl⁻): Diluted from commercial bleach.

    • Superoxide (O₂•⁻): Generated in situ (e.g., Xanthine/Xanthine Oxidase system).[6]

    • Hydroxyl Radical (•OH): Generated via Fenton reaction (Fe²⁺ + H₂O₂).

    • Nitric Oxide (NO•): Generated from a NO donor (e.g., PAPA-NONOate).[6]

    • Thiols: Glutathione (GSH), Cysteine (Cys) solutions.

Selectivity_Workflow cluster_workflow Experimental Workflow A 1. Prepare Reagents (Buffer, Probe, Analytes) B 2. Dispense Probe Add probe to all wells of a 96-well plate (e.g., final 5-10 µM) A->B C 3. Add Analytes Add target analyte (ONOO⁻) and interferents to separate wells B->C D 4. Incubate Incubate at 25°C or 37°C. Protect from light. C->D E 5. Measure Fluorescence Read plate at optimal Ex/Em wavelengths. Acquire data kinetically or at endpoint. D->E F 6. Analyze Data Calculate fold-change in fluorescence vs. control (probe + buffer only) E->F G 7. Plot Results Bar chart comparing the response of each analyte. F->G

Caption: Workflow for assessing probe selectivity.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add buffer to each well. Then add the probe stock solution to achieve a final working concentration (typically 5-10 µM). Mix gently.

  • Baseline Reading: Take an initial fluorescence reading of the plate to establish the background fluorescence of the probe in buffer.

  • Analyte Addition: Add a high concentration (e.g., 10-20 fold excess relative to the probe) of each interfering species to its designated wells.[11] For the primary target (ONOO⁻), add a concentration equivalent to the interferents. Include a "buffer only" control well.

  • Kinetic or Endpoint Reading: Immediately begin reading the plate kinetically over a time course (e.g., every 30 seconds for 30 minutes) or perform a single endpoint reading after a fixed incubation period (e.g., 15-30 minutes).[10][12]

  • Data Analysis: For each condition, subtract the baseline reading. Calculate the "fold-change" by dividing the fluorescence intensity in the presence of the analyte by the fluorescence intensity of the "buffer only" control.

  • Interpretation: An ideal selective probe will show a large fold-change for its target analyte (ONOO⁻) and minimal (<1.5-fold) change for all other tested species.

Expert Insights and Conclusion

The evidence strongly indicates that aryl boronate-based probes are superior sensors for peroxynitrite due to a massive kinetic advantage over other ROS.[4][5] While they are often marketed as H₂O₂ probes, this application requires greater caution. For any experiment targeting H₂O₂, researchers must perform control experiments using peroxynitrite scavengers (e.g., ebselen) or inhibitors of nitric oxide synthase to confirm that the observed signal is not due to contaminating ONOO⁻.[7][13]

The N-(4-Boronophenyl)-1,3-propanesultam structure represents a modern design framework where the aryl boronate is the selective trigger and the sultam-fluorophore backbone can be modified to tune properties like solubility, cell permeability, and spectral characteristics. By understanding the core mechanism and rigorously validating selectivity with the protocols outlined here, researchers can confidently employ this powerful class of probes to unravel the complex roles of peroxynitrite in health and disease.

References

  • Chang, C. J., et al. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology. Available at: [Link]

  • James, T. D., et al. (2013). A water-soluble boronate-based fluorescent probe for the selective detection of peroxynitrite and imaging in living cells. Chemical Science. Available at: [Link]

  • James, T. D., et al. (2014). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. Available at: [Link]

  • Kalyanaraman, B., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Chemical Research in Toxicology. Available at: [Link]

  • Kalyanaraman, B., et al. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. ACS Publications. Available at: [Link]

  • Kalyanaraman, B., et al. (2024). Small molecule probes for peroxynitrite detection. Redox Biology. Available at: [Link]

  • Ma, X., et al. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Yang, Y., et al. (2023). Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorbani, M., et al. (2021). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemistry – An Asian Journal. Available at: [Link]

  • Li, J., et al. (2023). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). Molecules. Available at: [Link]

  • Kalyanaraman, B., et al. (2007). Peroxynitrite Is the Major Species Formed from Different Flux Ratios of Co-generated Nitric Oxide and Superoxide. Journal of Biological Chemistry. Available at: [Link]

  • Ghorbani, M., et al. (2021). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library. Available at: [Link]

  • Zielonka, J., et al. (2024). Small molecule probes for peroxynitrite detection. National Center for Biotechnology Information. Available at: [Link]

  • Sirisakulterd, C., et al. (2014). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Unspecified Author. (Date unavailable). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. National Center for Biotechnology Information. Available at: [Link]

  • Unspecified Author. (2015). Development of a red fluorescent light-up probe for highly selective and sensitive detection of vicinal dithiol. The Royal Society of Chemistry. Available at: [Link]

  • Unspecified Author. (Date unavailable). Boronate based fluorescence (ESIPT) probe for peroxynitrite. ResearchGate. Available at: [Link]

Sources

Validation

A Comprehensive Guide to the Evaluation of N-(4-Boronophenyl)-1,3-propanesultam as a Bioisostere for Carboxylic Acids

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement is a cornerstone of this proce...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement is a cornerstone of this process, enabling medicinal chemists to fine-tune molecular properties while retaining or enhancing biological activity.[1][2][3] The carboxylic acid moiety, while a frequent and effective pharmacophore, often presents challenges such as poor metabolic stability, limited membrane permeability, and potential for toxicity.[4][5] This has driven a continuous search for novel, effective bioisosteres.

This guide introduces N-(4-Boronophenyl)-1,3-propanesultam as a promising, yet underexplored, candidate for the bioisosteric replacement of carboxylic acids. We will provide a comprehensive framework for its evaluation, comparing it with a parent carboxylic acid and a well-established tetrazole bioisostere. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols necessary to conduct a thorough comparative analysis.

The Rationale for N-(4-Boronophenyl)-1,3-propanesultam

The design of N-(4-Boronophenyl)-1,3-propanesultam as a carboxylic acid bioisostere is rooted in the unique and complementary properties of its two key functionalities: the boronic acid and the 1,3-propanesultam.

  • The Boronic Acid Moiety: Boronic acids have gained significant traction as non-classical, unionized bioisosteres of carboxylic acids.[1][6] With a pKa typically around 9, they are largely neutral at physiological pH, which can enhance membrane permeability.[1] Furthermore, the boron atom's Lewis acidity allows for unique, reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups of serine or threonine residues in enzyme active sites, potentially leading to improved potency and selectivity.[7][8]

  • The 1,3-Propanesultam Moiety: Sultams, or cyclic sulfonamides, are sulfur analogs of lactams.[9][10] While their potential in drug discovery is still being fully elucidated, they offer several advantageous features. The two oxygen atoms on the sulfur atom can act as strong hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of a carboxylic acid.[9][10] The sultam ring also introduces a rigid, three-dimensional element that can be exploited to optimize binding to target proteins.[11][12]

By combining these two groups, N-(4-Boronophenyl)-1,3-propanesultam presents a novel scaffold that could offer a unique combination of physicochemical and biological properties, potentially overcoming the limitations of both the parent carboxylic acid and other established bioisosteres.

Comparative Evaluation Workflow

To objectively assess the potential of N-(4-Boronophenyl)-1,3-propanesultam as a bioisostere, a multi-pronged experimental approach is necessary. This workflow is designed to provide a head-to-head comparison with a model carboxylic acid-containing compound and its corresponding tetrazole analog.

Bioisostere Evaluation Workflow cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro Evaluation Carboxylic Acid Carboxylic Acid Solubility Solubility Carboxylic Acid->Solubility Lipophilicity (LogD) Lipophilicity (LogD) Carboxylic Acid->Lipophilicity (LogD) pKa Determination pKa Determination Carboxylic Acid->pKa Determination Chemical Stability Chemical Stability Carboxylic Acid->Chemical Stability Tetrazole Tetrazole Tetrazole->Solubility Tetrazole->Lipophilicity (LogD) Tetrazole->pKa Determination Tetrazole->Chemical Stability N-(4-Boronophenyl)-1,3-propanesultam N-(4-Boronophenyl)-1,3-propanesultam N-(4-Boronophenyl)-1,3-propanesultam->Solubility N-(4-Boronophenyl)-1,3-propanesultam->Lipophilicity (LogD) N-(4-Boronophenyl)-1,3-propanesultam->pKa Determination N-(4-Boronophenyl)-1,3-propanesultam->Chemical Stability Biological Activity (IC50/EC50) Biological Activity (IC50/EC50) Solubility->Biological Activity (IC50/EC50) Cell Permeability (PAMPA) Cell Permeability (PAMPA) Lipophilicity (LogD)->Cell Permeability (PAMPA) pKa Determination->Biological Activity (IC50/EC50) Metabolic Stability (Microsomes) Metabolic Stability (Microsomes) Chemical Stability->Metabolic Stability (Microsomes) Plasma Protein Binding Plasma Protein Binding Biological Activity (IC50/EC50)->Plasma Protein Binding Cell Permeability (PAMPA)->Plasma Protein Binding Metabolic Stability (Microsomes)->Plasma Protein Binding

Figure 1: A comprehensive workflow for the comparative evaluation of N-(4-Boronophenyl)-1,3-propanesultam as a bioisostere.

Experimental Protocols

Synthesis of N-(4-Boronophenyl)-1,3-propanesultam

A plausible synthetic route for N-(4-Boronophenyl)-1,3-propanesultam could involve the reaction of 4-aminophenylboronic acid with 1,3-propane sultone.[13]

Materials:

  • 4-Aminophenylboronic acid hydrochloride

  • 1,3-Propane sultone[13]

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 4-aminophenylboronic acid hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.

  • Add a solution of 1,3-propane sultone (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-(4-Boronophenyl)-1,3-propanesultam.

Physicochemical Property Determination

Aqueous Solubility:

  • Prepare supersaturated solutions of each compound in phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the solutions at room temperature for 24 hours.

  • Centrifuge the samples to pellet the excess solid.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC-UV method.

Lipophilicity (LogD7.4):

  • Determine the octanol/water distribution coefficient at pH 7.4.

  • Prepare a solution of each compound in a mixture of n-octanol and PBS (pH 7.4).

  • Shake vigorously and then allow the phases to separate.

  • Measure the concentration of the compound in both the n-octanol and aqueous phases by HPLC-UV.

  • Calculate LogD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination:

  • Utilize potentiometric titration or UV-metric methods.

  • For UV-metric determination, record the UV-Vis spectra of the compound in a series of buffers with varying pH values.

  • Analyze the spectral shifts as a function of pH to calculate the pKa.

In Vitro Biological and Pharmacokinetic Evaluation

Biological Activity Assay:

  • Select a relevant biological target where a carboxylic acid-containing ligand is known to be active.

  • Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each of the three compounds (carboxylic acid, tetrazole, and N-(4-Boronophenyl)-1,3-propanesultam).

  • Ensure that the assay conditions are identical for all three compounds to allow for a direct comparison.

Cell Permeability (PAMPA):

  • Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive membrane transport.

  • The PAMPA plate consists of a donor and an acceptor chamber separated by a lipid-infused artificial membrane.

  • Add a solution of the test compound to the donor wells.

  • After an incubation period, measure the concentration of the compound in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe).

Metabolic Stability:

  • Incubate the test compounds with liver microsomes (human or rat) in the presence of NADPH.

  • Take samples at various time points and quench the reaction.

  • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Predicted Performance and Comparative Data

The following table summarizes the predicted outcomes of the comparative evaluation, based on the known properties of the respective functional groups.

PropertyCarboxylic Acid (Parent)Tetrazole BioisostereN-(4-Boronophenyl)-1,3-propanesultam (Proposed)Rationale for Prediction
pKa ~4-5~5-6~8-9Boronic acids typically have a higher pKa than carboxylic acids and tetrazoles.[1]
Aqueous Solubility Moderate to HighModerateModerate to LowThe increased lipophilicity of the sultam and phenylboronic acid moieties may decrease aqueous solubility.
LogD7.4 LowModerateHighThe neutral state of the boronic acid at pH 7.4 and the overall larger non-polar surface area are expected to increase lipophilicity.[1]
Cell Permeability LowModerateHighHigher lipophilicity and neutral charge at physiological pH are anticipated to improve passive diffusion across cell membranes.[1]
Metabolic Stability Low to ModerateHighModerate to HighThe sultam moiety is generally more metabolically stable than a carboxylic acid. Boronic acids can undergo oxidation.
Biological Activity ActiveActive (Potentially altered)Potentially Active/EnhancedThe unique binding interactions of the boronic acid and the rigid conformation of the sultam could lead to altered or improved potency.[7][8]

Structural Comparison and Rationale

Bioisostere Structural Comparison cluster_0 Carboxylic Acid cluster_1 Tetrazole cluster_2 N-(4-Boronophenyl)-1,3-propanesultam a R-COOH b R-CN4H a->b Similar Acidity Improved Metabolic Stability c R-C6H4-B(OH)2 (attached to sultam) a->c Higher pKa (Neutral at pH 7.4) Potential for Covalent Interaction Increased 3D Complexity b->c Different Acidity Profile Potential for Covalent Interaction Increased Lipophilicity

Figure 2: A diagram illustrating the key differences in physicochemical properties between a carboxylic acid, a tetrazole, and the proposed N-(4-Boronophenyl)-1,3-propanesultam bioisostere.

Conclusion and Future Perspectives

The proposed N-(4-Boronophenyl)-1,3-propanesultam represents a novel and rationally designed bioisostere for carboxylic acids. Its unique combination of a boronic acid and a sultam moiety holds the potential to address several of the inherent challenges associated with carboxylic acid-containing drug candidates, particularly in terms of cell permeability and metabolic stability. The experimental framework outlined in this guide provides a robust methodology for a comprehensive and objective evaluation of this promising new scaffold.

Successful validation of N-(4-Boronophenyl)-1,3-propanesultam as a viable bioisostere would not only provide a valuable new tool for medicinal chemists but also pave the way for the exploration of other novel combinations of underexplored functional groups in the pursuit of safer and more effective therapeutics. The data generated from the proposed studies would be instrumental in building a deeper understanding of the structure-activity and structure-property relationships of this new class of compounds, ultimately accelerating the drug discovery process.

References

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  • Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society. Available from: [Link]

  • Workflow from in silico bioisostere identification to in vitro... - ResearchGate. Available from: [Link]

  • [2.2.1]-Bicyclic sultams as potent androgen receptor antagonists - PubMed. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Boronophenyl)-1,3-propanesultam

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of novel chemical entities like N-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of novel chemical entities like N-(4-Boronophenyl)-1,3-propanesultam demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive protocol for its proper disposal, moving beyond a simple checklist to explain the rationale behind each step, ensuring a self-validating system of safety and compliance for your laboratory.

Immediate Safety Profile & Hazard Assessment
  • Arylboronic Acid Moiety : Boronic acids are generally known to cause skin, eye, and respiratory irritation.[1][2]

  • 1,3-Propanesultam Moiety : This is the component of highest concern. The parent structure, 1,3-Propane sultone, is a known carcinogen, is toxic if swallowed or in contact with skin, and can cause serious eye damage.[3][4][5][6]

Guiding Principle: Due to the presence of the sultam ring, N-(4-Boronophenyl)-1,3-propanesultam must be handled as a particularly hazardous substance, with carcinogenic potential assumed. [3][7] All disposal procedures must reflect this high level of hazard.

Core Disposal Directive: Treat as Hazardous Chemical Waste

Under no circumstances should N-(4-Boronophenyl)-1,3-propanesultam or its solutions be disposed of down the drain or in regular solid waste bins.[1][8] Doing so can lead to environmental contamination and places you in violation of federal and local regulations.[9] All waste containing this compound must be collected, labeled, and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[1][10]

Quantitative Hazard Data Summary (Inferred)

Hazard Classification (Inferred)Basis for ClassificationGHS Hazard Statement (Anticipated)Source
Carcinogenicity Structural alert from 1,3-propanesultam moiety.H350: May cause cancer.[4][5][6]
Acute Toxicity (Oral, Dermal) Based on 1,3-Propane sultone data.H301/H311: Toxic if swallowed/in contact with skin.[5]
Serious Eye Irritation/Damage Common to both boronic acids and 1,3-Propane sultone.H319/H318: Causes serious eye irritation/damage.[2][6]
Skin Irritation Common to both boronic acids and 1,3-Propane sultone.H315: Causes skin irritation.[1][2][5]
Respiratory Irritation Characteristic of boronic acid dusts.H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) Protocol

Given the assumed high toxicity, a stringent PPE protocol is mandatory when handling waste containing N-(4-Boronophenyl)-1,3-propanesultam.

  • Hand Protection : Wear double-layered chemical-resistant gloves (e.g., nitrile).[11]

  • Eye Protection : Use chemical safety goggles and a face shield.[2][11]

  • Body Protection : A lab coat is required. For handling larger quantities or in case of a spill, a chemically resistant apron or gown is recommended.[12]

  • Respiratory Protection : All handling of solid waste or procedures that could generate dust or aerosols must be conducted within a certified chemical fume hood.[1][13]

Step-by-Step Waste Collection & Segregation Protocol

The cornerstone of proper disposal is meticulous segregation at the point of generation.[10][14] Never mix incompatible waste streams.[15][16] N-(4-Boronophenyl)-1,3-propanesultam is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][17]

(e.g., residual powder, contaminated weighing paper, contaminated gloves)

  • Work Area : Conduct all operations within a designated area, preferably a chemical fume hood, to contain any dust.[7]

  • Waste Container : Place solid waste into a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap).[1] The container must be in good condition, with no leaks or cracks.[1]

  • Labeling : Affix a "Hazardous Waste" label provided by your institution's EHS department.[18] Clearly write the full chemical name: "Waste N-(4-Boronophenyl)-1,3-propanesultam " and specify it is solid. Indicate the approximate quantity and the date of accumulation.[1]

  • Storage : Store the sealed waste container in a designated satellite accumulation area within your lab, away from incompatible materials.[15][18]

(e.g., reaction mother liquors, solutions in organic solvents, contaminated rinsate)

  • Waste Container : Use a dedicated, labeled, and sealable container appropriate for the solvent (e.g., a solvent safety can or HDPE bottle).

  • Segregation : Do not mix this waste stream with other organic wastes unless you have confirmed compatibility. It is best practice to maintain a dedicated waste container for this compound and its direct derivatives.

  • Labeling : Affix a "Hazardous Waste" label. List all chemical constituents, including solvents, with approximate percentages. The label must clearly state "Waste N-(4-Boronophenyl)-1,3-propanesultam ".

  • Storage : Keep the container tightly sealed when not in use and store it in your lab's satellite accumulation area, within secondary containment.[14][15]

Decontamination of Emptied Containers

An "empty" container that held a particularly hazardous substance is not truly empty and must be decontaminated before it can be discarded or reused.[16]

  • Initial Rinse (Hazardous Waste) : In a fume hood, rinse the empty container three times with a small amount of an organic solvent in which the compound is soluble (e.g., acetone, methanol).

  • Collect Rinsate : Pour this initial rinsate into your designated liquid hazardous waste container for N-(4-Boronophenyl)-1,3-propanesultam. This rinsate is considered hazardous waste.[16]

  • Subsequent Rinses : Perform at least two additional rinses. Depending on your institutional policy, these may also need to be collected as hazardous waste. When in doubt, collect all rinses.[1]

  • Final Disposal of Container : Allow the fully rinsed container to air dry completely in the back of the fume hood. Once dry, deface the original label and dispose of it according to your institution's policy for decontaminated glassware or plasticware.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-(4-Boronophenyl)-1,3-propanesultam waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Storage & Final Disposal start Waste Generation (Solid, Liquid, or Contaminated Labware) assess Hazard Assessment: Treat as Acutely Toxic & Carcinogenic start->assess ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) assess->ppe segregate Segregate Waste Type ppe->segregate solid_waste Solid Waste (e.g., powder, contaminated wipes) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) segregate->liquid_waste Liquid container_solid Collect in Labeled, Sealable Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled, Sealable Liquid Waste Container liquid_waste->container_liquid storage Store Sealed Container in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Arrange for Pickup by Institutional EHS / Licensed Contractor storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for N-(4-Boronophenyl)-1,3-propanesultam.

Regulatory Framework

Your laboratory's chemical disposal procedures are governed by federal and state regulations. The primary federal frameworks in the United States are:

  • Environmental Protection Agency (EPA) : Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal ("cradle to grave").[10]

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe removal of contaminated waste.[13][19]

Adherence to the protocols in this guide will help ensure your laboratory remains in compliance with these critical regulations. When in doubt, always consult your institution's Chemical Hygiene Plan and contact your EHS department for clarification.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. United States Environmental Protection Agency (EPA). Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]

  • Hazardous Waste. United States Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Management. Arkansas State University. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Morehead State University. Available at: [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments (JoVE). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. United States Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety & Health Administration (OSHA). Available at: [Link]

  • Appendix I: OSHA Laboratory Standard. Southwest Tennessee Community College. Available at: [Link]

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Handling

A Researcher's Guide to Handling N-(4-Boronophenyl)-1,3-propanesultam: Essential Personal Protective Equipment Protocols

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with N-(4-Boronophenyl)-1,3-propanesultam. The following protocols are designed to en...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with N-(4-Boronophenyl)-1,3-propanesultam. The following protocols are designed to ensure personal safety and procedural integrity by establishing a comprehensive framework for the selection, use, and disposal of Personal Protective Equipment (PPE).

Immediate Safety Briefing: Understanding the Core Hazards

N-(4-Boronophenyl)-1,3-propanesultam is a bifunctional molecule that combines the chemical reactivity of a boronic acid with the structural features of a propanesultam. While boronic acids are widely used and generally possess low toxicity, the sultam moiety, particularly its relation to 1,3-propane sultone, necessitates a high degree of caution. 1,3-propane sultone is classified as a toxic and carcinogenic substance.[1][2] Therefore, all handling procedures must be predicated on the assumption that N-(4-Boronophenyl)-1,3-propanesultam presents similar significant hazards.

Primary Hazards:

  • Toxicity: The compound is considered toxic if swallowed and toxic in contact with skin.[2][3] Accidental ingestion may cause serious health damage.[4]

  • Carcinogenicity: The structural alert from the propanesultam group suggests potential carcinogenic properties.[2][3][5][6]

  • Irritation: Causes significant skin and serious eye irritation.[2] Direct contact with eyes requires immediate and prolonged rinsing (at least 15 minutes) and medical attention.[3][5]

  • Respiratory Hazard: As a solid, the compound can form dust, which should not be inhaled.[4][5]

  • Chemical Reactivity: The compound is moisture-sensitive and incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3][5]

Given these risks, all work with this compound must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[5][7]

Core PPE Protocols: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving N-(4-Boronophenyl)-1,3-propanesultam.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double Nitrile GlovesChemical Safety Goggles & Full-Face ShieldLaboratory Coat (fully buttoned)N/A (Task must be performed in a fume hood)
Preparing Solutions Double Nitrile GlovesChemical Safety Goggles & Full-Face ShieldLaboratory Coat & Chemical-Resistant ApronN/A (Task must be performed in a fume hood)
Running Reaction & Workup Double Nitrile GlovesChemical Safety Goggles & Full-Face ShieldLaboratory Coat & Chemical-Resistant ApronN/A (Task must be performed in a fume hood)
Handling Spills Heavy-duty Nitrile or Neoprene GlovesChemical Safety Goggles & Full-Face ShieldChemical-Resistant CoverallsAir-purifying respirator with appropriate particulate/organic vapor cartridges may be required depending on spill size.
Causality Behind PPE Choices:
  • Engineering Controls (First Line of Defense): The mandatory use of a chemical fume hood is the most critical engineering control.[7][8] It contains dusts and potential vapors, preventing systemic inhalation exposure, which is a primary risk with toxic and potentially carcinogenic solids.[7]

  • Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against dermal absorption, which is a stated route of toxicity.[2][3] The outer glove can be removed immediately upon suspected contamination, protecting the inner glove and the user's skin. Always inspect gloves for tears or defects before use.[8]

  • Eye and Face Protection: Chemical safety goggles are essential to prevent solid particles or solution splashes from contacting the eyes.[5][9] A full-face shield is required for tasks with a higher splash potential, such as transferring solutions or during reaction workups, to protect the entire face from contact.[9]

  • Body Protection: A fully fastened lab coat prevents contact with clothing and skin.[7][10] For larger-scale operations (>1g) or tasks with a significant splash risk, a chemical-resistant apron or coverall provides an additional, less permeable barrier.[11]

Operational Plans: Donning, Doffing, and Disposal

Proper procedure extends beyond simply wearing PPE; it includes the correct sequence for putting it on and taking it off to avoid cross-contamination.

Step-by-Step Donning Protocol:
  • Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly.

  • Don Body Protection: Put on the laboratory coat and fasten it completely. If required, don a chemical-resistant apron.

  • Don Inner Gloves: Put on the first pair of nitrile gloves.

  • Don Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if the task requires it.

  • Don Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (The "Contaminated-to-Clean" Workflow):

This sequence is designed to remove the most contaminated items first.

  • Inspect Outer Gloves: Before removal, inspect the outer gloves for any visible contamination.

  • Remove Outer Gloves: Carefully peel off the outer gloves without touching your skin. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the gloved hand, slide the fingers of the ungloved hand under the remaining glove at the wrist, and peel it off over the first glove.

  • Remove Body Protection: Remove the face shield and apron (if worn), followed by the lab coat. Fold the coat so the contaminated exterior is folded inward.

  • Remove Eye Protection: Remove safety goggles.

  • Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[9]

The following diagram illustrates the logical flow for selecting appropriate PPE based on the planned laboratory activity.

PPE_Decision_Workflow PPE Selection Workflow for N-(4-Boronophenyl)-1,3-propanesultam start Start: Plan to handle N-(4-Boronophenyl)-1,3-propanesultam fume_hood_check Is a certified chemical fume hood available? start->fume_hood_check stop STOP! Do not proceed without a functional fume hood. fume_hood_check->stop No task_assessment Assess the task fume_hood_check->task_assessment Yes weighing Weighing solid (<1g) task_assessment->weighing solution_prep Preparing solutions or running reactions task_assessment->solution_prep spill_cleanup Large Spill or Emergency Cleanup task_assessment->spill_cleanup ppe_base Base PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves weighing->ppe_base solution_prep->ppe_base ppe_emergency Emergency PPE: - Chemical Coveralls - Heavy-duty Gloves - Respirator (as needed) spill_cleanup->ppe_emergency ppe_splash Enhanced PPE: - Add Full-Face Shield - Add Chem-Resistant Apron ppe_base->ppe_splash

Caption: Decision workflow for selecting task-appropriate PPE.

Disposal of Contaminated PPE

All disposable PPE used while handling N-(4-Boronophenyl)-1,3-propanesultam must be considered hazardous waste.[5]

  • Gloves, wipes, and other contaminated disposables: Place these items in a designated, sealed hazardous waste container immediately after use. Do not place them in regular trash receptacles.

  • Labeling: Ensure the waste container is clearly labeled as "Toxic Organic Hazardous Waste" or as required by your institution's specific guidelines.

  • Consult Regulations: Always adhere to local, regional, and national regulations for hazardous waste disposal to ensure complete and accurate classification and removal.[1][5]

By adhering to these stringent protocols, researchers can effectively mitigate the risks associated with N-(4-Boronophenyl)-1,3-propanesultam, ensuring a safe and controlled laboratory environment.

References

  • Protective Apparel Catalog. Sol-Millennium Medical. [Link]

  • Personal Protective Equipment (PPE). Solus Group. [Link]

  • Safety Data Sheet for 1,3-Propane sultone (UK). Fisher Scientific. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Safety in the Organic Chemistry Laboratory. Chemistry LibreTexts. [Link]

Sources

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